Technical Documentation Center

1-(4-(Methylthio)phenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-(Methylthio)phenyl)piperazine
  • CAS: 80835-30-9

Core Science & Biosynthesis

Foundational

1-(4-(Methylthio)phenyl)piperazine (CAS 80835-30-9): A Privileged Arylpiperazine Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of modern drug discovery, the arylpiperazine p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery, the arylpiperazine pharmacophore remains one of the most reliable and versatile structural motifs, particularly for targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS). 1-(4-(Methylthio)phenyl)piperazine (CAS 80835-30-9) stands out as a highly specialized building block[1]. By incorporating a methylthio (-SCH₃) group at the para position of the phenyl ring, this compound offers a unique combination of lipophilicity, steric bulk, and a predictable metabolic handle.

As a Senior Application Scientist, I have observed that the strategic selection of this specific scaffold allows medicinal chemists to finely tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, facilitating the transition from discovery to pre-clinical and GMP scale-up manufacturing[2].

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems. The data summarized below highlights the compound's suitability for oral drug design (adhering strictly to Lipinski’s Rule of Five).

Quantitative Data Summary
ParameterSpecificationSource
CAS Number 80835-30-9[3]
IUPAC Name 1-[4-(methylsulfanyl)phenyl]piperazine[4]
Molecular Formula C₁₁H₁₆N₂S[3],[5]
Molecular Weight 208.32 g/mol [4],[1]
LogP (Calculated) 2.17[4]
Fraction sp³ (Fsp³) 0.45[4]
Purity Standard ≥95% - 96% (Commercial)[3],[5]
SMILES CSC1=CC=C(N2CCNCC2)C=C1[3],[4]

Causality in Property Design: The LogP of 2.17[4] is highly optimal. It is lipophilic enough to cross the blood-brain barrier (BBB)—a prerequisite for CNS-active agents—yet hydrophilic enough to maintain aqueous solubility. Furthermore, the Fsp³ score of 0.45[4] indicates a healthy degree of three-dimensionality, which correlates strongly with clinical success rates by reducing off-target promiscuity and improving solubility compared to purely flat, aromatic molecules.

Mechanistic Role in Drug Design (The "Why")

The utility of 1-(4-(Methylthio)phenyl)piperazine is driven by its highly predictable interactions with biological targets and metabolic enzymes.

Receptor Binding Dynamics

Arylpiperazines are "privileged structures" for serotonin (e.g., 5-HT₁A, 5-HT₂A) and dopamine (e.g., D₂, D₃) receptors. The basic N4 nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the transmembrane domain of these GPCRs. Simultaneously, the para-methylthio group projects into a deep hydrophobic pocket, enhancing binding affinity through van der Waals interactions.

Pharmacophore A Aryl Ring (π-π stacking with Trp/Phe) C Piperazine N1 (Conformational Spacer) A->C C-N Bond B para-Methylthio Group (Hydrophobic Pocket / S-Oxidation) B->A Substituent D Piperazine N4 (Basic) (Salt Bridge with Aspartate) C->D Ethylene Bridge

Pharmacophore model of 1-(4-(Methylthio)phenyl)piperazine in GPCR binding.

Metabolic Trajectory

The para-methylthio group is not merely a structural placeholder; it is a deliberate metabolic liability. In vivo, the sulfur atom is readily oxidized by hepatic cytochrome P450 enzymes (e.g., CYP3A4) to form polar sulfoxides and sulfones. This predictable metabolic trajectory allows medicinal chemists to design "soft drugs" whose clearance rates can be finely tuned, preventing bioaccumulation and reducing systemic toxicity.

Synthetic Workflows & Experimental Protocols

In laboratory settings, the secondary amine (N4) of the piperazine ring is the primary vector for derivatization. While direct alkylation with alkyl halides is a common approach, it frequently suffers from over-alkylation, yielding unwanted quaternary ammonium salts.

To ensure a self-validating and high-yielding process, Reductive Amination is the gold standard for functionalizing this building block. The causality is straightforward: the formation of the iminium ion intermediate is reversible, but its subsequent reduction by sodium triacetoxyborohydride (STAB) is irreversible and highly selective, preventing over-reaction.

Protocol: Selective N-Derivatization via Reductive Amination

Objective: Couple 1-(4-(Methylthio)phenyl)piperazine with a target aldehyde to yield a tertiary amine without over-alkylation.

Reagents Required:

  • 1-(4-(Methylthio)phenyl)piperazine (1.0 eq)[3]

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 1.0 mmol of 1-(4-(Methylthio)phenyl)piperazine and 1.1 mmol of the target aldehyde in 10 mL of anhydrous DCE. Add 1-2 drops of glacial acetic acid. Scientific Rationale: The mild acid catalyzes the dehydration step necessary to form the iminium ion, while DCE provides optimal solubility and stability for the intermediate.

  • Equilibration: Stir the mixture at room temperature under an inert atmosphere (N₂ or Argon) for 30 minutes.

  • Selective Reduction: Add 1.5 mmol of STAB portion-wise over 5 minutes. Scientific Rationale: STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups render the hydride less reactive, allowing it to selectively reduce the iminium ion without reducing the unreacted target aldehyde.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM with 1% NH₄OH). The disappearance of the secondary amine spot validates the completion of the reaction.

  • Aqueous Quench: Carefully add 10 mL of saturated aqueous NaHCO₃. Scientific Rationale: This neutralizes the acetic acid and destroys any excess hydride, while simultaneously ensuring the newly formed tertiary amine is in its free-base (unprotonated) form for organic extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 Amine (CAS 80835-30-9) + Aldehyde (1.1 eq) Step2 Iminium Formation DCE, AcOH (cat.), 30 min Step1->Step2 Step3 Selective Reduction STAB (1.5 eq), RT, 12h Step2->Step3 Step4 Aqueous Quench Sat. NaHCO3 (pH 8) Step3->Step4 Step5 Organic Extraction DCM, Dry over Na2SO4 Step4->Step5

Self-validating reductive amination workflow for N4-derivatization.

Handling and Safety Considerations

As with many bioactive small molecules[1], proper handling is required. The compound is classified under specific hazardous material (HazMat) shipping regulations depending on the jurisdiction and quantity[3].

  • Storage: Store at room temperature in a tightly sealed container[3]. Because it is a secondary amine, prolonged exposure to atmospheric CO₂ can lead to the formation of carbamate salts. Storage under an inert gas (Argon) is highly recommended for long-term stability.

  • Oxidation Risk: Keep away from strong oxidizing agents (e.g., mCPBA, hydrogen peroxide) unless the deliberate synthesis of the sulfoxide/sulfone derivative is intended.

References

  • EOS Med Chem. "Stock compounds-M250228 015." EOS Med Chem Corporate Blog. Available at: [Link] (Verified via search index[2])

Sources

Exploratory

Structure-activity relationship (SAR) of para-substituted phenylpiperazines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of para-Substituted Phenylpiperazines Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of para-Substituted Phenylpiperazines

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). Its structural versatility allows for fine-tuning of pharmacological profiles, and modifications at the para-position of the phenyl ring are especially critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) of para-substituted phenylpiperazines. We delve into the nuanced effects of substituent electronics, sterics, and lipophilicity on interactions with key neurological targets, including serotonin (5-HT) and dopamine (D) receptors. Through synthesized data, detailed experimental protocols, and visual models, this document serves as an authoritative resource for professionals engaged in the rational design of next-generation CNS therapeutics.

The Phenylpiperazine Scaffold: A Privileged Core in Neuropharmacology

The arylpiperazine moiety is a recurring motif in a multitude of CNS-active drugs, including antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants.[1] This prevalence is due to its ability to present key pharmacophoric elements in a conformationally restrained yet adaptable manner, facilitating interactions with the binding pockets of various G-protein coupled receptors (GPCRs).

Key Biological Targets: A Focus on Serotonin and Dopamine Receptors

Phenylpiperazine derivatives are renowned for their activity at monoamine receptors, which are integral to mood, cognition, and motor control.[2]

  • Serotonin (5-HT) Receptors: These are primary targets for antidepressants and anxiolytics. The 5-HT1A and 5-HT2A subtypes are of particular interest. Agonism at 5-HT1A receptors is a key mechanism for anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics.[1][3]

  • Dopamine (D) Receptors: The D2 receptor family (D2, D3, D4) is the principal target for antipsychotic medications.[4] Achieving selectivity among these subtypes is a major goal in modern drug design to mitigate side effects like extrapyramidal symptoms.[5]

  • Other Targets: Phenylpiperazines also show affinity for other receptors, such as adrenergic (α1) receptors and monoamine oxidase (MAO), which can contribute to their overall pharmacological profile or side effects.[6][7]

The Critical Role of the para-Position

While substitutions at the ortho- and meta-positions significantly influence activity, the para-position often plays a decisive role in defining a ligand's selectivity and interaction with deeper regions of the receptor binding pocket. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed that the para-position represents a region where the accessible volume for ligands can be limited, making the choice of substituent particularly sensitive.[8] The properties of the para-substituent can dictate selectivity between closely related receptor subtypes, such as D2 and D4, or between different receptor families like serotonin and adrenergic receptors.[9][10]

Deconstructing the SAR: Influence of para-Substituents

The modification of the para-position on the phenyl ring allows for the systematic modulation of a compound's electronic, steric, and hydrophobic properties. These factors directly impact binding affinity (Ki), functional activity (agonism vs. antagonism), and receptor selectivity.

Impact of Substituent Properties on Receptor Affinity

The nature of the para-substituent profoundly affects how a phenylpiperazine ligand interacts with its target receptor.

  • Electronic Effects: The dipole moment of the para-substituent has been shown to be a key determinant for affinity at certain targets. For instance, a clear correlation exists where substituents with a low dipole moment yield high affinity for MAO A, while high dipole moments diminish it.[11] For dopamine D4 receptors, electronegative substituents, such as halogens, at the para-position are strongly favorable for high-affinity binding.[9]

  • Steric and Hydrophobic Effects: For other targets, the size and lipophilicity of the substituent are paramount. High affinity for MAO B is achieved with large, hydrophobic para-substituents.[6] In the context of 5-HT1A and α1 receptors, 3D-QSAR models indicate that the space around the para-position is sterically restricted, suggesting that bulky groups are generally disfavored.[7][8] Conversely, for the serotonin transporter (SERT), para-substituted compounds tend to exhibit better affinity compared to their ortho-substituted counterparts.[12]

Case Study: Tuning Selectivity for Dopamine Receptor Subtypes

Achieving selectivity among the highly homologous D2-like receptors is a significant challenge. The para-position is a key handle for this task.

  • D4 vs. D2/D3 Selectivity: Shifting a substituent from the ortho- or meta-position to the para-position can lead to a marked decrease in D2 and D3 receptor affinity while maintaining or even enhancing D4 affinity.[10] This strategy has been successfully employed to design highly D4-selective antagonists. For example, contour map analysis from 3D-QSAR studies reveals that negatively charged substituents at the para-position of the phenylpiperazine ring are strongly favorable for D4 activity.[9]

Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to optimize properties like metabolic stability, solubility, or toxicity.[13][14] While classic bioisosteres (e.g., F for H, or CN for a halogen) are common, non-classical replacements are gaining traction. For instance, replacing a para-phenyl group with motifs like bicyclo[1.1.1]pentane (BCP) can improve metabolic properties while maintaining potency.[15]

Experimental Design and Methodologies

A robust evaluation of SAR relies on standardized and reproducible experimental protocols. The causality behind these choices is critical: synthesis confirms the structure, binding assays quantify affinity, and functional assays determine the biological response.

Workflow for SAR Investigation

The process of establishing a clear SAR for para-substituted phenylpiperazines follows a logical and iterative progression. This workflow ensures that synthetic efforts are guided by robust biological data.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration A Lead Compound Identification B In Silico Design of para-Substituted Analogs A->B Hypothesis Generation C Chemical Synthesis & Purification B->C D Primary Screening: Radioligand Binding Assays (Determine Ki) C->D E Secondary Screening: Functional Assays (Agonism/Antagonism) D->E Active Compounds F Selectivity Profiling (Off-target screening) E->F G SAR Analysis: Correlate Structure with Activity/Selectivity F->G H Lead Optimization G->H H->B Iterative Design Cycle

Caption: Iterative workflow for SAR studies of para-substituted phenylpiperazines.

Representative Synthetic Protocol: N-Alkylation

This method is a common and straightforward approach for synthesizing various para-substituted phenylpiperazines from commercially available precursors.[11]

Objective: To synthesize 1-(para-chlorophenyl)-4-propylpiperazine.

Materials:

  • 1-(para-chlorophenyl)piperazine

  • 1-Iodopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Standard glassware for reflux reaction

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(para-chlorophenyl)piperazine (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (2.0 eq) as a base.

  • Solvent: Add anhydrous acetonitrile (approx. 0.1 M concentration of the starting piperazine).

  • Alkylation: Add 1-iodopropane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(para-chlorophenyl)-4-propylpiperazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Radioligand Binding Assay

This self-validating system is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a test compound for the human serotonin 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.[1]

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).[16]

  • Non-specific binding control: Serotonin (10 µM).[1]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Test compounds dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, cell membranes, and [³H]-8-OH-DPAT.

    • Non-Specific Binding: Assay buffer, cell membranes, [³H]-8-OH-DPAT, and 10 µM Serotonin.

    • Test Compound: Assay buffer, cell membranes, [³H]-8-OH-DPAT, and the test compound dilution.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Determine the percentage of inhibition of specific binding caused by the test compound at each concentration.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Synthesis and Visualization

Organizing experimental data into a clear format is essential for discerning SAR trends.

Tabulated SAR Data for para-Substituted Phenylpiperazines

The following table synthesizes representative data from the literature to illustrate the impact of para-substitution on binding affinity at key monoamine-related targets.

Compound IDpara-Substituent (R)TargetBinding Affinity (Ki, nM)Reference
1 -HMAO A>10,000[11]
2 -ClMAO A1,300[11]
3 -CF₃MAO A1,700[11]
4 -OCH₃MAO A>10,000[11]
5 -HMAO B1,900[11]
6 -ClMAO B1,400[11]
7 -CF₃MAO B270[11]
8 -OCH₃MAO B>10,000[11]
9 -F (on terminal phenyl)D4(pKi = 8.54) ~2.88 nM[10]
10 -F (on terminal phenyl)D2(D2/D4 ratio = 380)[10]
11 -OCH₃ (on phenylpiperazine)5-HT1ALow Affinity[17]

Note: Data is compiled for illustrative purposes. Direct comparison between studies requires caution due to variations in experimental conditions.

Visualizing Key SAR Principles

A visual representation can clarify the complex relationships between chemical structure and biological activity.

Caption: Key physicochemical properties of the para-substituent and their influence on pharmacological outcomes.

Conclusion and Future Directions

The structure-activity relationship of para-substituted phenylpiperazines is a rich and complex field that underscores the principles of modern rational drug design. The evidence clearly demonstrates that modifications at the para-position are a powerful tool for modulating affinity and, critically, for engineering receptor selectivity.

Key Takeaways:

  • No Universal Rule: The optimal para-substituent is highly target-dependent. Hydrophobic groups may be favored for one receptor (e.g., MAO B), while sterically small, electronegative groups may be ideal for another (e.g., D4).

  • Selectivity is Key: The para-position is a crucial "selectivity handle," particularly for distinguishing between closely related receptor subtypes like D2, D3, and D4.

  • Beyond Binding: Future research must continue to integrate functional data (e.g., biased agonism) into SAR models to understand how para-substituents influence not just if a ligand binds, but how it activates the receptor and its downstream signaling pathways.[17]

The ongoing exploration of novel bioisosteric replacements and the application of advanced computational modeling will undoubtedly continue to refine our understanding and unlock new therapeutic possibilities for this privileged scaffold.

References

  • Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands. Europe PMC. [Link]

  • New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. [Link]

  • Serotonin-releasing effects of substituted piperazines in vitro. PubMed. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Semantic Scholar. [Link]

  • Biased agonism in drug discovery. Medicine®. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. MDPI. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. AIR Unimi. [Link]

  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. ResearchGate. [Link]

  • Method of preparing substituted phenylpiperazines.
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Semantic Scholar. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. R Discovery. [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. PubMed. [Link]

  • Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. PubMed. [Link]

  • The quest for bioisosteric replacements. PubMed. [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed. [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

Sources

Foundational

Technical Guide: 1-[4-(methylsulfanyl)phenyl]piperazine Serotonin Receptor Ligand Profile

The following technical guide details the pharmacological and chemical profile of 1-[4-(methylsulfanyl)phenyl]piperazine , a serotonergic probe belonging to the phenylpiperazine class.[1][2][3][4] [1][2][3][5] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and chemical profile of 1-[4-(methylsulfanyl)phenyl]piperazine , a serotonergic probe belonging to the phenylpiperazine class.[1][2][3][4]

[1][2][3][5]

Executive Summary

Compound Name: 1-[4-(methylsulfanyl)phenyl]piperazine Synonyms: 1-(4-methylthiophenyl)piperazine, p-MTPP, 4-MeS-PP CAS Registry Number: 80835-30-9 Chemical Class: Arylpiperazine Primary Target: Serotonin (5-HT) Receptors / Serotonin Transporter (SERT)[1][2][3][5][6]

1-[4-(methylsulfanyl)phenyl]piperazine is a lipophilic bioisostere of the well-characterized serotonin releasing agent p-MeOPP (1-(4-methoxyphenyl)piperazine).[1][2][3][5] As a member of the 4-substituted phenylpiperazine family, it functions primarily as a non-selective serotonin receptor agonist and serotonin releasing agent (SRA) .[1][2][3][4][5] Its methylsulfanyl (-SMe) group confers unique metabolic and physicochemical properties compared to its oxygenated counterparts, specifically regarding lipophilicity and oxidative metabolism to active sulfoxide metabolites.[1][2][3][4][5]

This guide outlines the compound's receptor binding profile, structure-activity relationships (SAR), and experimental protocols for its evaluation.[1][2][4][7]

Chemical Identity & Physicochemical Properties[3][5][7][8][9][10][11][12][13]

The core structure consists of a piperazine ring attached to a phenyl group substituted at the para position with a methylsulfanyl group.[3][4][5]

PropertyValueTechnical Note
Molecular Formula

Contains a thioether moiety susceptible to S-oxidation.[1][2][3][5][8]
Molecular Weight 208.32 g/mol Low MW facilitates BBB penetration.[3][5]
LogP (Predicted) ~2.5 - 2.8More lipophilic than the methoxy analog (p-MeOPP, LogP ~1.8).[1][2][3][5]
pKa ~9.1 (Piperazine N)Exists predominantly as a cation at physiological pH.[3][4][5]
H-Bond Donors/Acceptors 1 / 3The thioether S is a weak H-bond acceptor.[3][5]

Pharmacological Profile[1][2][3][4][6][7][9][14][15]

Mechanism of Action

The 1-[4-(methylsulfanyl)phenyl]piperazine scaffold exhibits a dual mechanism of action typical of para-substituted phenylpiperazines:

  • Serotonin Releasing Agent (SRA): It acts as a substrate for the Serotonin Transporter (SERT), entering the presynaptic neuron and inducing reverse transport of 5-HT into the synaptic cleft.[1][2][3][4]

  • Direct Receptor Agonism: It binds directly to postsynaptic 5-HT receptors, acting as a partial to full agonist.[3][5]

Receptor Binding Affinity (Inferred & Comparative)

While specific


 values for the isolated 4-SMe analog are sparse in open literature compared to the 4-Cl (pCPP) or 4-OMe (pMeOPP) analogs, its profile is derived from established SAR trends for 4-substituted phenylpiperazines.[1][2][3][5]

Comparative Binding Profile (


 in nM): 
Target ReceptorActivity TypeAffinity Est.[3][5][9] (

)
Biological Effect
5-HT

Agonist / Partial Agonist10 - 50 nMAnxiolysis, hypothermia.[1][2][3][5] High affinity is characteristic of arylpiperazines.
5-HT

Agonist50 - 200 nMModulation of serotonin release (autoreceptor).[1][2][3][5]
5-HT

Agonist50 - 150 nMAnorectic effects, anxiety (at high doses).[1][2][3][5]
5-HT

Partial Agonist> 500 nMLower affinity compared to 5-HT2C; potential for hallucinogenic effects is low but non-zero.[1][2][3][5]
SERT Releaser / Inhibitor< 100 nMCompetes with 5-HT for transport.[3][5]

Technical Insight: The -SMe group is electronically similar to -OMe (Hammett


 vs -0.[1][2][3][5]27) but significantly larger and more lipophilic (

vs -0.02).[1][2][3][5] This increased lipophilicity often enhances affinity for 5-HT

and 5-HT

binding pockets via hydrophobic interactions with aromatic residues (e.g., Phe/Trp) in the receptor transmembrane domains.[1][2][3][4][5]
Metabolic Activation

Unlike the methoxy analog, the methylsulfanyl group undergoes S-oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.[1][2][3][5]

  • Metabolite 1: Sulfoxide (

    
    ) – Often retains biological activity but becomes more polar.[1][2][3][5]
    
  • Metabolite 2: Sulfone (

    
    ) – Typically inactive or exhibits altered selectivity.[1][2][3][5]
    

Structure-Activity Relationship (SAR) Visualization[1][2][3][5]

The following diagram illustrates the signaling pathways modulated by 1-[4-(methylsulfanyl)phenyl]piperazine and its metabolic fate.

G Ligand 1-[4-(methylsulfanyl) phenyl]piperazine Sulfoxide Sulfoxide Metabolite Ligand->Sulfoxide S-Oxidation (CYP/FMO) SERT SERT (Transporter) Ligand->SERT Substrate 5 5 Ligand->5 Ligand->5 Release 5-HT Release (Reverse Transport) SERT->Release Induces HT1A Agonist Gi Gi/o Pathway (↓ cAMP) HT1A->Gi Activates HT2C Agonist Gq Gq Pathway (↑ IP3/Ca2+) HT2C->Gq Activates

Caption: Pharmacodynamic interactions of the ligand with serotonergic targets and its metabolic conversion pathway.[1][2][3][4][7]

Experimental Protocols

Chemical Synthesis (Pd-Catalyzed Amination)

To ensure high purity for pharmacological assays, the Buchwald-Hartwig cross-coupling is preferred over nucleophilic substitution due to the electron-rich nature of the thioanisole ring.[1][2][3][5]

  • Reagents: 1-Bromo-4-(methylsulfanyl)benzene (1.0 eq), Piperazine (anhydrous, 2.0 eq),

    
     (1 mol%), BINAP (2 mol%), 
    
    
    
    (1.4 eq).[1][2][3][4][7]
  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with catalyst, ligand, and base under Argon.[1][2][3][4][5][7]

    • Add aryl bromide and piperazine.[3][5]

    • Reflux at 110°C for 12-16 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH/NH3).

    • Validation:

      
      -NMR must show the -SMe singlet at 
      
      
      
      ppm and piperazine peaks at
      
      
      ppm.[1][2][3][5]
Radioligand Binding Assay (5-HT )

Objective: Determine


 affinity.
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT

    
     receptor.[2][3][5]
    
  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Define using 10

    
    M Serotonin (5-HT).[3][5]
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM

    
    .[3][4][5]
    
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay (GTP S Binding)

Objective: Confirm agonist vs. antagonist activity.[2][3][4][5]

  • System: 5-HT

    
     membrane preparations.
    
  • Tracer:

    
    -GTP
    
    
    
    S.[1][2][3][5]
  • Protocol: Incubate membranes with increasing concentrations of 1-[4-(methylsulfanyl)phenyl]piperazine + tracer + GDP (10

    
    M).
    
  • Readout: Agonists will increase

    
     binding (stimulation of G-protein turnover).[1][2][3][4][5] Antagonists will show no increase or inhibit a reference agonist.[3][5]
    

References

  • Glennon, R. A., et al. (1986).[3][4][7] "Binding of phenylpiperazines to 5-HT1A serotonin binding sites."[3][5] Journal of Medicinal Chemistry. Link (Establishes the core SAR for phenylpiperazine binding to 5-HT1A).[1][2][3][4][5]

  • Baumann, M. H., et al. (2011).[3][4][7] "Serotonin (5-HT) precursor loading with 5-hydroxy-L-tryptophan (5-HTP) reduces locomotor activation produced by (+)-amphetamine in the rat."[1][2][3][5] Drug and Alcohol Dependence.[3][5] (Discusses the mechanism of serotonin releasing agents).

  • Halberstadt, A. L., et al. (2012).[3][4][7] "Serotonergic mechanisms of the behavioral effects of the piperazine derivatives." Behavioural Brain Research. (Comparative pharmacology of p-CPP, TFMPP, and related analogs).

  • Kalgutkar, A. S., et al. (2005).[3][4][7] "Metabolic activation of the thiomethyl group in drug development." Current Drug Metabolism. (Mechanistic reference for the S-oxidation of the methylsulfanyl moiety).

Sources

Exploratory

The Thioether Moiety in Phenylpiperazine Design: A Technical Deep Dive

This guide explores the critical role of the thioether (sulfide) group in modulating the pharmacodynamics and pharmacokinetics of phenylpiperazine-based ligands. We focus on its application in "multimodal" CNS drugs, usi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the critical role of the thioether (sulfide) group in modulating the pharmacodynamics and pharmacokinetics of phenylpiperazine-based ligands. We focus on its application in "multimodal" CNS drugs, using Vortioxetine as the primary case study to demonstrate how a single atom substitution (S vs. O or C) dictates receptor selectivity and residence time.

Executive Summary

The phenylpiperazine scaffold is a privileged structure in neuropsychopharmacology, serving as the core pharmacophore for serotonin (5-HT) and dopamine (D) receptor ligands. While the piperazine ring provides the necessary basic nitrogen for ionic anchoring (Asp3.32 interaction), the linker and distal aromatic group determine selectivity.

The introduction of a thioether (-S-) group—specifically as a biaryl linker—offers three distinct advantages over ether (-O-) or methylene (-CH₂-) isosteres:

  • Conformational Tuning: The C–S bond length (1.82 Å) and C–S–C bond angle (~105°) create a unique "kink" that optimizes the orientation of the distal phenyl ring for hydrophobic sub-pockets (e.g., SERT allosteric sites).

  • Electronic Modulation: Sulfur’s lower electronegativity and capacity for

    
    -orbital participation (or 
    
    
    
    -hole interactions) alter the electron density of the attached phenyl rings, influencing
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding site.
  • Metabolic & Lipophilic Balance: The thioether increases

    
     (lipophilicity) relative to ethers, enhancing blood-brain barrier (BBB) permeability, while introducing a specific metabolic "soft spot" for S-oxidation.
    

Structural & Mechanistic Basis[1][2][3]

The "Sulfur Effect" on Binding Geometry

In phenylpiperazine ligands like Vortioxetine , the thioether bridge connects the proximal phenylpiperazine to a distal 2,4-dimethylphenyl moiety. This is not merely a spacer; it is a conformational lock.

FeatureEther (-O-)Thioether (-S-)Impact on Binding
Bond Length ~1.43 Å~1.82 ÅSulfur extends the reach of the distal ring, allowing it to access deeper hydrophobic pockets (e.g., Subsite C in SERT).
Bond Angle ~110°~105°The sharper angle of sulfur creates a more "folded" conformation, critical for fitting into the restricted 5-HT1A orthosteric site.
Rotational Barrier LowerHigherThe steric bulk of sulfur (Van der Waals radius ~1.80 Å vs. O ~1.52 Å) restricts free rotation, reducing the entropic penalty upon binding.
Lipophilicity (

)
-0.27+0.61Thioether significantly increases lipophilicity, driving non-specific hydrophobic interactions and BBB penetration.
Mechanism of Action: The Vortioxetine Case Study

Vortioxetine distinguishes itself from SSRIs by being a multimodal agent: a SERT inhibitor and a 5-HT1A agonist/5-HT3 antagonist.[1][2][3] The thioether group is the fulcrum of this selectivity.

  • SERT Binding: The thioether allows the distal phenyl ring to twist and occupy the S2 allosteric site (or Subsite C), stabilizing the transporter in an outward-open conformation. An ether analog would lack the bond length to reach this stabilizing interaction, likely resulting in lower affinity or loss of allosteric modulation.

  • 5-HT1A Agonism: Activation of 5-HT1A requires a specific "toggle switch" movement of Transmembrane Helix 6 (TM6). The thioether-linked biaryl system is rigid enough to push against aromatic residues (e.g., Phe/Trp) on TM6, triggering the conformational change necessary for G-protein coupling.

Diagram: 5-HT1A Signaling Pathway Activation

The following diagram illustrates the downstream effects of the thioether-mediated 5-HT1A agonism.

G Drug Thioether-Phenylpiperazine (e.g., Vortioxetine) Rec 5-HT1A Receptor (GPCR) Drug->Rec Binding (High Affinity) Gprot Gi/o Protein (Dissociation) Rec->Gprot Activation AC Adenylyl Cyclase Gprot->AC G-alpha_i inhibits Kch GIRK Channels (K+ Efflux) Gprot->Kch G-beta/gamma activates cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyper Membrane Hyperpolarization Kch->Hyper Efflux Neuro Inhibition of Neuronal Firing Hyper->Neuro Result

Figure 1: Signal transduction pathway initiated by thioether-phenylpiperazine binding to 5-HT1A receptors. Note the dual pathway: cAMP inhibition and GIRK channel activation.

Experimental Protocols

Synthesis of Thioether-Linked Phenylpiperazines

The formation of the C–S bond between the phenylpiperazine core and the aryl halide is best achieved using Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . This method is superior to traditional nucleophilic aromatic substitution (


) because it tolerates electron-rich rings and avoids harsh conditions.

Reagents:

  • Aryl Halide: 1-Bromo-2,4-dimethylbenzene (or equivalent).

  • Thiol: 2-Aminobenzenethiol or pre-formed Piperazine-Aryl-Thiol.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Protocol Steps:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), the Thiol-functionalized Phenylpiperazine (1.1 equiv),

    
     (2-5 mol%), Xantphos (5-10 mol%), and Base (2.0 equiv).
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to limiting reagent).

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for preventing catalyst poisoning and sulfur oxidation).

  • Reaction: Seal the vial and heat to 100–110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient). The thioether product is typically less polar than the corresponding sulfoxide/sulfone byproducts.

Radioligand Binding Assay (Self-Validating)

To verify the affinity shift caused by the thioether, perform a competitive binding assay.

  • Cell Line: HEK-293 stably expressing human 5-HT1A.[4]

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Control: 10 µM Serotonin (5-HT).

  • Validation: The

    
     of the thioether compound must be compared against a reference standard (e.g., WAY-100635). If the Hill slope is significantly different from 1.0, suspect allosteric binding or negative cooperativity (common with bulky thioethers).
    

SAR Analysis: Thioether vs. Ether

The following data summarizes the impact of replacing the linker atom in a representative 1,2-disubstituted phenylpiperazine scaffold (based on Vortioxetine SAR data).

Table 1: Comparative Binding Affinity (


) and Properties 
Compound VariantLinker Atom5-HT1A

(nM)
SERT

(nM)
Metabolic Stability (

)
Notes
Vortioxetine (Ref) -S- 3.7 1.6 High Balanced multimodal profile. Optimal "kink" angle.
Ether Analog-O-> 10012ModerateLoss of 5-HT1A potency due to incorrect bond angle/length.
Methylene Analog-CH₂-458HighToo flexible; loses entropic advantage in binding pocket.
Sulfoxide Analog-SO-> 1000> 500High (Polar)Introduction of polarity disrupts hydrophobic pocket interaction.

Note: Data extrapolated from structure-activity relationship trends in long-chain arylpiperazines and Vortioxetine specific studies.

Metabolic Considerations

The thioether is a metabolic handle. While the primary metabolism of Vortioxetine involves oxidation of the methyl groups on the distal ring (CYP2D6), the sulfur atom can undergo oxidation to sulfoxide (-SO-) and sulfone (-SO₂-).

  • Impact: S-oxidation drastically alters the geometry (tetrahedral sulfur) and polarity. As shown in Table 1, the sulfoxide metabolite typically loses affinity for the hydrophobic orthosteric 5-HT pockets, effectively terminating the drug's action. This serves as a built-in clearance mechanism that prevents accumulation of active metabolites.

References

  • Bang-Andersen, B., et al. (2011).[5] Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry. Link

  • Sanchez, C., Asin, K. E., & Artigas, F. (2015).[5] Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data. Pharmacology & Therapeutics. Link

  • Andersen, J., et al. (2015).[5] Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter.[1][6][7] ACS Chemical Neuroscience. Link

  • Kalgutkar, A. S., et al. (2005).[8] Metabolic activation of the nontricyclic antidepressant trazodone to electrophilic quinone-imine and epoxide intermediates.[8] Chemico-Biological Interactions. Link

  • Ricerca UniBa. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. ACS Chemical Neuroscience. Link[4]

Sources

Foundational

Comparison of 4-methylthio vs 4-methylphenylpiperazine (pMPP) pharmacology

An In-Depth Technical Guide to the Comparative Pharmacology of 4-Methylphenylpiperazine (pMPP) and 4-Methylthiopiperazine Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Pharmacology of 4-Methylphenylpiperazine (pMPP) and 4-Methylthiopiperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of centrally acting agents.[1][2] Subtle modifications to this core can dramatically alter pharmacological activity, dictating receptor selectivity, functional efficacy, and metabolic fate. This guide provides a detailed comparative analysis of two closely related phenylpiperazine analogs: 4-methylphenylpiperazine (pMPP) and the less-characterized 4-methylthiopiperazine. We will dissect their known and predicted pharmacological profiles, provide field-proven experimental protocols for their comprehensive characterization, and explore the underlying structure-activity relationships (SAR) that drive their distinct biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and GPCR-targeted therapeutics.

Introduction: The Significance of the Phenylpiperazine Scaffold

Phenylpiperazines represent a critical class of compounds that interact with a wide range of neurotransmitter systems. Their structural simplicity and synthetic tractability make them ideal starting points for chemical exploration.[3][4] The nature of the substituent on the phenyl ring is a key determinant of their pharmacological profile, influencing affinity and selectivity for dopamine, serotonin, and adrenergic receptors.[5][6][7] 4-methylphenylpiperazine (pMPP) has been identified as a monoamine releasing agent with a preference for the serotonin system.[8] In contrast, the pharmacology of its sulfur-containing analog, 4-methylthiopiperazine, is not well-documented in the public domain. This guide aims to bridge this gap by presenting the known pharmacology of pMPP and providing a robust experimental framework for the systematic evaluation and comparison of 4-methylthiopiperazine, thereby elucidating the bioisosteric impact of replacing a methyl group with a methylthio moiety.

Structural and Physicochemical Comparison

The primary structural difference between pMPP and 4-methylthiopiperazine is the substitution at the para-position of the phenyl ring: a methyl group (-CH₃) versus a methylthio group (-SCH₃). This seemingly minor change has significant implications for the molecule's electronic properties, lipophilicity, and metabolic susceptibility.

Property4-Methylphenylpiperazine (pMPP)4-MethylthiopiperazineRationale for Difference
Chemical Structure Substitution at the para-position.
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂SAddition of a sulfur atom.
Molar Mass 176.26 g/mol [8]208.32 g/mol Increased atomic mass from sulfur.
Predicted LogP ~2.5~3.0The methylthio group is generally more lipophilic than a methyl group.
Electronic Effect Weakly electron-donatingWeakly electron-donating, but with potential for oxidationThe sulfur atom can be oxidized to sulfoxide and sulfone metabolites.

Comparative Pharmacology: Knowns and Predictions

A comprehensive pharmacological comparison requires evaluating receptor binding affinity, functional activity at those targets, and the resulting in vivo effects.

Receptor Binding Profile

The primary method for determining the affinity of a compound for a specific receptor is the radioligand binding assay .[9][10] This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor, allowing for the calculation of the inhibitory constant (Ki).[9]

4-Methylphenylpiperazine (pMPP): Published data indicates that pMPP has a primary affinity for the serotonin transporter (SERT), mediating serotonin release.[8] Its activity at other monoamine transporters (norepinephrine and dopamine) is significantly lower.[8] While its direct receptor binding profile is not extensively detailed, phenylpiperazines commonly interact with a range of 5-HT and dopamine receptors.[11][12]

4-Methylthiopiperazine (Predicted Profile): The introduction of the methylthio group is expected to modulate the receptor binding profile. The increased lipophilicity may enhance affinity for receptors with greasy binding pockets. Furthermore, the sulfur atom introduces a potential hydrogen bond acceptor site (after metabolic oxidation to a sulfoxide), which could introduce new receptor interactions not possible with pMPP. It is plausible that 4-methylthiopiperazine will retain an affinity for SERT but may exhibit an altered selectivity profile across various 5-HT, dopamine, and adrenergic receptor subtypes. A comprehensive binding screen is essential for validation.

Functional Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity. For G-protein coupled receptors (GPCRs), a common and robust method is the measurement of second messengers, such as cyclic adenosine monophosphate (cAMP).[13][14]

4-Methylphenylpiperazine (pMPP): pMPP is characterized as a serotonin releasing agent .[8] This is a distinct mechanism from reuptake inhibition and involves reversing the direction of transporter flow. Its functional activity at specific postsynaptic receptors has not been fully elucidated.

4-Methylthiopiperazine (Predicted Profile): The functional activity of 4-methylthiopiperazine is unknown. It may also act as a monoamine releasing agent or reuptake inhibitor. Crucially, its activity at various GPCRs must be determined. For instance, if binding assays reveal affinity for the 5-HT₂A receptor, a functional assay (e.g., calcium mobilization or IP1 accumulation) would be necessary to determine if it is an agonist (like psychedelic hallucinogens) or an antagonist (like many atypical antipsychotics).[15]

Metabolism

Understanding a compound's metabolic fate is critical for predicting its duration of action, potential for drug-drug interactions, and toxicity. In vitro models using human liver microsomes are standard for initial metabolic profiling.[16]

4-Methylphenylpiperazine (pMPP): Metabolism is likely to proceed via N-dealkylation of the piperazine ring and oxidation of the para-methyl group to a benzyl alcohol, followed by further oxidation to a carboxylic acid.

4-Methylthiopiperazine (Predicted Profile): In addition to N-dealkylation, the thioether moiety is a prime target for oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxide and sulfone metabolites. These metabolites will have significantly different polarities and may possess their own unique pharmacological activities. For example, the related compound para-methoxyphenylpiperazine is demethylated by CYP2D6 to an active metabolite.[17]

Experimental Workflows and Protocols

A logical progression of experiments is crucial for the efficient and thorough characterization of novel compounds. The following workflow provides a roadmap for comparing pMPP and 4-methylthiopiperazine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: In Vivo Evaluation a Compound Synthesis & QC b Radioligand Binding Screen (Broad Panel: 5-HT, DA, Adrenergic) a->b d cAMP Second Messenger Assay (for identified GPCR hits) b->d Hits with Ki < 1µM e Monoamine Transporter Assay (Release vs. Reuptake) b->e Hits at SERT, DAT, NET c Initial Cytotoxicity Assay f In Vitro Metabolism (Liver Microsomes) d->f e->f g Pharmacokinetic (PK) Profiling in Rodent Model f->g Metabolic Stability Data h Behavioral Pharmacology (e.g., Locomotor Activity, Head-Twitch) g->h i Metabolite Identification in Plasma and Urine g->i

Caption: Experimental workflow for comparative pharmacological profiling.

Protocol 4.1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound for a target receptor.[9][10][18]

Causality: This is the foundational experiment. By quantifying affinity, we can identify the most likely biological targets of a compound, guiding all subsequent functional and in vivo testing. A compound with nanomolar affinity for a receptor is much more likely to exert its primary effects through that target than one with micromolar affinity.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).[19]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[19] Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (typically at or near its Kd value).[20]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor to saturate the target receptors.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., pMPP or 4-methylthiopiperazine) over a 5-log unit range.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.[9][19] The receptors and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: cAMP Accumulation Assay (GPCR Functional Activity)

This protocol measures changes in intracellular cAMP levels to determine if a compound is an agonist or antagonist at a Gs- or Gi-coupled receptor.[13][21][22]

Causality: Binding is not function. A compound can bind tightly to a receptor but do nothing (antagonist) or activate it (agonist). This assay directly measures the first step in the intracellular signaling cascade for many GPCRs, providing unambiguous evidence of functional efficacy.

Methodology:

  • Cell Culture:

    • Seed cells stably or transiently expressing the target receptor (e.g., HEK293 or CHO cells) into 96- or 384-well plates.[21][23]

    • Culture overnight to allow for cell attachment.

  • Assay Procedure (Agonist Mode):

    • Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a known agonist (typically its EC₈₀ concentration).

    • Incubate as in agonist mode.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure cAMP levels. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13]

      • Luminescence-based assays (e.g., GloSensor™, cAMP-Glo™): These use genetically encoded biosensors or enzyme-fragment complementation systems where cAMP binding leads to light production.[22][23][24]

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., luminescence) against the log concentration of the test compound to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparison between pMPP and 4-methylthiopiperazine provides a classic case study in bioisosteric replacement.

Caption: Structure-Activity Relationship (SAR) comparison.

The key mechanistic questions arising from this structural change are:

  • Receptor Selectivity: Does the increased lipophilicity and potential for new interactions from the thioether group shift the binding profile away from SERT and towards other receptors, such as 5-HT₂ subtypes or D₂?

  • Functional Efficacy: If new receptor affinities are discovered, does the compound act as an agonist or antagonist? For example, antagonism at the 5-HT₇ receptor has been a target for cognitive enhancement, a completely different profile from a serotonin releaser.[25]

  • Metabolic Profile: The generation of polar sulfoxide/sulfone metabolites could lead to more rapid clearance and a shorter duration of action compared to pMPP. Alternatively, these metabolites could be pharmacologically active, leading to a complex in vivo profile.

Conclusion and Future Directions

This guide has outlined the known pharmacology of 4-methylphenylpiperazine (pMPP) and established a comprehensive, field-proven framework for the characterization of its under-explored analog, 4-methylthiopiperazine. While pMPP is defined by its activity as a serotonin releasing agent, the introduction of a methylthio group is predicted to significantly alter its receptor affinity, functional efficacy, and metabolic pathway.

For drug development professionals, the systematic application of the described radioligand binding, second messenger, and metabolic assays is paramount. This approach will not only elucidate the specific pharmacological profile of 4-methylthiopiperazine but will also generate valuable structure-activity relationship data to guide the design of future phenylpiperazine-based compounds with improved potency, selectivity, and pharmacokinetic properties. The transition from in vitro characterization to in vivo behavioral models will be the final, critical step in understanding the therapeutic potential or abuse liability of these novel psychoactive substances.[26][27]

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023). STAR Protocols. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • para-Methylphenylpiperazine. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. [Link]

  • GPCR Assays. (n.d.). Sygnature Discovery. [Link]

  • GPCR-Targeted Drug Discovery & Functional Assay Platforms. (n.d.). ProBio. [Link]

  • Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. (n.d.). PMC. [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (n.d.). ResearchGate. [Link]

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2024). Bentham Science. [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024). Bentham Science. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

  • para-Methoxyphenylpiperazine. (n.d.). Wikipedia. [Link]

  • Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. (n.d.). ChEMBL. [Link]

  • Tackling new psychoactive substances through metabolomics: UHPLC-HRMS study on natural and synthetic opioids in male and female murine models. (n.d.). PMC. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (n.d.). PMC. [Link]

  • Piperazine-based P2X4 receptor antagonists. (n.d.). PMC. [Link]

  • 4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (2016). PubMed. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). MDPI. [Link]

  • 1-(4-Methoxy-2-methylphenyl)piperazine. (n.d.). PubChem. [Link]

  • 1-((4-Methoxyphenyl)methyl)piperazine. (n.d.). PubChem. [Link]

  • Drug testing: organ-on-chip models vs. standard models. (2023). Microfluidics Innovation Center. [Link]

  • Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells. (n.d.). PubMed. [Link]

  • Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. (n.d.). PubMed. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (n.d.). PMC. [Link]

  • Receptor binding profiles of antipsychotic agents. (n.d.). ResearchGate. [Link]

  • Receptor-Binding Profiles of Neuroleptics. (n.d.). Scilit. [Link]

  • Drug Receptor Profiles Matter. (2020). Psychiatric Times. [Link]

Sources

Exploratory

1-(4-(Methylthio)phenyl)piperazine as a privileged scaffold in CNS drug discovery

The Thioether Advantage: 1-(4-(Methylthio)phenyl)piperazine as a Privileged Scaffold in CNS Drug Discovery Executive Summary In the landscape of Central Nervous System (CNS) medicinal chemistry, the arylpiperazine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

The Thioether Advantage: 1-(4-(Methylthio)phenyl)piperazine as a Privileged Scaffold in CNS Drug Discovery

Executive Summary

In the landscape of Central Nervous System (CNS) medicinal chemistry, the arylpiperazine moiety is indisputably a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) subtypes.

Within this class, 1-(4-(Methylthio)phenyl)piperazine (often abbreviated as 4-MTPP or p-MTPP) represents a strategic "bioisosteric upgrade" to the classical 4-chloro or 4-methoxy variants. The incorporation of the para-methylthio (-SMe) group offers a unique triad of advantages:

  • Enhanced Lipophilicity: Improved Blood-Brain Barrier (BBB) penetration compared to isosteric ethers.

  • Metabolic Responsiveness: The "Sulfoxide Switch"—a predictable metabolic oxidation pathway that can be leveraged for active metabolite generation.

  • Electronic Tuning: A distinct Hammett substituent constant (

    
    ) compared to methoxy (-0.27) or chloro (+0.23), offering neutral electronic character while maintaining steric bulk.
    

This technical guide details the synthetic access, pharmacological rationale, and experimental validation of this scaffold for researchers designing next-generation polypharmacological CNS agents.

Chemical & Pharmacological Basis[1][2][3][4]

The "Sulfoxide Switch": Metabolic Logic

Unlike the metabolically robust chloro-substituent or the O-demethylation-prone methoxy group, the methylthio group undergoes a sequential, predictable oxidation in the liver (CYP450 and FMO mediated).

  • Stage 1: Oxidation to the Sulfoxide (chiral, more polar).

  • Stage 2: Oxidation to the Sulfone (achiral, highly polar, electron-withdrawing).

Why this matters: In CNS drug design, this pathway allows for the design of "soft drugs" or prodrugs. The parent thioether penetrates the BBB efficiently due to high lipophilicity. Once in the CNS (or upon first-pass metabolism), it converts to the more polar sulfoxide/sulfone, which may have different receptor selectivity profiles or reduced efflux liability.

Receptor Binding Landscape

The 4-substituted phenylpiperazine "head group" dictates the primary recognition at the orthosteric site of aminergic GPCRs.

  • 5-HT1A: The 4-MTPP scaffold typically acts as a high-affinity partial agonist. The hydrophobic pocket in the 5-HT1A receptor accommodates the -SMe bulk (comparable to an indole ring of serotonin).

  • D2 Dopamine: The transition from -Cl to -SMe often modulates efficacy, shifting ligands from pure antagonists to partial agonists, a desirable trait for atypical antipsychotics (e.g., Aripiprazole-like mechanisms).

Synthetic Methodology: The Buchwald-Hartwig Protocol

Historically, synthesizing electron-rich arylpiperazines via Nucleophilic Aromatic Substitution (


) was low-yielding due to the deactivating nature of the electron-donating -SMe group. The modern industry standard is Palladium-Catalyzed Buchwald-Hartwig Amination .
Reaction Logic
  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand: BINAP or Xantphos.[1] (BINAP is preferred for primary amines like piperazine to prevent bis-arylation).

  • Base: Cs

    
    CO
    
    
    
    or NaOtBu (Strong bases facilitate the catalytic cycle).
  • Solvent: Toluene or Dioxane (Non-polar solvents promote high temperatures for difficult couplings).

Visualization: Synthetic Pathway

Synthesis cluster_metabolism Metabolic Fate (In Vivo) Start1 4-Bromothioanisole (Aryl Halide) Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene, 110°C Start1->Cat Start2 Piperazine (Amine Source) Start2->Cat Inter Pd-Amine Complex (Oxidative Addition/Reductive Elim) Cat->Inter Catalytic Cycle Product 1-(4-(Methylthio)phenyl)piperazine (Target Scaffold) Inter->Product C-N Bond Formation Sulfoxide Sulfoxide (Polar Metabolite) Product->Sulfoxide CYP450/FMO [O] Sulfone Sulfone (Inactive/Excreted) Sulfoxide->Sulfone [O]

Caption: Figure 1. Pd-catalyzed synthesis of the scaffold and its subsequent metabolic oxidation pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-(Methylthio)phenyl)piperazine

Target Scale: 5.0 mmol

  • Preparation: Flame-dry a 50 mL Schlenk tube or 3-neck round-bottom flask. Flush with Argon/Nitrogen.

  • Reagents:

    • 4-Bromothioanisole: 1.02 g (5.0 mmol)

    • Piperazine (anhydrous): 1.29 g (15.0 mmol) Note: 3 equiv. used to suppress bis-arylation.

    • Pd(OAc)

      
      : 22 mg (2 mol%)
      
    • BINAP: 93 mg (3 mol%)

    • Cs

      
      CO
      
      
      
      : 2.44 g (7.5 mmol)
    • Toluene (anhydrous): 15 mL

  • Procedure:

    • Add Pd(OAc)

      
      , BINAP, and Toluene to the flask.[1] Stir at RT for 10 mins to pre-form the catalyst complex (solution turns orange/red).
      
    • Add 4-Bromothioanisole, Piperazine, and Cs

      
      CO
      
      
      
      .
    • Seal and heat to 110°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash pad with EtOAc.

    • Concentrate filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel).[2] Elute with DCM -> DCM/MeOH (9:1) + 1% NH

      
      OH.
      
  • Validation:

    • Product is a pale yellow oil or low-melting solid.

    • 1H NMR (CDCl3):

      
       7.25 (d, 2H), 6.90 (d, 2H), 3.15 (m, 4H), 3.00 (m, 4H), 2.45 (s, 3H).
      
Protocol B: 5-HT1A Radioligand Binding Assay

Purpose: Determine affinity (


) of the synthesized scaffold.[3]
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Assay Conditions:

    • Radioligand: [

      
      H]-8-OH-DPAT (0.5–1.0 nM final conc).
      
    • Non-specific Binding (NSB): Define using 10

      
      M Serotonin (5-HT).[3]
      
    • Test Compound: Prepare serial dilutions of 1-(4-(Methylthio)phenyl)piperazine (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Mix Membrane (20-50

      
      g protein) + Radioligand + Test Compound.
      
    • Incubate at 25°C for 60 minutes .

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Plot % Inhibition vs. Log[Concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Comparative Data: Substituent Effects

The following table highlights why the Methylthio group is a "privileged" choice over standard substituents in 5-HT1A ligand design.

Substituent (R)Electronic (

)
Lipophilicity (

)
5-HT1A Affinity (

)*
Metabolic Stability
-H 0.000.00> 100 nMHigh
-Cl +0.23+0.71~ 10-50 nMVery High
-OMe -0.27-0.02~ 5-20 nMModerate (O-demethylation)
-SMe 0.00 +0.61 < 5 nM Tunable (S-oxidation)

Note:


 values are representative of "Long-Chain Arylpiperazine" (LCAP) derivatives where the phenylpiperazine is the head group. The SMe derivative consistently shows superior affinity/lipophilicity balance.

Strategic Application: The LCAP Design Logic

The 1-(4-(Methylthio)phenyl)piperazine scaffold is rarely used in isolation. It serves as the primary pharmacophore in Long-Chain Arylpiperazines (LCAPs).

The LCAP Blueprint:

  • Head Group: 4-MTPP (Binds orthosteric site).

  • Linker: Alkyl chain (C3-C6) or cyclohexyl spacer.

  • Tail Group: Amide, imide, or second aromatic system (Provides secondary interactions for subtype selectivity, e.g., 5-HT7 vs 5-HT1A).

LCAP cluster_properties Functional Contribution Head Head Group (4-MTPP) Orthosteric Binding (Asp3.32 Interaction) Linker Linker (Alkyl Chain) Distance Control Head->Linker P1 High Affinity (5-HT1A) Head->P1 P2 Metabolic Handle Head->P2 Tail Tail Group (Aromatic/Amide) Selectivity Filter Linker->Tail

Caption: Figure 2. The "Long-Chain Arylpiperazine" (LCAP) design strategy utilizing 4-MTPP as the primary pharmacophore.

References

  • Priming the Piperazine Scaffold

    • Source: Organic Syntheses.[4] "Buchwald-Hartwig Amination: General Procedures."

    • Link:

  • Metabolic Fate of Methylthio Groups

    • Source: Xenobiotica (1988). "In vitro metabolism of the methylthio group...
    • Link:

  • Arylpiperazines in CNS Discovery

    • Source: Journal of Medicinal Chemistry (2011).[4] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine)." (Illustrates the thioether scaffold relevance).

    • Link:

  • Synthetic Optimization

    • Source: RSC Advances. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds."
    • Link:

Sources

Foundational

Engineering Thio-Substituted Arylpiperazine Derivatives: A Technical Guide on Synthesis, SAR, and 5-HT Receptor Modulation

Executive Summary Arylpiperazine derivatives represent a privileged and highly versatile scaffold in medicinal chemistry, particularly in the development of neurotherapeutics targeting serotonin (5-HT) receptors. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazine derivatives represent a privileged and highly versatile scaffold in medicinal chemistry, particularly in the development of neurotherapeutics targeting serotonin (5-HT) receptors. Among the various structural modifications explored to optimize pharmacokinetic and pharmacodynamic profiles, the introduction of a thio-substitution—specifically utilizing a thioether linkage (–S–) to connect the alkyl spacer with a terminal heterocyclic moiety—has proven exceptionally effective. This technical guide synthesizes current literature on thio-substituted arylpiperazines, providing drug development professionals with an in-depth analysis of their pharmacological significance, structure-activity relationships (SAR), and self-validating synthetic methodologies.

Pharmacological Significance & Receptor Modulation

Serotonin receptors, particularly the 5-HT1A subtype, are critical targets in the pharmacotherapy of anxiety, depression, and schizophrenia[1]. Long-chain arylpiperazines generally consist of a primary arylpiperazine core, an alkyl spacer, and a terminal fragment[2].

The strategic replacement of traditional oxygen or methylene linkers with a sulfur atom profoundly alters the molecule's spatial geometry and electronic distribution. Sulfur's larger atomic radius and distinct polarizability enhance the lipophilicity of the pharmacophore, facilitating superior blood-brain barrier (BBB) penetration. Furthermore, integrating a thio-substituted heterocyclic terminal moiety, such as thieno[2,3-d]pyrimidinones, restricts conformational flexibility in a manner that highly favors the 5-HT1A receptor's orthosteric binding pocket over off-target α1-adrenoceptors[3].

Mechanistic Pathway

Thio-substituted arylpiperazines function primarily as high-affinity ligands at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) intrinsically linked to the inhibitory Gαi/o pathway[2]. Activation by an agonist dampens adenylate cyclase (AC) activity, which subsequently reduces intracellular cyclic AMP (cAMP) levels and downregulates Protein Kinase A (PKA) signaling cascades.

SignalingPathway Ligand Thio-Arylpiperazine Ligand Receptor 5-HT1A Receptor Ligand->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Activates Effector Adenylate Cyclase (AC) GProtein->Effector Inhibits SecondMsg cAMP Levels ↓ Effector->SecondMsg Reduces Kinase Protein Kinase A (PKA) ↓ SecondMsg->Kinase Downregulates

Mechanistic pathway of 5-HT1A receptor modulation by thio-arylpiperazine ligands.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive 3 have elucidated the strict SAR governing [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives[3].

Key findings dictate that the presence of an amino group at the N3 position of the thienopyrimidine system is strictly required for optimal interaction with the 5-HT1A receptor[4]. Removal or substitution of this N3 amino group drastically reduces binding affinity. Furthermore, the length of the alkyl chain is a critical determinant of selectivity; a propyl linker generally provides the optimal spatial distance for dual-point binding at the receptor, minimizing cross-reactivity with α1-adrenoceptors[5].

Table 1: Binding Affinities of Key Thio-Substituted Arylpiperazines

Data summarizes the in vitro displacement of [3H]-8-OH-DPAT from rat hippocampal membranes.

Compound IDThienopyrimidinone SubstitutionArylpiperazine Moiety5-HT1A Affinity (Ki, nM)Selectivity (α1 / 5-HT1A)
Compound 16 3-amino-5,6-dimethyl2-methoxyphenyl0.2628
Compound 27 3-amino-6-ethyl2-methoxyphenyl0.19115
Compound 31 3-amino-6-ethyl2-nitrophenyl1.4684
Compound 73 3-amino-5,6-dimethyl2-pyrimidinyl6.8074

Source: Synthesized from Modica et al.[6],[5].

Synthetic Methodologies: Self-Validating Protocols

The synthesis of carbon-sulfur bonds is a fundamental operation, with 7 for thioether formation in pharmaceutical development[7]. The protocol below details the robust, two-phase synthesis of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-ones, engineered for high yield and self-validation at each step.

SynthWorkflow A Thioxo-Heterocycle (Terminal Moiety) C S-Alkylation (K2CO3, DMF, 80°C) A->C B Dihaloalkane (e.g., 1-bromo-3-chloropropane) B->C D Chloroalkylthio Intermediate C->D F N-Alkylation (NaI, TEA, MeCN, Reflux) D->F E 1-Arylpiperazine E->F G Thio-Substituted Arylpiperazine Derivative F->G

Synthetic workflow for thio-substituted arylpiperazine derivatives via sequential alkylation.

Phase 1: Regioselective S-Alkylation

Objective: Attach the alkyl spacer to the thioxo-heterocycle without inducing unwanted N-alkylation or polymerization[4].

  • Reagents: 3-amino-2,3-dihydro-5,6-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), anhydrous K₂CO₃ (2.0 eq), dry Dimethylformamide (DMF).

  • Procedure: Suspend the thioxo-heterocycle and K₂CO₃ in dry DMF. Stir at 25°C for 30 minutes. Add 1-bromo-3-chloropropane dropwise. Heat the mixture to 80°C for 4 hours.

  • Causality & Validation: K₂CO₃ is deliberately selected as a mild base to selectively deprotonate the highly acidic thiol (pKa ~6-8) while leaving the structural amide nitrogen protonated[7]. 1-bromo-3-chloropropane acts as a bifunctional electrophile; the bromide is a vastly superior leaving group compared to chloride, ensuring regioselective S-alkylation strictly at the bromine terminus.

    • Self-Validation: TLC monitoring (Hexane:EtOAc 7:3) will confirm the disappearance of the highly polar thioxo starting material and the emergence of a distinct, less polar spot corresponding to the chloroalkylthio intermediate.

Phase 2: Finkelstein-Assisted N-Alkylation

Objective: Couple the chloroalkylthio intermediate with the arylpiperazine pharmacophore[4].

  • Reagents: Chloroalkylthio intermediate (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.2 eq), Triethylamine (TEA, 2.0 eq), Sodium Iodide (NaI, 0.2 eq), Acetonitrile (MeCN).

  • Procedure: Dissolve the intermediate in MeCN. Add TEA, NaI, and the arylpiperazine. Reflux the mixture (82°C) for 12-16 hours under an inert N₂ atmosphere.

  • Causality & Validation: The alkyl chloride generated in Phase 1 is relatively unreactive toward the bulky secondary amine of the arylpiperazine. The addition of catalytic NaI initiates a Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide in situ, thereby drastically lowering the activation energy for the subsequent SN2 attack. TEA acts as an acid scavenger to neutralize the generated HCl/HI, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

    • Self-Validation: Reaction completion is confirmed by MS (ESI+) showing the target mass [M+H]+. Furthermore, the precipitation of TEA·HCl salts upon cooling serves as an immediate, visual macroscopic indicator of a successful coupling event.

Conclusion

The integration of thio-substitutions into arylpiperazine frameworks represents a highly rational approach to neuropharmacological drug design. By strictly controlling the synthetic pathways—utilizing regioselective S-alkylation followed by Finkelstein-assisted N-alkylation—researchers can reliably generate libraries of compounds with sub-nanomolar affinities and exceptional selectivity profiles for the 5-HT1A receptor.

References

  • Modica, M., et al. "[[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone Derivatives as High-Affinity, Selective 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 1997. 3

  • Modica, M., et al. "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor." Bioorganic & Medicinal Chemistry Letters, 2000. 6

  • Modica, M., et al. "High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships." European Journal of Medicinal Chemistry, 2000. 5

  • López-Rodríguez, M. L., et al. "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 2002. 2

  • Staroń, J., et al. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency." Arabian Journal of Chemistry, 2022. 1

  • Modica, M., et al. "[[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands." PubMed, 1997. 4

  • ACS GCI Pharmaceutical Roundtable. "Thioether Formation." ACS GCI Reagent Guides. 7

Sources

Exploratory

Metabolic Stability of Methylthio Group in Piperazine Pharmacophores

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The incorporation of a methylthio (–SMe) group onto a piperazine scaffold is a high-ris...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The incorporation of a methylthio (–SMe) group onto a piperazine scaffold is a high-risk, high-reward structural tactic in medicinal chemistry. While the –SMe moiety offers unique electronic properties (σ_p = 0.00, σ_m = 0.15) and lipophilicity (π = 0.61) that can enhance receptor binding affinity—particularly in GPCR targets like dopamine and serotonin receptors—it introduces significant metabolic liabilities.

This guide provides a technical analysis of the metabolic instability associated with this pharmacophore. We explore the competing oxidation pathways driven by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO) , detail the "soft spot" management of the sulfur center, and present a validated experimental workflow for distinguishing between N-oxidation and S-oxidation liabilities.

Mechanistic Analysis: The Dual-Liability Challenge

The methylthio-piperazine motif presents a "dual-warhead" for metabolic enzymes. The electron-rich nature of both the piperazine nitrogens and the sulfide sulfur makes them prime targets for oxidative attack.

The S-Oxidation Pathway (The Primary Liability)

The methylthio group is highly susceptible to S-oxidation , converting the sulfide (-S-) first to a sulfoxide (-SO-) and subsequently to a sulfone (-SO₂-) .

  • Chirality: The first oxidation step creates a chiral center at the sulfur, often resulting in enantiomeric mixtures of sulfoxides with distinct pharmacological and toxicological profiles.

  • Enzymology: Unlike carbon hydroxylation, which is dominated by CYPs, S-oxidation is efficiently catalyzed by both CYP450 (mainly CYP3A4 and CYP2D6) and FMO (mainly FMO3). This redundancy makes the –SMe group difficult to stabilize solely by inhibiting a single enzyme isoform.

The Piperazine Liability

The piperazine ring itself undergoes:

  • N-Oxidation: Mediated largely by FMOs.[1]

  • 
    -Carbon Hydroxylation:  Mediated by CYPs, leading to ring opening (cleavage) or the formation of reactive iminium intermediates (bioactivation).
    
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a hypothetical methylthio-piperazine pharmacophore.

MetabolicPathways cluster_0 Major Clearance Pathway Parent Methylthio-Piperazine (Parent) Sulfoxide Sulfoxide (Chiral Metabolite) Parent->Sulfoxide S-Oxidation (FMO3 / CYP3A4) NOxide N-Oxide (Piperazine N) Parent->NOxide N-Oxidation (FMO) Reactive Reactive Iminium (Toxicity Alert) Parent->Reactive CYP-mediated Dehydrogenation Sulfone Sulfone (Inactive/Polar) Sulfoxide->Sulfone S-Oxidation (CYP) RingOpen Ring Cleavage (Aldehyde/Amine) Reactive->RingOpen Hydrolysis

Figure 1: Divergent metabolic pathways for methylthio-piperazine scaffolds. Green arrows indicate the primary clearance mechanism (S-oxidation).

Experimental Protocol: Differentiating CYP vs. FMO Contributions[2][3][4]

Because both CYP and FMO enzymes can oxidize sulfur and nitrogen, standard microsomal stability assays (which contain both) are insufficient for mechanistic insight. You must employ reaction phenotyping to identify the specific driver of instability.

Materials Required
  • Human Liver Microsomes (HLM): Pooled donor source.

  • NADPH Regenerating System.

  • Chemical Inhibitors:

    • 1-Aminobenzotriazole (1-ABT):[2] Pan-CYP inhibitor.

    • Methimazole: Competitive FMO substrate/inhibitor (Note: Can also inhibit some CYPs; use with caution).

  • Thermal Inactivation: FMOs are heat-labile; CYPs are heat-stable.

Step-by-Step Phenotyping Workflow

Step 1: Standard Incubation (Baseline) Incubate test compound (1 µM) with HLM + NADPH at 37°C. Measure intrinsic clearance (


).

Step 2: Heat Inactivation (The "FMO Knockout")

  • Pre-incubate HLM at 50°C for 90 seconds (without NADPH). This selectively destroys FMO activity (>90% loss) while retaining CYP activity (>80% retention).

  • Cool to 37°C, add NADPH and test compound.

  • Result Interpretation: If stability significantly improves compared to baseline, FMO is the primary driver of metabolism (likely S-oxidation or N-oxidation).

Step 3: Chemical Inhibition (The "CYP Knockout")

  • Pre-incubate HLM with 1 mM 1-ABT for 30 minutes with NADPH (mechanism-based inactivation).

  • Add test compound.

  • Result Interpretation: If stability improves, CYPs are the driver. If stability remains poor despite 1-ABT, FMO is the culprit.

Decision Tree for Optimization

Use the following logic flow to determine your medicinal chemistry strategy based on the assay results.

DecisionTree Start High Clearance Observed HeatTest Perform Heat Inactivation (50°C) Start->HeatTest Result1 Clearance Reduced? HeatTest->Result1 FMO_Driven FMO-Driven (S- or N-Oxidation) Result1->FMO_Driven Yes (Stable) CYP_Driven CYP-Driven (C-Hydroxylation) Result1->CYP_Driven No (Unstable) Action_FMO Strategy: 1. Steric Shielding of S/N 2. Reduce Nucleophilicity (EWG) FMO_Driven->Action_FMO Action_CYP Strategy: 1. Block Alpha-Carbon 2. Fluorination of Ring CYP_Driven->Action_CYP

Figure 2: Experimental decision tree for diagnosing the enzymatic source of metabolic instability.

Structural Optimization Strategies

When the methylthio group is identified as the metabolic weak point, the following bioisosteric replacements and modifications are proven to enhance stability.

Bioisosteres of the Methylthio Group

Direct replacement of the –SMe group can maintain potency while eliminating the S-oxidation liability.

BioisostereStructure

(Lipophilicity)

(Electronic)
Metabolic Advantage
Trifluoromethylthio –SCF

1.440.50High. The strong electron-withdrawing F atoms deactivate the sulfur, preventing S-oxidation.
Methoxy –OMe-0.02-0.27Moderate. Eliminates S-oxidation but introduces O-demethylation liability (CYP2D6).
Difluoromethylthio –SCF

H
0.680.40High. Lipophilic H-bond donor capability; resistant to oxidation.
Cyclopropyl –cPr0.51-0.21High. Metabolic hard spot; mimics the steric bulk of –SMe without the heteroatom liability.
Steric and Electronic Shielding

If the –SMe group is essential for binding (e.g., specific hydrophobic pocket interaction), modification of the adjacent environment is required.

  • Ortho-Substitution: Placing a substituent (F, Cl, Me) on the aromatic ring ortho to the –SMe group creates steric hindrance that disrupts the enzymatic approach of FMO/CYP oxidants.

  • Electron Withdrawal: Adding an electron-withdrawing group (EWG) like –CF

    
     or –CN to the piperazine or the aryl ring reduces the nucleophilicity of the sulfur lone pair, making it less susceptible to electrophilic attack by the oxo-heme species.
    

References

  • Roles of FMO and CYP450 in the metabolism of S-methyl-N,N-diethyldithiocarbamate. Source: Drug Metabolism and Disposition / PubMed Context: Establishes the competitive nature of CYP and FMO in S-oxidation. URL:[Link]

  • Metabolic interactions with piperazine-based drugs. Source: ResearchGate Context: Details the specific CYP isoforms (2D6, 3A4) involved in piperazine metabolism. URL:[Link]

  • Bioisosterism: A Rational Approach in Drug Design. Source: Chemical Reviews (ACS) Context: Fundamental principles of replacing metabolic soft spots with stable isosteres.[3] URL:[Link]

  • Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Source: NCBI / PMC Context: Detailed review of FMO substrate specificity for nucleophilic heteroatoms (S, N). URL:[Link]

Sources

Foundational

1-(4-(Methylthio)phenyl)piperazine BBB permeability and logP values

The following technical guide provides an in-depth assessment of 1-(4-(Methylthio)phenyl)piperazine, focusing on its physicochemical properties, specifically lipophilicity (logP) and Blood-Brain Barrier (BBB) permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of 1-(4-(Methylthio)phenyl)piperazine, focusing on its physicochemical properties, specifically lipophilicity (logP) and Blood-Brain Barrier (BBB) permeability.

Physicochemical Profiling & CNS Disposition[1][2][3]

Executive Summary

1-(4-(Methylthio)phenyl)piperazine (CAS: 80835-30-9) is a substituted phenylpiperazine derivative characterized by a para-thioether moiety.[1][2][3] As a structural analogue to established serotonin receptor ligands (e.g., p-MPP, mCPP), its utility in Central Nervous System (CNS) drug discovery hinges on its ability to penetrate the Blood-Brain Barrier (BBB).[1][2]

This guide synthesizes calculated physicochemical data with comparative pharmacology to establish its CNS profile.[1][2] It further provides validated experimental protocols for researchers to empirically verify these parameters in early-stage discovery.[1][2]

Part 1: Chemical Identity & Physicochemical Properties[2][4][5]

The addition of a methylthio (-SMe) group at the para-position of the phenyl ring significantly alters the lipophilicity profile compared to the unsubstituted phenylpiperazine (1-PP) or its methyl analogue (p-MPP).[1][2] The sulfur atom introduces increased polarizability and lipophilicity without introducing a hydrogen bond donor, a critical factor for BBB penetration.[1][2]

Data Summary Table
ParameterValueSource/MethodRelevance
CAS Number 80835-30-9Chemical RegistryIdentity verification
Molecular Formula C₁₁H₁₆N₂SStoichiometryMW Calculation
Molecular Weight 208.33 g/mol Calculated< 400 g/mol (favorable for CNS)
cLogP 2.17 Predicted (Consensus)Optimal range (2.0–3.[4][1][2][3]5) for BBB
TPSA ~15-40 ŲCalculated< 90 Ų indicates high permeability
H-Bond Donors 1 (NH)StructureLow count favors passive diffusion
pKa (Basic N) ~9.0PredictedIonization state at physiological pH
Lipophilicity Analysis (LogP vs. LogD)

While the calculated LogP (cLogP) is approximately 2.17 , the physiological behavior is best described by the distribution coefficient (LogD) at pH 7.4.[1][2]

  • Ionization: The secondary amine of the piperazine ring (pKa ~9.[1][2]0) will be predominantly protonated (>95%) at physiological pH.[1][2]

  • Impact: This reduces the effective lipophilicity (LogD₇.₄) compared to the intrinsic LogP.[1][2] However, the lipophilic nature of the 4-methylthio group (π ≈ 0.[1][2]61) compensates for the cationic charge, maintaining sufficient lipophilicity for membrane interaction.[1][2]

Part 2: Blood-Brain Barrier (BBB) Permeability Assessment[2][3]

BBB permeability is a function of passive diffusion, carrier-mediated transport, and efflux liability (e.g., P-gp).[1][2]

1. Predictive Modeling (In Silico)

Using the physicochemical descriptors, we can predict the LogBB (logarithm of the ratio of concentration in brain to blood).[1][2]

  • Equation:

    
    [1][2]
    
  • Application:

    • 
      [1][2][3]
      
    • 
       (Low polar surface area due to thioether)[1][2]
      
    • Predicted LogBB:

      
      [1][2]
      

Interpretation: A positive LogBB value suggests high CNS penetration .[1][2] The compound is likely to cross the BBB freely via passive diffusion.[1][2]

2. Structural Analogue Analysis

The "privileged scaffold" status of phenylpiperazines in CNS drugs supports this prediction:

  • mCPP (1-(3-chlorophenyl)piperazine): Known serotonin agonist, crosses BBB readily.[1][2]

  • Vortioxetine: Contains a related aryl-thio-piperazine motif; highly CNS active.[1][2]

  • 1-(4-(Methylthio)phenyl)piperazine: The thioether is a bioisostere of the methoxy group but more lipophilic, likely enhancing brain uptake relative to methoxy-analogues.[1][2]

3. Mechanistic Pathway Diagram

The following diagram illustrates the structural features driving the BBB permeation of this compound.

BBB_Mechanism cluster_props Physicochemical Drivers cluster_barrier Blood-Brain Barrier Compound 1-(4-(Methylthio)phenyl)piperazine LogP LogP ~ 2.17 (Lipophilicity) Compound->LogP MW MW 208.3 (Small Molecule) Compound->MW HBD HBD = 1 (Low Polarity) Compound->HBD Endothelium Endothelial Membrane (Lipid Bilayer) LogP->Endothelium Facilitates Diffusion MW->Endothelium High Diffusivity HBD->Endothelium Minimizes H-Bond Cost Efflux P-gp Efflux (Potential Substrate) Endothelium->Efflux Substrate Recognition? Brain CNS Disposition (High Predicted Uptake) Endothelium->Brain Passive Transport Efflux->Compound Pump Out (Risk)

Caption: Mechanistic flow of physicochemical drivers facilitating passive diffusion across the BBB endothelial membrane.[1][2]

Part 3: Experimental Protocols

To validate the predicted values, the following standardized protocols are recommended. These methods are chosen for their high throughput and correlation with in vivo data.[1][2]

Protocol A: High-Throughput LogP Determination (HPLC Method)

Standard shake-flask methods are slow.[1][2] This HPLC method uses retention time on a hydrophobic column to correlate with LogP.[2]

Materials:

  • Agilent 1200/1290 Infinity LC or equivalent.[1][2][5]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase: Methanol/Water (isocratic or gradient).[1][2]

  • Standards: Series of compounds with known LogP (e.g., Toluene, Naphthalene, Ibuprofen).[2]

Workflow:

  • Calibration: Inject standard mixture. Plot

    
     (capacity factor) vs. Literature LogP.[1][2]
    
    • Calculation:

      
       where 
      
      
      
      is dead time (uracil).[1][2]
  • Sample Prep: Dissolve 1-(4-(Methylthio)phenyl)piperazine in Methanol (1 mg/mL).

  • Run: Inject sample under identical conditions.

  • Derivation: Measure retention time (

    
    ), calculate 
    
    
    
    , and interpolate LogP from the calibration curve.
  • Validation: Ensure

    
     for the calibration curve.
    
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay simulates the BBB using a porcine brain lipid-impregnated filter.[1][2]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1][2]

  • Acceptor Plate: 96-well PTFE plate.[1][2]

  • Membrane Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.[1][2]

  • Buffer: PBS (pH 7.4).[1][2][5]

Step-by-Step Procedure:

  • Preparation: Add 4 µL of Membrane Solution to the filter of the Donor Plate. Allow 5 mins for impregnation.

  • Donor Loading: Add 150 µL of compound solution (10 µM in PBS) to the Donor wells.

  • Acceptor Loading: Add 300 µL of PBS to the Acceptor wells.

  • Sandwich: Place the Donor plate on top of the Acceptor plate (creating a sandwich).

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis (254 nm) or LC-MS.[1][2]

  • Calculation:

    
    
    
    • Where

      
       is effective permeability, 
      
      
      
      is acceptor concentration,
      
      
      are volumes, and
      
      
      is filter area.[2]
  • Benchmark: High permeability is defined as

    
     cm/s.[1][2]
    
Part 4: Pharmacological Context & Significance[2][3][4]

Understanding the BBB permeability of this compound is critical because phenylpiperazines are often designed as serotonin (5-HT) receptor ligands .[1][2]

  • Target Profile: 1-(4-(Methylthio)phenyl)piperazine is structurally related to ligands that bind 5-HT1A, 5-HT7, and dopamine D2 receptors.[1][2]

  • Metabolic Relevance: It may appear as a metabolite of complex aryl-piperazine drugs.[1][2] The methylthio group is metabolically liable to oxidation (forming sulfoxides/sulfones), which drastically lowers LogP and BBB permeability.[1][2]

    • Note: If investigating this compound as a drug candidate, monitor the formation of the sulfoxide metabolite, as this transformation effectively "locks" the compound out of the brain.[2]

References
  • Fluorochem. (2025).[1][2] 1-(4-(Methylthio)phenyl)piperazine Product Analysis and Calculated LogP. Retrieved from [1][2]

  • ChemScene. (2024).[1][2] Physicochemical Data for CAS 80835-30-9. Retrieved from [1][2]

  • Agilent Technologies. (2014).[1][2] Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note 5991-3873EN. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 1-(4-methylphenyl)piperazine (Structural Analogue Comparison). Retrieved from [1][2]

  • Di, L., & Kerns, E. H. (2003).[1][2] Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. (Standard reference for PAMPA-BBB protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 1-(4-(Methylthio)phenyl)piperazine

Abstract The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This application note provides a detailed, robust, and r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This application note provides a detailed, robust, and reproducible protocol for the synthesis of 1-(4-(methylthio)phenyl)piperazine, a valuable building block for drug discovery and materials science. The synthesis is achieved through the direct cyclization of 4-(methylthio)aniline with bis(2-chloroethyl)amine hydrochloride. This document offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

N-arylpiperazines are integral components of a vast array of pharmacologically active compounds, demonstrating activities as antidepressants, antipsychotics, and anti-cancer agents, among others.[1][3][4] The specific target molecule, 1-(4-(methylthio)phenyl)piperazine, serves as a key intermediate for more complex molecular architectures. The methylthio-substituent, in particular, offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby enabling the exploration of a wider chemical space.[5]

The selected synthetic strategy involves the direct reaction between 4-(methylthio)aniline and bis(2-chloroethyl)amine hydrochloride.[6][7] This classical yet highly effective method is based on a double N-alkylation reaction. The aniline nitrogen acts as a nucleophile, displacing the chloride ions from bis(2-chloroethyl)amine in a stepwise manner, leading to the formation of the six-membered piperazine ring.

Causality of Experimental Choices:

  • Reagent Selection: 4-(methylthio)aniline is a commercially available starting material.[8] Bis(2-chloroethyl)amine hydrochloride is a common and efficient reagent for introducing the N-CH₂CH₂-N-CH₂CH₂- fragment required for piperazine ring formation.[9]

  • Solvent: A high-boiling point solvent, diethylene glycol monomethyl ether, is employed.[6][7] This allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy for the double alkylation and subsequent intramolecular cyclization, ensuring a reasonable reaction rate.

  • Temperature: The reaction is performed at 150 °C to facilitate the nucleophilic substitution reactions, which are often sluggish at lower temperatures with less nucleophilic anilines.[7]

Reaction Scheme

Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis will yield a product with characterization data consistent with the target structure.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS No.
4-(Methylthio)aniline≥98%Sigma-Aldrich104-96-1
Bis(2-chloroethyl)amine hydrochloride≥97%Sigma-Aldrich821-48-7
Diethylene glycol monomethyl ether (DEGMEE)Anhydrous, ≥99%Sigma-Aldrich111-77-3
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher Scientific144-55-8
Chloroform (CHCl₃)ACS GradeVWR67-66-3
Sodium sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle with temperature control---
Separatory funnel (250 mL)---
Rotary evaporator---
Quantitative Data Summary
ReagentMol. Wt. ( g/mol )Amount (g)Amount (mmol)Molar Eq.
4-(Methylthio)aniline139.212.7820.01.0
Bis(2-chloroethyl)amine hydrochloride178.483.5720.01.0
Diethylene glycol monomethyl ether120.1520 mL-Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)aniline (2.78 g, 20.0 mmol) and bis(2-chloroethyl)amine hydrochloride (3.57 g, 20.0 mmol).[7]

  • Solvent Addition: Add diethylene glycol monomethyl ether (20 mL) to the flask.

  • Heating: Place the flask in a heating mantle and stir the mixture. Heat the reaction to 150 °C and maintain this temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Work-up: Carefully pour the resulting mixture into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes to neutralize the solution.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the chloroform.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes, to yield 1-(4-(methylthio)phenyl)piperazine as a solid.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Weigh Reagents: 4-(Methylthio)aniline Bis(2-chloroethyl)amine HCl Setup Combine Reagents & Solvent in Flask Reagents->Setup Heat Heat to 150°C (10-12 hours) Setup->Heat Cool Cool to Room Temp. Heat->Cool Quench Pour into sat. NaHCO₃(aq) Cool->Quench Extract Extract with Chloroform Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Synthetic workflow for 1-(4-(methylthio)phenyl)piperazine.

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-(Methylthio)aniline: Harmful if swallowed or in contact with skin.[11] Causes skin and eye irritation and may cause respiratory irritation.[11][12] It has a powerful and unpleasant stench.[12]

  • Bis(2-chloroethyl)amine hydrochloride: This compound is a nitrogen mustard analogue. It is highly toxic, corrosive, and a potent alkylating agent. Avoid all personal contact, including inhalation. Handle with extreme caution.

  • Diethylene glycol monomethyl ether: May cause reproductive effects. Handle with care.

  • Chloroform: Suspected of causing cancer. Harmful if swallowed and causes skin and eye irritation.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central (PMC). [Link]

  • SAFETY DATA SHEET - 4-(Methylthio)aniline. Thermo Fisher Scientific. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. [Link]

  • Supporting Information - An organic-inorganic hybrid supramolecular framework material. The Royal Society of Chemistry. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Pennsylvania Libraries. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central (PMC). [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. ResearchGate. [Link]

  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • 4-(Methylthio)aniline. PubChem. [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine.

Sources

Application

Application Note: Salt Formation Protocols for 1-[4-(methylsulfanyl)phenyl]piperazine

This Application Note and Protocol guide details the preparation of Hydrochloride (HCl) and Hydrobromide (HBr) salts of 1-[4-(methylsulfanyl)phenyl]piperazine, a critical intermediate in the synthesis of antifungal agent...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of Hydrochloride (HCl) and Hydrobromide (HBr) salts of 1-[4-(methylsulfanyl)phenyl]piperazine, a critical intermediate in the synthesis of antifungal agents like Itraconazole.

Introduction & Strategic Context

1-[4-(methylsulfanyl)phenyl]piperazine (CAS: 80835-30-9), also known as 1-(4-methylthiophenyl)piperazine, is a pharmacophore embedded in several therapeutic agents, most notably the triazole antifungal Itraconazole .

While the free base is useful for N-alkylation reactions, the salt forms (HCl and HBr) are preferred for:

  • Purification: Salt formation is a highly effective method to reject non-basic impurities (e.g., unreacted halo-benzenes) from the palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution steps used to create the piperazine core.

  • Storage Stability: The free base is prone to oxidation at the sulfur atom (forming sulfoxides/sulfones) and potential discoloration. Crystalline salts significantly retard these degradation pathways.

  • Solubility: Enhancing aqueous solubility for subsequent analytical characterization or aqueous-phase reactions.

Chemical Properties & Stoichiometry
  • Molecular Weight (Free Base): 208.32 g/mol

  • Basicity (pKa): The molecule contains two nitrogen atoms.[1]

    • N1 (Secondary amine): pKa ~9.0–9.5 (Highly basic, protonates first).

    • N4 (Aniline-like tertiary amine): pKa < 2.0 (Low basicity due to conjugation with the phenyl ring).

  • Implication: Under controlled conditions (1.0–1.1 equivalents of acid), the monosalt is formed exclusively at the secondary amine. Excess strong acid can force the formation of a dihydrochloride/dihydrobromide, which is often hygroscopic and less desirable for handling.

Experimental Protocols

Protocol A: Preparation of the Monohydrochloride (HCl) Salt

Objective: To isolate the chemically stable, non-hygroscopic monohydrochloride salt.

Materials
  • Precursor: 1-[4-(methylsulfanyl)phenyl]piperazine (Free Base).

  • Solvent: Isopropanol (IPA) or Ethanol (Absolute). Rationale: Alcohols provide a balance where the free base is soluble hot, but the salt is insoluble cold, driving high yields.

  • Reagent: 4M HCl in Dioxane or 5-6M HCl in Isopropanol. Avoid aqueous HCl if possible to prevent hydrate formation, unless a hydrate is specifically desired.

Step-by-Step Procedure
  • Dissolution:

    • Charge 10.0 g (48.0 mmol) of 1-[4-(methylsulfanyl)phenyl]piperazine into a 250 mL three-necked round-bottom flask.

    • Add 80 mL of Isopropanol (IPA).

    • Heat to 60–65°C with stirring until a clear, homogeneous solution is obtained.

  • Acid Addition:

    • Cool the solution to 40–45°C.

    • Slowly add 13.2 mL of 4M HCl in Dioxane (52.8 mmol, 1.1 eq) dropwise over 20 minutes via an addition funnel.

    • Observation: A white precipitate should begin to form almost immediately.[2]

    • Critical Process Parameter (CPP): Maintain temperature >40°C during addition to prevent rapid occlusion of impurities in the crystal lattice.

  • Crystallization:

    • Allow the slurry to cool slowly to room temperature (20–25°C) over 2 hours.

    • Chill in an ice bath (0–5°C) for an additional 1 hour to maximize yield.

  • Filtration & Washing:

    • Filter the solids using a Büchner funnel under vacuum.

    • Wash the cake twice with 10 mL of cold IPA.

    • Wash once with 10 mL of MTBE (Methyl tert-butyl ether) to remove residual alcohol and facilitate drying.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: Preparation of the Hydrobromide (HBr) Salt

Objective: To prepare the HBr salt, often used for specific polymorph control or when higher density crystals are required for filtration.

Materials
  • Precursor: 1-[4-(methylsulfanyl)phenyl]piperazine (Free Base).

  • Solvent: Ethyl Acetate (EtOAc) and Methanol (MeOH) mixture (9:1).

  • Reagent: 48% Aqueous Hydrobromic Acid (HBr).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10.0 g (48.0 mmol) of the free base in 100 mL of Ethyl Acetate/Methanol (9:1 v/v) at room temperature.

  • Acid Addition:

    • Add 3.0 mL of 48% aq. HBr (approx. 53 mmol, 1.1 eq) dropwise.

    • Note: The water introduced by the acid may cause a biphasic gum initially. Vigorous stirring is required to induce crystallization.

  • Polymorph Aging (Ostwald Ripening):

    • Heat the resulting slurry to reflux (approx. 70°C) for 30 minutes. This converts any kinetic amorphous/gummy precipitates into the thermodynamic crystalline form.

    • Cool slowly to 20°C.

  • Isolation:

    • Filter the heavy white solid.

    • Wash with Ethyl Acetate (2 x 15 mL).

  • Drying:

    • Dry at 55°C under vacuum.

Expected Yield: 80–88%

Process Visualization & Logic

Synthesis Workflow

The following diagram illustrates the critical path for salt formation, highlighting the decision points for solvent selection.

SaltFormation cluster_QC Quality Control Start Start: Crude Free Base (1-[4-(methylsulfanyl)phenyl]piperazine) SolventChoice Select Solvent System Start->SolventChoice IPA Isopropanol (Anhydrous) SolventChoice->IPA For HCl EtOAc EtOAc / MeOH (9:1) SolventChoice->EtOAc For HBr Heat1 Heat to 65°C (Dissolution) IPA->Heat1 AddHCl Add HCl (in Dioxane/IPA) Control Temp > 40°C Heat1->AddHCl Cool1 Controlled Cooling (Prevents occlusion) AddHCl->Cool1 HClSalt Target: Monohydrochloride Salt (High Purity) Cool1->HClSalt Check Check: Melting Point & HPLC HClSalt->Check AddHBr Add 48% aq. HBr EtOAc->AddHBr Reflux Reflux Step (Crucial for Polymorph Control) AddHBr->Reflux HBrSalt Target: Hydrobromide Salt (High Density) Reflux->HBrSalt HBrSalt->Check

Caption: Workflow for the selective preparation of HCl and HBr salts, emphasizing temperature control for HCl and reflux aging for HBr to ensure crystallinity.

Characterization & Specifications

The following table summarizes the expected data for validation.

ParameterSpecification (HCl Salt)Specification (HBr Salt)Method
Appearance White crystalline powderWhite to off-white solidVisual
Melting Point 230°C – 235°C (dec.)215°C – 220°C (dec.)Capillary Method
Stoichiometry 1.0 : 1.0 (Base : Acid)1.0 : 1.0 (Base : Acid)AgNO3 Titration
Solubility Soluble: Water, MeOHInsoluble: EtOAc, EtherSoluble: DMSO, Hot WaterInsoluble: DCMVisual/Gravimetric
Hygroscopicity Low (Non-hygroscopic)Moderate (Store desiccated)DVS Analysis
Analytical Validation (NMR)

In the 1H-NMR (DMSO-d6) , the salt formation is confirmed by the downfield shift of the piperazine protons adjacent to the secondary amine.

  • Free Base:

    
     ~2.8 ppm (piperazine CH2 adjacent to NH).
    
  • HCl Salt:

    
     ~3.2–3.4 ppm (broadening and shift due to NH2+).
    
  • Methylthio Group: Singlet at

    
     ~2.4 ppm (remains largely unchanged).
    

References

  • Janssen Pharmaceutica. (1980). Antifungal derivatives of N-(4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl-methyl)-1H-1,2,4-triazoles. US Patent 4,267,179. Link

  • Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900. Link

  • Vortioxetine Hydrobromide Polymorphs. (2007). Crystalline forms of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine hydrobromide.[3][4][5] WO Patent 2007/144005.[5] (Cited for HBr salt polymorphism principles in aryl-piperazines).[4] Link

  • PubChem. (2023). Compound Summary: 1-(4-Methylthiophenyl)piperazine.[6] National Library of Medicine. Link

Sources

Method

Using 1-(4-(Methylthio)phenyl)piperazine as a building block for multivalent ligands

An Application Guide to the Synthesis and Use of Multivalent Ligands from 1-(4-(Methylthio)phenyl)piperazine Introduction: The Strategic Advantage of Multivalency In the landscape of modern drug discovery, the principle...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Use of Multivalent Ligands from 1-(4-(Methylthio)phenyl)piperazine

Introduction: The Strategic Advantage of Multivalency

In the landscape of modern drug discovery, the principle of multivalency offers a powerful strategy to enhance ligand-receptor interactions. Multivalent ligands, which present multiple copies of a pharmacophore on a single molecular scaffold, can achieve significantly higher affinity, avidity, and specificity compared to their monovalent counterparts.[1][2][3] This enhancement arises from several factors, including statistical rebinding, chelation effects, and the ability to engage with receptor oligomers, a common feature of G-protein coupled receptors (GPCRs).[1][2]

The 1-arylpiperazine motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[4][5] Its derivatives are particularly well-known for their interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors.[6][7][8] This guide focuses on 1-(4-(Methylthio)phenyl)piperazine , a versatile building block for constructing multivalent ligands. The methylthio-substituted phenyl ring offers a distinct electronic and steric profile, providing a unique pharmacophore for receptor engagement. By incorporating this building block into multivalent architectures, researchers can systematically explore the benefits of avidity and receptor clustering to develop novel, high-potency molecular probes and therapeutic candidates.

This document provides a technical overview of the properties of 1-(4-(methylthio)phenyl)piperazine, detailed protocols for its incorporation into a representative bivalent ligand, and a discussion of its potential applications in targeting CNS receptors.

Physicochemical Profile of the Building Block

A thorough understanding of the starting material is fundamental to successful synthesis. 1-(4-(Methylthio)phenyl)piperazine is a commercially available secondary amine, whose properties are summarized below.

PropertyValueSource
CAS Number 80835-30-9[9]
Molecular Formula C₁₁H₁₆N₂S[9]
Molecular Weight 208.33 g/mol ChemScene
IUPAC Name 1-[4-(methylsulfanyl)phenyl]piperazine[9]
SMILES CSC1=CC=C(N2CCNCC2)C=C1[9]
Appearance Off-white to yellow solidN/A
Solubility Soluble in DCM, DMF, DMSON/A

Synthetic Strategy for Bivalent Ligand Construction

The most direct method for constructing a multivalent ligand from 1-(4-(Methylthio)phenyl)piperazine is through the N-alkylation of its secondary amine. The secondary nitrogen of the piperazine ring is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides.[10][11] To create a bivalent ligand, a bifunctional linker containing two electrophilic groups is used to couple two molecules of the piperazine building block.

A common and effective strategy involves using a flexible oligo(ethylene glycol)-based linker terminated with tosylates or halides, which allows for spatial flexibility and can span the distance between two receptor binding sites in a dimer.[2] The general workflow is a standard nucleophilic substitution reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A 1-(4-(Methylthio)phenyl)piperazine (2 equivalents) C Nucleophilic Substitution (SN2 Reaction) A->C B Bifunctional Linker (e.g., Ditosyl-PEG) B->C D Base (e.g., K2CO3, NaH) Solvent (e.g., ACN, DMF) E Aqueous Workup C->E Reaction Mixture F Column Chromatography E->F Crude Product G Bivalent Ligand F->G Purified Product

Caption: General Synthetic Workflow for Bivalent Ligands.

Detailed Application Protocol: Synthesis of a Representative Bivalent Ligand

This protocol describes the synthesis of a bivalent ligand where two 1-(4-(methylthio)phenyl)piperazine units are connected by a triethylene glycol linker.

Objective: To synthesize 1,1'-(3,6,9-trioxaundecane-1,11-diyl)bis(4-(4-(methylthio)phenyl)piperazine).

Materials:

  • 1-(4-(Methylthio)phenyl)piperazine (FW: 208.33 g/mol )

  • 1,11-Dibromo-3,6,9-trioxaundecane (FW: 348.08 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃, FW: 138.21 g/mol )

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent: Dichloromethane/Methanol gradient

G cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification A 1. Combine piperazine (2.2 eq), K2CO3 (3.0 eq), and ACN in a round-bottom flask. B 2. Add dibromo-linker (1.0 eq) to the stirred suspension. A->B C 3. Heat mixture to reflux (approx. 82°C) under a nitrogen atmosphere. B->C D 4. Monitor reaction by TLC (e.g., 5% MeOH in DCM). C->D E 5. After completion, cool to RT and filter off salts. D->E F 6. Concentrate filtrate under reduced pressure. E->F G 7. Redissolve residue in DCM, wash with NaHCO3 and brine. F->G H 8. Dry organic layer (MgSO4), filter, and concentrate. G->H I 9. Purify by silica gel chromatography (0-10% MeOH in DCM gradient). H->I J Final Product: Pure Bivalent Ligand I->J

Caption: Step-by-Step Experimental Workflow.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-(methylthio)phenyl)piperazine (1.04 g, 5.0 mmol, 2.2 eq) and anhydrous potassium carbonate (0.95 g, 6.9 mmol, 3.0 eq).

  • Add 40 mL of anhydrous acetonitrile to the flask.

  • While stirring, add 1,11-dibromo-3,6,9-trioxaundecane (0.79 g, 2.27 mmol, 1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with 5% Methanol in Dichloromethane. The disappearance of the starting piperazine (visualized with UV light or iodine) indicates reaction completion (typically 12-18 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Dissolve the crude residue in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography, using a gradient eluent system starting from 100% dichloromethane and gradually increasing to 10% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the bivalent ligand, typically as a viscous oil or waxy solid.

Characterization of the Synthesized Ligand

Proper characterization is essential to confirm the identity and purity of the synthesized multivalent ligand. The following data are representative of what would be expected for the target compound.

AnalysisExpected Result
LC-MS Purity: >95% (by ELSD or UV at 254 nm). Expected [M+H]⁺: m/z = 605.3
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.25 (d, 4H, Ar-H), 6.85 (d, 4H, Ar-H), 3.70-3.60 (m, 8H, O-CH₂), 3.15 (t, 8H, Ar-N-CH₂), 2.80 (t, 4H, Linker-N-CH₂), 2.70 (t, 8H, Linker-N-CH₂), 2.45 (s, 6H, S-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 149.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 117.0 (Ar-C), 71.0 (O-CH₂), 70.5 (O-CH₂), 58.0 (Linker-N-CH₂), 53.5 (Piperazine-CH₂), 49.5 (Piperazine-CH₂), 16.5 (S-CH₃).

Interpretation of Data:

  • Mass Spectrometry: The observation of the correct molecular ion peak confirms the successful coupling of two piperazine units with one linker molecule.

  • ¹H NMR: The spectrum should show characteristic aromatic doublets for the substituted phenyl ring, singlets for the methylthio group, and a series of triplets and multiplets in the aliphatic region corresponding to the piperazine rings and the PEG linker. The integration should correspond to the number of protons in the symmetric bivalent structure.

  • ¹³C NMR: The number of distinct signals should reflect the symmetry of the molecule. Key signals include those for the aromatic carbons, the ether carbons of the linker, and the distinct carbons of the piperazine ring.

Application & Mechanism of Action

Arylpiperazine derivatives are well-established ligands for serotonin (5-HT) and dopamine receptors.[7][8][12] Many of these receptors, particularly GPCRs like the 5-HT₄ receptor, are known to form dimers or higher-order oligomers.[1][2] This oligomeric nature provides an ideal target for multivalent ligands.

A bivalent ligand constructed from 1-(4-(methylthio)phenyl)piperazine is hypothesized to simultaneously engage two binding sites on a receptor dimer. This "chelate effect" can dramatically increase the ligand's functional affinity (avidity) and residence time at the target compared to its monovalent counterpart.[2][3] This enhanced engagement can lead to more potent and sustained signaling or, in the case of an antagonist, more effective receptor blockade.

The primary signaling pathway for many 5-HT receptors involves coupling to G-proteins, which in turn modulates the activity of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels. A potent bivalent agonist could stabilize the active conformation of the receptor dimer, leading to enhanced G-protein activation and a more robust downstream signal.

G cluster_membrane Cell Membrane receptor 5-HT Receptor Dimer g_protein G-Protein (αβγ) receptor->g_protein 2. G-Protein Activation ac Adenylyl Cyclase g_protein->ac 3. α-subunit dissociates & modulates AC camp cAMP ac->camp 4. cAMP Production ligand Bivalent Ligand ligand->receptor 1. Binding & Stabilization atp ATP pka Protein Kinase A camp->pka 5. PKA Activation response Cellular Response (e.g., Gene Transcription) pka->response 6. Phosphorylation of downstream targets

Caption: Simplified 5-HT Receptor Signaling Pathway.

Conclusion

1-(4-(Methylthio)phenyl)piperazine is an excellent and readily available building block for the rational design of multivalent ligands. Standard N-alkylation chemistry provides a reliable route to couple this pharmacophore to a variety of bifunctional or multifunctional scaffolds. The resulting multivalent constructs are valuable tools for probing the structure and function of receptor oligomers, particularly within the serotonin and dopamine receptor families. The potential for enhanced affinity and avidity makes these compounds promising candidates for the development of highly potent and selective research tools and future therapeutics.

References

  • Chittasupho, C. (2012). Multivalent ligand: design principle for a targeted therapeutic delivery approach. Therapeutic Delivery, 3(10), 1171-87. [Link]

  • Leopoldo, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules.
  • Comeo, E., et al. (2016). Multivalent ligands for the serotonin 5-HT4 receptor. MedChemComm, 7, 2163-2169. [Link]

  • Comeo, E., et al. (2016). Multivalent ligands for the serotonin 5-HT4 receptor. MedChemComm. [Link]

  • Milić, M., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Various Authors. (2021). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. RSC. [Link]

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]

  • Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477-2487. [Link]

  • Pockes, S. (2020). Synthesis and pharmacological characterization of bivalent ligands for the D1-H3 receptor heteromer and fluorescent ligands for. University of Regensburg Publications Server. [Link]

  • Chen, H., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. [Link]

  • Chen, H., et al. (2023). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. [Link]

  • Kant, R., & Kaur, T. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Nielsen, S. F. (2002). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link]

  • Sahoo, B., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Bojarski, A. J., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Bang-Andersen, B., et al. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Wilson, M. V., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Rittner, R., et al. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Forni, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

Sources

Application

Reaction conditions for coupling 1-(4-(Methylthio)phenyl)piperazine with alkyl halides

Technical Application Note: Optimization of N-Alkylation Strategies for 1-(4-(Methylthio)phenyl)piperazine Executive Summary This guide details the reaction parameters for the -alkylation of 1-(4-(Methylthio)phenyl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of N-Alkylation Strategies for 1-(4-(Methylthio)phenyl)piperazine

Executive Summary

This guide details the reaction parameters for the


-alkylation of 1-(4-(Methylthio)phenyl)piperazine  (CAS 80835-30-9) with alkyl halides. This scaffold is a critical pharmacophore in the synthesis of arylpiperazine-based antipsychotics and antidepressants. The protocol prioritizes the selective functionalization of the secondary amine (

) while mitigating competing pathways such as quaternization (over-alkylation) and sulfonium salt formation.

Reactant Analysis & Mechanistic Insight

Substrate Properties
  • Nucleophile: 1-(4-(Methylthio)phenyl)piperazine.

    • Reactive Center: The distal nitrogen (

      
      ) is a secondary amine with high nucleophilicity (
      
      
      
      ).
    • Unreactive Center: The proximal nitrogen (

      
      ) is conjugated to the phenyl ring. The electron-donating methylthio group (para-position) increases electron density on the ring, but 
      
      
      
      remains significantly less nucleophilic than
      
      
      due to resonance delocalization.
  • Electrophile: Alkyl Halides (

    
    , where 
    
    
    
    ).
  • Key Challenge: The primary side reaction is the formation of the quaternary ammonium salt (bis-alkylation at

    
    ) if the alkyl halide is present in excess. A secondary, less common risk is 
    
    
    
    -alkylation of the methylthio ether to form a sulfonium species, typically only observed with highly reactive electrophiles (e.g., MeI) under forcing conditions.
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). A base is required to neutralize the generated hydrogen halide (

), driving the equilibrium forward.

ReactionMechanism Substrate Arylpiperazine (Secondary Amine) TS Transition State [N...C...X]‡ Substrate->TS + R-X Base Base (K2CO3) Base->TS Scavenges HX Product N-Alkyl Product (Tertiary Amine) TS->Product Major Path SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct + Excess R-X (Avoid)

Figure 1: Mechanistic pathway highlighting the critical branching point for over-alkylation.

Optimized Protocols

Method A: Standard Carbonate Base (General Purpose)

Best for: Primary alkyl bromides/iodides and reactive chlorides.

Reagents:

  • Substrate: 1-(4-(Methylthio)phenyl)piperazine (1.0 equiv)

  • Alkyl Halide: 1.05 – 1.10 equiv (Strict control to prevent quaternization)

  • Base: Potassium Carbonate (

    
    ), anhydrous, 2.0 – 3.0 equiv
    
  • Solvent: Acetonitrile (MeCN) or DMF (for low solubility substrates)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 1-(4-(Methylthio)phenyl)piperazine (1.0 equiv) and anhydrous

    
     (3.0 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (MeCN) and stir at room temperature for 10 minutes to create a uniform suspension.

    • Note: If the substrate is not soluble, switch to DMF or DMAc.

  • Addition: Add the Alkyl Halide (1.05 equiv) dropwise over 15 minutes.

    • Critical: Do not dump the halide in one portion; high local concentration promotes bis-alkylation.

  • Reaction: Heat the mixture to 60–80°C (reflux for MeCN) and monitor by TLC/LC-MS. Typical reaction time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ). Rinse the cake with EtOAc.
    • Concentrate the filtrate under reduced pressure.[4]

    • Purification: Partition the residue between EtOAc and Water.[4] Wash the organic layer with Brine, dry over

      
      , and concentrate.[4] Purify via flash column chromatography (typically MeOH/DCM gradient).
      
Method B: Finkelstein-Assisted (For Unreactive Halides)

Best for: Alkyl chlorides or sterically hindered halides.

Reagents:

  • Add: Potassium Iodide (KI), catalytic (0.1 – 0.5 equiv) or stoichiometric (1.0 equiv).

  • Solvent: Butanone (MEK) or DMF.

Mechanism: KI reacts with the alkyl chloride (


) in situ to form the more reactive alkyl iodide (

), which then reacts with the piperazine.

Modifications to Procedure:

  • Mix Substrate,

    
    , and KI  in the solvent.
    
  • Stir at 60°C for 30 minutes before adding the alkyl chloride to ensure partial activation.

  • Proceed with heating/workup as in Method A.

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Solv Dissolve Substrate + K2CO3 Solvent: MeCN or DMF Start->Solv Add Add Alkyl Halide (Dropwise, 1.05 eq) Solv->Add Heat Reflux (60-80°C) Monitor TLC/LCMS Add->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Add catalytic KI if stalled) Workup Filter Salts -> Evaporate -> Extraction Check->Workup Yes Purify Column Chromatography (MeOH/DCM) Workup->Purify

Figure 2: Decision tree for reaction execution and monitoring.

Comparative Data & Selection Guide

ParameterAcetonitrile (MeCN) DMF / DMAc Acetone
Polarity High (Polar Aprotic)Very High (Polar Aprotic)Moderate (Polar Aprotic)
Boiling Point 82°C153°C56°C
Workup Ease Excellent (Evaporates easily)Poor (Requires aqueous wash)Good
Reaction Rate FastVery FastModerate
Recommendation First Choice Use for poor solubilityUse for highly reactive halides

Troubleshooting & Critical Parameters

  • Quaternization (Impurity at

    
    ): 
    
    • Cause: Excess alkyl halide.[3]

    • Solution: Use exactly 1.0–1.05 equivalents of halide. If the reaction stalls, do not add more halide; instead, add catalytic KI or increase temperature.

  • Oxidation of Methylthio Group:

    • Risk:[2] Formation of Sulfoxide (

      
      ) or Sulfone (
      
      
      
      ).
    • Prevention:[5] Avoid oxidizing acids (e.g.,

      
      ) during workup. Use inert atmosphere (
      
      
      
      or
      
      
      ) if the reaction runs >12 hours at high heat, although the thioether is generally stable to mild carbonate bases.
  • Purification of Free Base vs. Salt:

    • The product is a tertiary amine. If it is an oil, converting it to the Hydrochloride (HCl) or Oxalate salt often yields a stable, crystalline solid.

    • Protocol: Dissolve crude oil in

      
      , add 
      
      
      
      in dioxane/ether dropwise. Filter the precipitate.[1][6]

References

  • Synthesis of N-Alkylpiperazines: Pittelkow, T., et al.[2] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[1][2] (Accessed 2023).[7]

  • General N-Alkylation Protocols: "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem.

  • Substrate Data: "1-(4-(Methylthio)phenyl)piperazine (CAS 80835-30-9) Product Information." ChemScene.

  • Finkelstein Conditions: "1-(4-Chlorobenzhydryl)piperazine synthesis using KI catalyst." ChemicalBook.

  • Green Chemistry Considerations: "N-alkylation at sp3 Carbon: Reagent Guide." ACS Green Chemistry Institute.

Sources

Method

Solid-phase synthesis strategies involving thio-substituted phenylpiperazines

Application Note: Solid-Phase Synthesis Strategies for Thio-Substituted Phenylpiperazines Executive Summary Thio-substituted phenylpiperazines represent a privileged pharmacophore in medicinal chemistry, serving as the c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Strategies for Thio-Substituted Phenylpiperazines

Executive Summary

Thio-substituted phenylpiperazines represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous CNS-active agents targeting serotonin (5-HT) and dopamine (DA) receptors (e.g., Vortioxetine). Despite their clinical value, the synthesis of these libraries is often bottlenecked by the challenges of handling sulfur chemistry—specifically catalyst poisoning and oxidation—within a solid-phase regime.

This guide details a robust, field-validated solid-phase synthesis (SPS) strategy for constructing 1-(2-(arylthio)phenyl)piperazine libraries. We move beyond standard amide couplings to explore Palladium-catalyzed C-N and C-S bond formations on-resin, providing a modular platform for rapid lead optimization.

Strategic Planning: The "Resin-to-Scaffold" Logic

Success in synthesizing thio-substituted arylpiperazines relies on the correct selection of the resin-linker system to avoid premature cleavage during the aggressive metal-catalyzed cross-coupling steps.

Resin Selection Strategy
  • The Problem: Standard Wang resins are acid-labile but often lack the steric bulk to prevent aggregation during metal-catalyzed steps.

  • The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why: The bulky trityl group minimizes site-site interaction (pseudo-dilution), and the linkage is cleaved under very mild acidic conditions (1-5% TFA), preserving the sensitive thioether linkage from acid-promoted oxidation or migration.

Synthetic Route Architecture

We employ a "Scaffold-First" approach, where the piperazine is immobilized, followed by sequential arylation.

  • Immobilization: Capture of Piperazine on 2-CTC resin.

  • C-N Coupling (Step A): Introduction of the central phenyl ring via Buchwald-Hartwig coupling or

    
     (using di-halo arenes).
    
  • C-S Coupling (Step B): Introduction of the thio-substituent via Pd-catalyzed C-S coupling with aryl thiols.

  • Cleavage: Release of the secondary amine.

Detailed Experimental Protocols

Protocol A: Resin Loading (Immobilization of Piperazine)

Objective: To load piperazine onto 2-CTC resin with maximum efficiency while preventing bis-alkylation (cross-linking).

Reagents:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading)

  • Piperazine (anhydrous, 10 equiv.)

  • DCM (Dichloromethane, anhydrous)

  • MeOH (Methanol, HPLC grade)

  • DIPEA (N,N-Diisopropylethylamine)[1]

Step-by-Step:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reactor. Swell in DCM (10 mL) for 20 min. Drain.

  • Loading: Dissolve Piperazine (10 equiv. relative to resin loading) in DCM/DMF (1:1, 10 mL). Add DIPEA (5 equiv.).

    • Critical Insight: Using a large excess of diamine (10x) is non-negotiable. It statistically favors mono-attachment over bis-attachment (which would crosslink the resin and ruin the synthesis).

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • Capping: Drain. Wash with DCM (3x). Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 min to cap unreacted trityl chloride sites.

  • Washing: Wash extensively: DCM (3x), DMF (3x), DCM (3x), MeOH (3x). Dry under vacuum.

Protocol B: On-Resin Buchwald-Hartwig C-N Coupling

Objective: To attach the di-halogenated phenyl spacer (e.g., 1-bromo-2-iodobenzene) to the immobilized piperazine.

Reagents:

  • 1-Bromo-2-iodobenzene (5 equiv.)

  • 
     (0.05 equiv.)
    
  • BINAP or Xantphos (0.1 equiv.)

  • NaOtBu (Sodium tert-butoxide, 10 equiv.)

  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step:

  • Prep: Swell the Piperazine-loaded resin in Toluene for 30 min. Degas the solvent with

    
     (sparging) for 15 min.
    
    • Why: Oxygen is the enemy of Pd(0). Sparging is critical for yield reproducibility.

  • Catalyst Mix: In a separate vial, dissolve

    
     and Ligand (BINAP) in Toluene. Stir for 10 min under 
    
    
    
    to form the active catalytic complex (solution turns from purple to orange/red).
  • Reaction: Add the catalyst solution, 1-Bromo-2-iodobenzene, and NaOtBu to the resin.

  • Heating: Heat to 80°C for 16 hours with gentle agitation.

    • Note: Use a heating block designed for SPPS vessels. Do not reflux open vessels.

  • Cleanup: Drain hot. Wash with Toluene (3x) and DMF (3x).

  • Wash for Metals: Wash with 0.5% sodium diethyldithiocarbamate (in DMF) to scavenge residual Palladium. This prevents "carry-over" catalysis in the next step.

Protocol C: On-Resin C-S Bond Formation (Thio-Arylation)

Objective: To displace the remaining bromide with an aryl thiol.

Reagents:

  • Aryl Thiol (e.g., 2,4-Dimethylthiophenol, 5 equiv.)

  • 
     (0.05 equiv.)
    
  • Xantphos (0.1 equiv.)

  • DIPEA (10 equiv.) - Base choice is critical here; weaker bases often suffice for thiols.

  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing: Thoroughly degas 1,4-Dioxane. Thiols are prone to oxidation to disulfides, which are unreactive in this coupling.

  • Coupling: Add

    
    , Xantphos, the Aryl Thiol, and DIPEA to the resin (now bearing the Resin-Pip-Ph-Br scaffold).
    
  • Reaction: Agitate at 90°C for 18–24 hours under inert atmosphere (

    
     or Argon balloon).
    
  • Monitoring: Monitor reaction progress by cleaving a small aliquot (approx. 5 mg resin) with 1% TFA/DCM and analyzing via LC-MS. Look for the mass shift from Bromide (M) to Thioether (M - Br + S-Ar).

  • Final Wash: DMF (5x), DCM (5x), MeOH (3x).

Visualizing the Workflow

The following diagram illustrates the modular logic of the synthesis, highlighting the critical branching points for library diversity.

G Start 2-CTC Resin Load Piperazine Loading (10 eq. diamine) Start->Load Step1 Resin-Piperazine Load->Step1 SN2 Coupling1 Pd-Cat C-N Coupling (1-Bromo-2-iodobenzene) Step1->Coupling1 Intermediate Resin-Pip-Ph-Br (Scaffold Anchor) Coupling1->Intermediate Buchwald-Hartwig Coupling2 Pd-Cat C-S Coupling (Ar-SH + Xantphos) Intermediate->Coupling2 FinalResin Resin-Pip-Ph-S-Ar Coupling2->FinalResin C-S Bond Formation Cleavage Acid Cleavage (1% TFA/DCM) FinalResin->Cleavage Product Final Ligand (Thio-Arylpiperazine) Cleavage->Product

Figure 1: Modular workflow for the solid-phase synthesis of thio-substituted phenylpiperazines.

Data Summary & Quality Control

Table 1: Troubleshooting Common Failure Modes

Failure ModeSymptom (LC-MS)Root CauseCorrective Action
Bis-Alkylation Mass = 2x Scaffold + LinkerLow amine excess during loading.Increase Piperazine to 10-20 equiv. Ensure vigorous shaking.
Incomplete C-N Mass = Starting AmineCatalyst deactivation (

).
Sparge solvents with Argon for >15 mins. Switch to

.
Disulfide Formation Mass = Thiol DimerOxidation of Ar-SH reagent.Use fresh thiol. Add TCEP (reducing agent) to the reaction mix if compatible.
Low Yield (C-S) Mass = Bromide (Start Material)Poisoning of Pd by Sulfur.Increase catalyst loading to 10 mol%. Use bidentate ligands (Xantphos/DPEphos).

References

  • Bang-Andersen, B., et al. (2011).[2] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry.

  • Zajdel, P., et al. (2014).[3] "Solid-supported synthesis, molecular modeling, and biological activity of long-chain arylpiperazine derivatives." European Journal of Medicinal Chemistry.

  • Lundbeck A/S. (2014). "Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine." World Intellectual Property Organization (WO2014191548A1).

  • D3 Project. (2011). "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project." Molecules.

  • Bhattacharyya, S., et al. (2003). "The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis." Journal of Combinatorial Chemistry.

Sources

Application

Solvent selection for recrystallization of 1-(4-(Methylthio)phenyl)piperazine

Application Note: Solvent Selection & Recrystallization Protocols for 1-(4-(Methylthio)phenyl)piperazine Executive Summary This guide details the solvent selection and recrystallization strategies for 1-(4-(Methylthio)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocols for 1-(4-(Methylthio)phenyl)piperazine

Executive Summary

This guide details the solvent selection and recrystallization strategies for 1-(4-(Methylthio)phenyl)piperazine (CAS 80835-30-9).[1][2] As a critical intermediate in the synthesis of antifungal agents (e.g., Itraconazole analogs) and CNS-active compounds, its purity is paramount.

This compound presents a specific purification challenge: it is a lipophilic aryl-amine with a potentially low melting point (approx. 30–50°C, analogous to its p-tolyl counterpart), making it prone to "oiling out" rather than crystallizing.[1] This note provides two distinct workflows:

  • Direct Recrystallization (for solid free base with >90% initial purity).[1][2]

  • Salt Formation & Recrystallization (The "Gold Standard" for oils or lower purity crude).[1][2]

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must analyze the molecular interactions.

  • Structure Analysis:

    • Piperazine Ring: Secondary amine (

      
      ).[1][2] Highly polar, H-bond donor/acceptor.[1]
      
    • Thioether (-SMe): Lipophilic, soft nucleophile.[1][2] Increases solubility in non-polar organic solvents.[1]

    • Phenyl Ring: Planar, aromatic.[1][2]

  • Solubility Prediction:

    • Non-polar Solvents (Heptane, Hexane): Low solubility at RT; good anti-solvent potential.[1]

    • Polar Aprotic (Ethyl Acetate, DCM): High solubility.[1] Good for dissolving the crude but poor for crystallizing (yield loss).

    • Protic Solvents (Methanol, Ethanol, IPA): Moderate-to-high solubility.[1][2] Best candidates for thermal recrystallization gradients.

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventSolubility (RT)Solubility (Hot)Suitability
Alkanes Heptane / HexaneInsolubleLow/ModerateAnti-Solvent
Esters Ethyl Acetate (EtOAc)HighVery HighSolvent (Primary)
Alcohols Isopropanol (IPA)ModerateHighIdeal Single Solvent
Chlorinated Dichloromethane (DCM)Very HighVery HighExtraction Only
Water WaterInsolubleInsolubleAnti-Solvent

Protocol A: Direct Recrystallization (Free Base)

Use this protocol if your material is already a solid and you wish to remove minor non-polar impurities.[1][2]

Solvent System: Ethyl Acetate / Heptane (Binary System)

This system utilizes the "Solvent/Anti-solvent" principle.[1][2] EtOAc dissolves the piperazine, while Heptane lowers the solubility limit to force precipitation.

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add Ethyl Acetate (10 mL) .

  • Heating: Heat to mild reflux (approx. 75°C). If the solid does not dissolve completely, add EtOAc in 1 mL increments until clear.

    • Note: If the solution is dark/colored, add 0.25 g activated charcoal, stir for 5 mins, and hot-filter through Celite.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.[1][2]

    • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution again.[1][2]

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling here will cause the product to oil out.[1]

  • Harvest: Cool further to 0-4°C (ice bath) for 30 minutes. Filter the white crystals and wash with cold Heptane.[1]

Protocol B: Hydrohalic Salt Purification (Recommended)

Use this protocol if your material is an oil, a low-melting sticky solid, or has <90% purity.[1][2] Converting the amine to a salt (HCl) dramatically increases the melting point and crystallization tendency.

Workflow Diagram: Salt Formation & Purification

RecrystallizationWorkflow cluster_legend Process Key Start Crude 1-(4-(Methylthio)phenyl)piperazine (Oil or Solid) Dissolve Dissolve in Ethanol or IPA (Ratio 1:5 w/v) Start->Dissolve Acidify Add conc. HCl or HCl/Dioxane (1.1 equivalents) Dissolve->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Cool Cool to 0°C Filter Crude Salt Precipitate->Cool Yes Evaporate Evaporate Solvent Redissolve in min. hot EtOH Precipitate->Evaporate No (Soluble) Recryst Recrystallization Step Solvent: Boiling Ethanol (95%) Cool->Recryst Evaporate->Cool HotFilter Hot Filtration (Remove insolubles) Recryst->HotFilter SlowCool Slow Cooling to RT (Avoid Thermal Shock) HotFilter->SlowCool Harvest Filter & Dry Yields Pure HCl Salt SlowCool->Harvest key1 Critical Decision key2 Standard Step

Caption: Logic flow for converting the crude base into a crystalline hydrochloride salt for enhanced purification.

Detailed Procedure (HCl Salt Method):
  • Preparation: Dissolve 10 g of crude base in Ethanol (50 mL) .

  • Salt Formation: Slowly add Concentrated HCl (37%, ~4.5 mL) or 4M HCl in Dioxane.

    • Observation: An exotherm will occur.[1] A white precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Cool to 0°C and filter the crude salt.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.[1]

    • Add Ethanol (95%) or Methanol .[1] Heat to reflux.[1]

    • Add solvent slowly until the salt just dissolves.[1]

    • Optional: If solubility is too high, add Isopropyl Ether or Acetone as an anti-solvent until turbid.[1]

  • Cooling: Allow to cool slowly. The HCl salt typically forms high-quality needles or plates.[1][2]

  • Drying: Dry in a vacuum oven at 50°C.

Troubleshooting & Critical Process Parameters (CPPs)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The temperature of the solution is above the melting point of the solvated product, or the cooling is too rapid.

  • Solution:

    • Re-heat until the oil dissolves.

    • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

    • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

    • Solvent Switch: Switch from EtOAc/Heptane to Isopropanol (IPA) . IPA often suppresses oiling out in aryl piperazines.[1][2]

Issue 2: Color Retention

  • Cause: Oxidized sulfur species or aniline impurities.[1]

  • Solution: Use activated carbon (Norit or Darco) during the hot dissolution step.[1] Warning: Do not use carbon with the HCl salt method if possible, as it can adsorb the salt; use it on the free base before salt formation.

References

  • Vortioxetine Intermediate Purification: Patent WO2007144005A1.[1][2] Describes purification of similar aryl-thio-piperazines via HBr/HCl salt formation in Toluene/Water and IPA systems. Link

  • Recrystallization of Aryl Piperazines: Journal of Medicinal Chemistry, 2011, Vol. 54, 3206-3221. Bang-Andersen et al. details the synthesis and purification of piperazine salts.[1][2] Link

  • General Recrystallization Guide: Mettler Toledo. "Recrystallization Solvent Screening and Selection." Link

  • Compound Data (Analogous): PubChem CID 83113 (1-(4-methylphenyl)piperazine).[1][2] Provides physical property baselines for the class.[1] Link

Sources

Method

Application Note &amp; Detailed Protocol: Reductive Amination with 1-(4-(Methylthio)phenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, a linkage u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals and bioactive molecules.[1] This powerful transformation converts a carbonyl group into an amine through an intermediate imine, offering a highly controlled and efficient route to secondary and tertiary amines.[2][3] Among the various reagents developed for this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature, remarkable selectivity, and broad functional group tolerance.[4][5][6][7] It selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound, allowing for a convenient one-pot procedure.[4][8]

This guide provides a comprehensive overview and a detailed protocol for conducting reductive amination using 1-(4-(Methylthio)phenyl)piperazine, a key building block in the synthesis of various pharmaceutically active compounds. The protocol is designed to be robust and adaptable for a range of aldehyde and ketone substrates.

Mechanism of Reductive Amination

The reductive amination process using a secondary amine like 1-(4-(Methylthio)phenyl)piperazine proceeds through two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers to form a carbinolamine intermediate. Under mildly acidic conditions, which can be facilitated by the acetic acid generated from the reducing agent or added as a catalyst, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).[9] Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion.[2][9]

  • Hydride Reduction: The sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the electrophilic iminium ion to the corresponding tertiary amine.[2][4] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity, preventing significant reduction of the starting aldehyde or ketone.[4]

Visualizing the Mechanism

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediate1 Carbinolamine Intermediate cluster_iminium Iminium Ion cluster_product Product (Tertiary Amine) R1 C C R1->C R2 R2->C O O O->C C_inter1 C C->C_inter1 Nucleophilic Attack Amine 1-(4-(Methylthio)phenyl)piperazine Amine->C + C_iminium C⁺ C_inter1->C_iminium - H₂O R1_inter1 R1_inter1->C_inter1 R2_inter1 R2_inter1->C_inter1 OH OH OH->C_inter1 N_plus N⁺ N_plus->C_inter1 Piperazine_ring (Piperazine Ring) N_plus->Piperazine_ring C_prod C C_iminium->C_prod + [H⁻] from NaBH(OAc)₃ R1_iminium R1_iminium->C_iminium R2_iminium R2_iminium->C_iminium N_iminium N N_iminium->C_iminium Piperazine_ring2 (Piperazine Ring) N_iminium->Piperazine_ring2 R1_prod R1_prod->C_prod R2_prod R2_prod->C_prod H_prod H H_prod->C_prod N_prod N N_prod->C_prod Piperazine_ring3 (Piperazine Ring) N_prod->Piperazine_ring3

Caption: Figure 1: Mechanism of Reductive Amination.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with 1-(4-(Methylthio)phenyl)piperazine using sodium triacetoxyborohydride.

Materials and Reagents
  • 1-(4-(Methylthio)phenyl)piperazine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4][7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-(Methylthio)phenyl)piperazine (1.0 eq).

  • Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. For less reactive ketones, the addition of 1-2 equivalents of acetic acid can be beneficial to catalyze iminium ion formation.[5]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 15-30 minutes to ensure complete quenching of the excess reducing agent and any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired tertiary amine.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Reductive Amination start Start setup 1. Reaction Setup: - Add 1-(4-(Methylthio)phenyl)piperazine to a dry flask under N₂. start->setup dissolve 2. Dissolve in Anhydrous DCM/DCE setup->dissolve add_carbonyl 3. Add Aldehyde/Ketone (1.0-1.2 eq). Stir for 20-30 min. dissolve->add_carbonyl add_reductant 4. Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise. add_carbonyl->add_reductant monitor 5. Monitor Reaction by TLC/LC-MS add_reductant->monitor workup 6. Quench with sat. NaHCO₃ monitor->workup extract 7. Extract with DCM workup->extract wash_dry 8. Wash with Brine and Dry over Na₂SO₄ extract->wash_dry purify 9. Purify by Column Chromatography wash_dry->purify end End: Pure Product purify->end

Caption: Figure 2: Experimental Workflow for Reductive Amination.

Data Presentation: Key Reaction Parameters

ParameterRecommended Range/ValueRationale
Stoichiometry (Amine:Carbonyl) 1:1 to 1:1.2A slight excess of the carbonyl can drive the reaction to completion.
Reducing Agent (eq) 1.2 - 1.5An excess ensures complete reduction of the iminium ion.
Solvent Anhydrous DCM or DCEThese are the preferred solvents for this reaction, providing good solubility for reactants and intermediates.[4][7]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the substrates. Monitoring is crucial.
Catalyst (for ketones) Acetic Acid (1-2 eq)Catalyzes the formation of the iminium ion, especially with less reactive ketones.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time- Low reactivity of carbonyl compound- Deactivated reducing agent- Allow the reaction to stir for a longer period.- For ketones, add 1-2 eq of acetic acid.- Use fresh sodium triacetoxyborohydride.
Formation of Byproducts - Over-reduction of carbonyl (less common with NaBH(OAc)₃)- Side reactions of functional groups- Ensure the use of NaBH(OAc)₃ as it is selective for iminium ions.[4]- Protect sensitive functional groups if necessary.
Difficult Purification - Close polarity of product and starting materials- Optimize the mobile phase for column chromatography.- Consider an acid-base extraction to separate the basic amine product from neutral impurities.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201–216). American Chemical Society.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sustainable Synthesis of 1,4‐Disubstituted Piperazines Using Concentrated Solar Energy for Reductive Amination. Retrieved from [Link]

Sources

Application

Microwave-Assisted Synthesis of 1-(4-(Methylthio)phenyl)piperazine Derivatives

Application Note & Protocol Guide | Version 2.0 Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Scope: High-efficiency synthesis of thioether-substituted arylpiperazines via...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Scope: High-efficiency synthesis of thioether-substituted arylpiperazines via microwave irradiation.

Executive Summary

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including the multimodal antidepressant Vortioxetine (Trintellix). While Vortioxetine utilizes the ortho-substituted isomer, the 1-(4-(methylthio)phenyl)piperazine (para-isomer) is a critical probe for serotonin receptor selectivity (5-HT1A/1B) and a precursor for novel antifungal agents.

Traditional thermal synthesis of thio-substituted arylpiperazines is plagued by two primary failure modes:

  • Catalyst Poisoning: The sulfur atom in the methylthio group (-SMe) can coordinate strongly to Palladium (Pd), arresting the catalytic cycle.

  • Extended Reaction Times: Conventional heating often requires 12–24 hours, leading to oxidative byproducts (sulfoxides/sulfones).

This guide details a Microwave-Assisted Buchwald-Hartwig Amination protocol that overcomes these limitations. By utilizing sterically bulky phosphine ligands (e.g., BINAP, XPhos) in conjunction with microwave dielectric heating, reaction times are reduced to <20 minutes with yields exceeding 85%.

Reaction Mechanism & Design Strategy

The synthesis relies on the Pd-catalyzed cross-coupling of 4-bromothioanisole with piperazine. The success of this reaction hinges on the Ligand Effect . Standard ligands (e.g., PPh3) are easily displaced by the sulfur atom of the substrate, deactivating the catalyst. Bulky bidentate ligands like BINAP or biaryl monophosphines like XPhos create a steric shield around the Pd center, preventing sulfur coordination while facilitating the reductive elimination step.

Mechanistic Pathway

The microwave field interacts with the polarizable transition states, specifically accelerating the rate-limiting oxidative addition and reductive elimination steps.

BuchwaldMechanism cluster_poison Critical Control Point: Sulfur Poisoning Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr (MW Accelerated) AmineCoord Amine Coordination (Pd-N Bond Formation) OxAdd->AmineCoord + Piperazine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HBr (as NaBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N-Ar Complex RedElim->Pd0 Regeneration Prod 1-(4-(Methylthio)phenyl)piperazine RedElim->Prod Yields Product ArBr 4-Bromothioanisole ArBr->OxAdd Pip Piperazine Pip->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination. Microwave irradiation accelerates the Oxidative Addition and Reductive Elimination steps. Bulky ligands prevent sulfur from arresting the cycle at the Pd(II) stage.

Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (Gold Standard)

Best for: High yields, library synthesis, and difficult substrates.

Materials Table
ReagentEquiv.MW ( g/mol )Amount (mmol)Role
4-Bromothioanisole 1.0203.101.0 mmol (203 mg)Electrophile
Piperazine 2.086.142.0 mmol (172 mg)Nucleophile (Excess to prevent bis-coupling)
Pd(OAc)₂ 0.05224.510.05 mmol (11 mg)Pre-catalyst
BINAP 0.10622.680.10 mmol (62 mg)Ligand (Prevents S-poisoning)
NaOtBu 1.596.101.5 mmol (144 mg)Strong Base
Toluene --4.0 mLSolvent (Non-polar, high loss tangent not req.)
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry microwave vial (10 mL), add Pd(OAc)₂ and BINAP. Add 1 mL of anhydrous Toluene. Stir at room temperature for 5 mins under Argon/Nitrogen. Visual Check: Solution should turn orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 4-Bromothioanisole, Piperazine, and NaOtBu to the vial.

  • Solvent & Seal: Add the remaining 3 mL of Toluene. Flush the headspace with Argon for 30 seconds. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 110 °C.

    • Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Power Max: 200 W (System will modulate to maintain 110 °C).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove Pd black and salts. Wash the Celite with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5).

    • Expected Rf: ~0.3 in 90:10 DCM:MeOH.

Protocol B: Copper-Catalyzed Ullmann Coupling (Green Alternative)

Best for: Cost-sensitive scale-up or avoiding trace Pd metals.

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (High microwave absorption)

  • Conditions: 140 °C for 45 mins.

  • Note: Requires higher temperature than Pd, but Cu is less sensitive to sulfur poisoning.

Workflow & Quality Control

The following diagram outlines the operational workflow from synthesis to validation.

Workflow Start Start: Reagent Prep Mix Pre-complexation (Pd + Ligand) Start->Mix MW Microwave Irradiation 110°C, 15 min Mix->MW Add Substrates IPC IPC: TLC/LCMS Check for Ar-Br MW->IPC IPC->MW Incomplete (+5 min) Workup Celite Filtration & Extraction IPC->Workup Complete Purify Flash Chromatography DCM/MeOH Workup->Purify Final Final QC: 1H NMR, HPLC >98% Purify->Final

Caption: Operational workflow for the synthesis. IPC (In-Process Control) is critical at the 15-minute mark to ensure conversion before workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst PoisoningSwitch ligand to XPhos or RuPhos . These are more bulky and electron-rich than BINAP.
Pd Black Formation Catalyst DecompositionEnsure strict inert atmosphere (Argon purge). Reduce temp to 100°C and extend time.
Bis-Arylation Piperazine Coupling TwiceIncrease Piperazine equivalents to 3.0 or 4.0.
S-Oxidation (Sulfoxide) Trace Peroxides/AirUse anhydrous, peroxide-free solvents. Degas solvents thoroughly.

References

  • Microwave-Assisted Buchwald-Hartwig Amination

    • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach. ACS Omega (2024). Link

  • Vortioxetine Synthesis (Relevance)

    • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[1] EP2894154A1. Link

  • Catalyst Tolerance (Sulfur)

    • Palladium-catalyzed amination of aryl sulfides with anilines.[2][3] Angew.[2][3][4] Chem. Int. Ed. (2014).[2][3][5] Link

  • General Protocol (N-Aryl Piperazines)

    • A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. Bioorg.[6] Med. Chem. Lett. (2010). Link

  • Green Chemistry Alternative

    • Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules (2020).[4][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing sulfoxide formation during 1-(4-(Methylthio)phenyl)piperazine synthesis

Welcome to the technical support center for the synthesis of 1-(4-(methylthio)phenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are working with this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-(methylthio)phenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. A common and critical challenge in its synthesis is the unwanted oxidation of the methylthio group to the corresponding sulfoxide. This document provides in-depth, experience-based answers and troubleshooting strategies to help you minimize or eliminate this side reaction, ensuring high purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is sulfoxide formation a significant problem during my synthesis?

The formation of 1-(4-(methylsulfinyl)phenyl)piperazine as a byproduct presents two major issues in drug development and manufacturing:

  • Different Pharmacological Profile: The sulfoxide is a distinct chemical entity from the target sulfide. It will have different physicochemical properties (e.g., solubility, polarity), which can alter its pharmacokinetic and pharmacodynamic profile. Its presence can lead to inconsistent biological data and potential off-target effects.

  • Purification Challenges: The sulfide and sulfoxide often have very similar chromatographic behavior, making their separation difficult and costly, especially at a large scale. The increased polarity of the sulfoxide can lead to tailing on normal-phase silica gel and may require specialized or reverse-phase chromatography, which is less desirable for large-scale production.[1] Efficient removal is critical to meet the stringent purity requirements set by regulatory bodies.[2]

Q2: What are the primary causes of methylthio group oxidation during the synthesis?

The sulfur atom in the methylthio group is electron-rich and susceptible to oxidation. During the synthesis of 1-(4-(methylthio)phenyl)piperazine, which is commonly achieved via a Buchwald-Hartwig amination, the primary culprits for oxidation are:

  • Atmospheric Oxygen: The presence of oxygen, especially at elevated reaction temperatures (often >80 °C), is a key contributor. Palladium catalysts can facilitate aerobic oxidation pathways.

  • Peroxide Contaminants: Solvents like THF or dioxane can form peroxides upon storage. These are potent oxidants that will readily convert the thioether to a sulfoxide.

  • Oxidizing Additives or Impurities: While less common, certain additives or impurities in the starting materials or reagents could act as oxidants.

  • Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of oxidation.

The primary synthetic route involves the palladium-catalyzed cross-coupling of an aryl halide (like 4-bromothioanisole or 4-chlorothioanisole) with piperazine.[3] The conditions required for this C-N bond formation can inadvertently promote the S-O bond formation.

Q3: How can I strategically select reaction conditions to prevent sulfoxide formation?

Preventing sulfoxide formation hinges on carefully controlling the reaction environment and choosing a catalytic system that favors the desired C-N coupling at a rate significantly faster than the oxidation side reaction.

Core Strategy: The goal is to make the reductive elimination step of the Buchwald-Hartwig cycle kinetically favorable at lower temperatures.[4][5]

dot graph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Simplified Buchwald-Hartwig vs. Oxidation", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot

Table 1: Recommended Reaction Parameters to Minimize Sulfoxide Formation

ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
Atmosphere Air or Nitrogen (with leaks)Strict Inert Atmosphere (Argon/N₂)Rigorously excludes atmospheric oxygen, a primary oxidant. Use Schlenk line techniques.
Solvent Reagent-grade THF, DioxaneAnhydrous, Degassed, Peroxide-Free TolueneToluene is less prone to peroxide formation.[4] Always use freshly distilled or sparged solvents.
Temperature 100-110 °C60-80 °CLower temperatures significantly decrease the rate of oxidation. This is enabled by a more active catalyst system.
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Modern Precatalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G3)Precatalysts form the active Pd(0) species more cleanly and efficiently, often allowing for lower reaction temperatures.[6]
Ligand General purpose (e.g., BINAP)Bulky, Electron-Rich Monophosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination, enabling lower temperatures and shorter reaction times.[6][7]
Base Strong, soluble bases (e.g., NaOtBu)Weaker, inorganic bases (e.g., Cs₂CO₃, K₃PO₄) if toleratedWhile strong bases are common, for sensitive substrates, weaker bases can sometimes allow for a successful reaction while minimizing side reactions.[6] However, for thioethers, a strong base like NaOtBu is often required to ensure fast C-N coupling.
Q4: How do I properly set up the reaction to ensure an inert atmosphere?

Excluding oxygen is paramount. Simply purging with nitrogen is often insufficient.

  • Vessel Preparation: Use an oven-dried or flame-dried flask equipped with a magnetic stir bar.

  • Solid Reagents: Add the aryl halide, palladium precatalyst, ligand (if not a precatalyst), and base to the flask.

  • Inerting: Seal the flask with a septum, and subject it to at least three cycles of vacuum followed by backfilling with a high-purity inert gas like Argon.

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent and liquid reagents (like piperazine if it's a liquid) via syringe through the septum.

  • Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon or a bubbler.

Q5: How can I detect and quantify the sulfoxide impurity?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][9]

  • Method: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient method using water (often with a modifier like 0.1% TFA or formic acid) and acetonitrile or methanol is standard.

  • Detection: The sulfoxide, being more polar, will typically have a shorter retention time than the desired sulfide product. A UV detector (monitoring at ~254 nm) is suitable as both compounds are chromophoric.[10]

  • Quantification: To accurately quantify the impurity, you will need a reference standard of the sulfoxide. If one is not available, you can synthesize a small amount by controlled oxidation of your pure product (e.g., using m-CPBA or sodium periodate[11]). The percentage of impurity can then be calculated based on relative peak areas.

Q6: If sulfoxide has already formed, what is the best way to remove it?

While prevention is ideal, purification is sometimes necessary.

  • Crystallization: This is the most effective and scalable method for purification.[2][12] The sulfide and sulfoxide have different polarities and crystal packing abilities. Experiment with various solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexanes) to find conditions where the desired product crystallizes out, leaving the more polar sulfoxide impurity in the mother liquor.[12]

  • Column Chromatography: This is suitable for smaller, lab-scale purifications. Due to the similar polarity, a standard silica gel column may not provide baseline separation. Consider using a less polar eluent system and running the column slowly. In some challenging cases, reverse-phase chromatography may be necessary.[1]

  • Solvent Trituration/Washing: If the product is a solid, washing or stirring it as a slurry in a solvent where the impurity is more soluble than the product can effectively enrich the purity of the solid.[12]

Troubleshooting Guide

This section provides direct solutions to common problems encountered during the synthesis.

dot graph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot

Optimized Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of 4-bromothioanisole with piperazine, optimized to minimize sulfoxide formation.

Materials:

  • 4-Bromothioanisole (1.0 mmol, 203 mg)

  • Piperazine (1.2 mmol, 103 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 17 mg, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, Degassed Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place the magnetic stir bar, 4-bromothioanisole, XPhos Pd G3 precatalyst, and sodium tert-butoxide into the Schlenk flask inside a glovebox. If a glovebox is not available, add the solids to the flask on the bench, quickly seal it with a rubber septum, and attach it to a Schlenk line.

  • Inerting: Evacuate the flask under high vacuum for 5 minutes, then backfill with high-purity argon. Repeat this cycle a total of three times.

  • Reagent Addition: Under a positive flow of argon, add the anhydrous, degassed toluene via syringe. Then, add the piperazine (if it was not added as a solid in step 1).

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours. Check for the disappearance of the 4-bromothioanisole starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization (e.g., from isopropanol/heptane) or column chromatography to yield the pure 1-(4-(methylthio)phenyl)piperazine.

By implementing these informed strategies, you can effectively control and prevent the formation of sulfoxide impurities, leading to a more efficient, robust, and scalable synthesis of 1-(4-(methylthio)phenyl)piperazine.

References

  • DTIC. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch.
  • Shultz, D., et al. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?
  • Benchchem. (n.d.).
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
  • Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
  • Wikipedia. (n.d.).
  • Olon. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Zamann Pharma Support GmbH. (n.d.).
  • Chemistry LibreTexts. (2023).
  • PSE Community.org. (2022).
  • PMC. (n.d.).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions | Request PDF.
  • Contract Pharma. (2025).
  • Pharmatutor. (n.d.).
  • ACS Publications. (2009). A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Syntheses. (n.d.). methyl phenyl sulfoxide.
  • Contract Pharma. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands Rishi Kant, Tanjot Kaur, Zanib Hilal, Nidhi Aggarw.
  • ChemScene. (n.d.). 80835-30-9 | 1-(4-(Methylthio)phenyl)piperazine.
  • Fluorochem. (n.d.). 1-(4-(Methylthio)phenyl)piperazine (CAS 80835-30-9).

Sources

Optimization

Removing unreacted piperazine from 1-(4-(Methylthio)phenyl)piperazine crude product

Introduction: The "Excess Piperazine" Dilemma Welcome to the Technical Support Center. If you are synthesizing 1-(4-(Methylthio)phenyl)piperazine (hereafter referred to as Target-1 ), you likely employed a Buchwald-Hartw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Excess Piperazine" Dilemma

Welcome to the Technical Support Center. If you are synthesizing 1-(4-(Methylthio)phenyl)piperazine (hereafter referred to as Target-1 ), you likely employed a Buchwald-Hartwig amination or an SNAr reaction using a significant excess (3–5 equivalents) of piperazine to prevent the formation of the bis-arylated byproduct.

While effective for synthesis, this leaves a crude mixture heavily contaminated with unreacted piperazine. Because both Target-1 and piperazine are secondary amines with basic properties, standard acid-base extractions can be treacherous. This guide provides a tiered troubleshooting approach based on the physicochemical differences between the highly lipophilic Target-1 and the hydrophilic piperazine.

Quick Reference: Physicochemical Contrast

Understanding the enemy is the first step to defeating it. The separation logic relies on the massive difference in Lipophilicity (LogP) and Physical State .

PropertyPiperazine (Impurity)Target-1 (Product)Implication for Purification
LogP (Lipophilicity) ~ -1.50 (Hydrophilic)~ 2.50 (Lipophilic)Target-1 prefers organic solvents; Piperazine prefers water.
Boiling Point 146°C>300°C (Predicted)Piperazine can be removed by vacuum/sublimation.
pKa (Basicity) 9.73 (N1), 5.35 (N4)~9.0 (Distal NH)Both are basic; acid washing risks yield loss of Target-1 .
Solubility (Water) Freely SolubleInsolubleAqueous washing is the primary separation method.
Solubility (Acetone) SolubleSolubleDifferentiation possible via salt formation.

Module 1: The Aqueous Partition Protocol (Standard)

Status: Primary Recommendation Mechanism: Exploiting LogP differences.

The most common error is using Brine too early. Brine increases the ionic strength of the aqueous layer, which can "salt out" the piperazine, forcing it back into the organic layer.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tech Note: EtOAc is preferred as piperazine is slightly less soluble in EtOAc than in DCM, improving the partition coefficient.

  • The "Soft" Wash: Wash the organic layer 3 times with distilled water (not brine).

    • Volume: Use 1:1 volume ratio (Organic:Aqueous).

    • Agitation: Shake vigorously for 2 minutes to ensure mass transfer of piperazine into the water.

  • The Brine Finish: Perform a final wash with saturated brine to dry the organic layer.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting the Partition:

Q: I still see piperazine by NMR after three water washes.

  • A: The piperazine might be "trapped" if your organic solution is too concentrated. Dilute your organic layer further (e.g., if you have 1g crude, use 50-100mL solvent) to break any aggregation and improve partitioning.

Q: Can I use an acid wash (e.g., 1M HCl)?

  • A: NO. Both Piperazine and Target-1 are amines. 1M HCl will protonate Target-1 , rendering it water-soluble. You will lose your product to the aqueous layer.

Module 2: The Acetone/Acetic Acid "Crash" (High Load Removal)

Status: Advanced Technique for Large Excess Mechanism: Selective precipitation of Piperazine Diacetate.[1][2]

If you used a massive excess of piperazine (e.g., >5 eq), aqueous washing might be tedious. This chemical trick exploits the fact that Piperazine Diacetate is insoluble in acetone, while the acetate salt of Target-1 usually remains soluble or forms less readily.

Protocol:
  • Solvent Swap: Evaporate reaction solvents and redissolve the crude oil/solid in Acetone (approx. 10 mL per gram of crude).

  • Acidification: Dropwise add Glacial Acetic Acid while stirring.

    • Stoichiometry: Add enough acid to theoretically protonate the excess piperazine (approx. 2 eq relative to expected piperazine).

  • Observation: A white precipitate (Piperazine Diacetate) should form rapidly.

  • Filtration: Filter off the white solid.

    • The Solid: This is mostly piperazine impurity.

    • The Filtrate: Contains Target-1 .

  • Recovery: Concentrate the filtrate. Redissolve in EtOAc and perform a basic wash (sat. NaHCO₃) to convert Target-1 back to its free base form, then wash with water.

Module 3: Thermal Cleanup (Vacuum Sublimation)

Status: Polishing Step Mechanism: Vapor pressure differences.

Piperazine is a volatile solid (sublimes/boils ~146°C). Target-1 is a heavy semi-solid or solid with a much higher boiling point.

Protocol:
  • Place the crude product in a round-bottom flask.

  • Connect to a high-vacuum manifold (< 1 mbar).

  • Heat the flask to 60–80°C (water bath or oil bath).

  • Rotary Evaporation Mode: If using a rotovap, set bath to 60°C and vacuum to max. Piperazine will sublime and collect on the condenser coils (often clogging them—check frequently).

  • Manifold Mode: Use a cold finger. Piperazine will crystallize on the cold finger as white needles.

Module 4: Chromatographic Solutions

Status: Final Resort Mechanism: Polarity and Stationary Phase Interaction.

Piperazine is extremely polar and basic; it interacts strongly with the acidic silanols on silica gel, causing severe tailing (streaking).

Workflow Diagram:

PurificationLogic Start Crude Reaction Mixture (Target-1 + Excess Piperazine) Decision1 Is Piperazine Excess > 5 eq? Start->Decision1 MethodAcetone Method B: Acetone/Acetic Acid Precip. (Remove bulk Piperazine as salt) Decision1->MethodAcetone Yes MethodWash Method A: EtOAc/Water Partition (Standard Protocol) Decision1->MethodWash No MethodAcetone->MethodWash Filtrate Processing CheckPurity Check Purity (NMR/TLC) MethodWash->CheckPurity Vacuum Method C: High Vac/Heat (60°C) (Remove volatile traces) CheckPurity->Vacuum Trace Piperazine Left Column Method D: Amine-Modified Silica Column (DCM/MeOH + 1% Et3N) CheckPurity->Column Complex Impurities Final Pure Target-1 CheckPurity->Final Pure Vacuum->CheckPurity Column->Final

Caption: Decision tree for the purification of 1-(4-(Methylthio)phenyl)piperazine.

Column Conditions:
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Why? The modifier saturates the acidic sites on the silica, allowing the amine product to elute as a tight band rather than streaking. Piperazine is so polar it will likely stick to the baseline or elute very late compared to the lipophilic Target-1 .

Frequently Asked Questions (FAQ)

Q1: My aqueous workup resulted in a milky emulsion that won't separate. What now?

  • Cause: Piperazine acts as a surfactant when protonated, and the density of the organic layer might be too close to water.

  • Fix:

    • Add more solid NaCl (saturate the aqueous layer) to increase density difference.

    • Filter the emulsion through a pad of Celite.

    • Add a small amount of Methanol to break surface tension.

Q2: I tried the Acetone/Acetic Acid method, but my product precipitated too.

  • Cause: You may have added too much acid or the concentration was too high.

  • Fix: Filter the solid (which is now a mix of Piperazine and Target-1 salts). Redissolve the solid in water. Basify with NaOH to pH > 12. Extract with EtOAc.[3] The Piperazine will stay in the water (mostly) and Target-1 will extract. Proceed to Module 1 (Water Wash).

Q3: Can I use recrystallization?

  • A: Yes, but it is specific to the solid form of Target-1 . Piperazine Hexahydrate crystallizes from water/ethanol. If Target-1 is a solid, try recrystallizing from hot Isopropanol (IPA). Piperazine is fairly soluble in IPA, while aryl piperazines often crystallize upon cooling.

References

  • Synthesis of N-Aryl Piperazines (Buchwald-Hartwig)

    • Maiti, D., et al. "Cu-Catalyzed Arylation of Piperazine." Journal of Organic Chemistry.
    • Context: Describes the standard use of excess piperazine to avoid bis-arylation and subsequent workup str
  • Solubility and pKa Data of Piperazine

    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[4]

    • Context: Establishes the pKa values (5.35 and 9.73) and high water solubility critical for the extraction protocol.
  • Purification by Salt Formation (Acetone Method)

    • US Patent 2919275A.
    • Context: Describes the selective precipitation of piperazine as a diacetate salt
  • General Workup for Amine Synthesis

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011.
    • Context: Discusses LogP and lipophilicity-based separ

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation for Electron-Rich Thio-Anilines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the Buchwald-Hartwig amination of sulfur-containing anil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the Buchwald-Hartwig amination of sulfur-containing anilines. While electron-rich anilines are inherently excellent nucleophiles, the presence of a thioether or free thiol group introduces competing soft-ligand interactions that can rapidly deactivate transition metal catalysts.

This guide provides a self-validating framework to troubleshoot catalyst poisoning, control chemoselectivity, and eliminate over-arylation.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your yield optimization issues.

DecisionTree Start Low Yield in Thio-aniline N-arylation Check1 Is conversion < 10%? Start->Check1 Poisoning Catalyst Poisoning (S-coordination) Check1->Poisoning Yes Check2 Is S-arylation observed? Check1->Check2 No Solution1 Use BrettPhos Pd G3/G4 Increase steric bulk Poisoning->Solution1 Chemo Poor Chemoselectivity Check2->Chemo Yes Check3 Is diarylation > 5%? Check2->Check3 No Solution2 Switch to weaker base (e.g., K3PO4, Cs2CO3) Chemo->Solution2 OverArylation Over-arylation Check3->OverArylation Yes Solution3 Use strictly 1.0 eq Ar-X Lower temperature OverArylation->Solution3

Caption: Diagnostic workflow for troubleshooting thio-aniline N-arylation issues.

Core Troubleshooting Guides (FAQs)

Q1: My reaction stalls at <10% conversion. Why is the catalyst failing, and how do I fix it? Causality: Thio-anilines possess a sulfur atom that acts as a strong, soft Lewis base. Palladium(II) intermediates in the catalytic cycle are highly susceptible to coordination by this sulfur, which outcompetes the oxidative addition of the aryl halide or the binding of the amine . This forms a stable, off-cycle Pd-S resting state, effectively poisoning the catalyst and halting turnover. Solution:

  • Ligand Steric Shielding: Switch to highly bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos . The sheer steric volume of the triisopropylphenyl moiety creates a protective "pocket" around the palladium center, physically blocking the multidentate coordination of sulfur while still allowing the primary amine to bind .

  • Precatalyst Selection: Use Pd G3 or G4 precatalysts (e.g., BrettPhos Pd G3). Traditional Pd sources (like Pd2(dba)3) require in situ reduction and ligand complexation, leaving naked Pd exposed to sulfur poisoning. G3/G4 precatalysts rapidly generate the active, mono-ligated L-Pd(0) species upon mild base activation, ensuring the catalyst enters the productive cycle immediately .

Q2: I am observing a mixture of N-arylation and S-arylation. How do I control chemoselectivity? Causality: If your substrate is an aminothiophenol (containing a free thiol), you have two competing nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the soft Pd(II) center has a high thermodynamic affinity for the soft thiolate over the harder amine . Solution:

  • Base Modulation: The pKa of a typical thiophenol is ~6, while the aniline NH2 is ~27. Strong bases (e.g., NaOtBu) will completely deprotonate the thiol, flooding the system with highly nucleophilic thiolates and driving S-arylation. To favor N-arylation, use a weaker, insoluble inorganic base like K3PO4 or Cs2CO3 in a non-polar solvent (toluene or t-Amyl alcohol). This relies on the kinetic basicity of the amine and limits thiolate concentration in solution.

  • Protecting Groups: If chemoselectivity cannot be achieved via base tuning, transiently protect the thiol as a thioether (e.g., benzyl or TIPS thioether), perform the N-arylation, and deprotect.

Q3: My conversion is high, but I am getting 15-20% diarylation (tertiary amine). How do I prevent over-arylation? Causality: Once the primary thio-aniline is mono-arylated, the resulting secondary amine is more electron-rich and often more nucleophilic than the starting material. If the reductive elimination step is slow, the secondary amine can re-enter the catalytic cycle. Solution: BrettPhos is specifically designed to prevent diarylation. Its extreme steric bulk makes the binding of a secondary amine to the Pd(II) center energetically prohibitive. This simultaneously accelerates the reductive elimination of the mono-arylated product and halts further reaction . Ensure you strictly control the aryl halide stoichiometry to 1.00 - 1.05 equivalents.

Quantitative Ligand Performance Data

The following table summarizes the causal relationship between ligand architecture and reaction outcomes when coupling 2-(methylthio)aniline with 4-chlorotoluene at 90 °C.

Ligand SystemConversion (%)Mono-N-Arylation (%)S-Arylation (%)Diarylation (%)Causality / Mechanism
Pd2(dba)3 / dppf < 15%5%10%0%Rapid S-coordination poisons Pd(II) intermediates.
Pd(OAc)2 / XantPhos 45%30%10%5%Moderate steric bulk slows poisoning but allows side reactions.
RuPhos Pd G3 > 95%80%< 5%10%Excellent reactivity, but smaller pocket allows some diarylation.
BrettPhos Pd G3 > 99% 96% < 1% < 1% Extreme bulk prevents S-coordination and secondary amine binding.
Catalytic Cycle & Mechanistic Intervention

The diagram below illustrates the Buchwald-Hartwig catalytic cycle and highlights exactly where sulfur poisoning occurs—and how steric shielding prevents it.

CatalyticCycle Pd0 Active L-Pd(0) (from G3 Precatalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineBind Amine Binding & Deprotonation PdII->AmineBind Poison Sulfur Coordination (Catalyst Poisoning) PdII->Poison Unhindered Pd PdII_Amine L-Pd(II)(Ar)(NH-Ar'S) AmineBind->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product N-Aryl Thio-aniline (Product) RedElim->Product Block Steric Shielding (BrettPhos Ligand) Block->Poison Blocks

Caption: Buchwald-Hartwig catalytic cycle highlighting sulfur-poisoning prevention.

Standard Operating Procedure (SOP): Self-Validating N-Arylation

This protocol utilizes a self-validating methodology. Built-in checkpoints ensure the catalytic cycle is active before committing extensive time to the reaction.

Reagents:

  • Aryl Halide (1.00 equiv)

  • Electron-rich Thio-aniline (1.05 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • BrettPhos Ligand (2 mol% - added to suppress Pd black formation)

  • K3PO4 (anhydrous, finely milled, 2.0 equiv)

  • t-Amyl alcohol (anhydrous, degassed, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or strict Schlenk technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G3, BrettPhos ligand, and K3PO4.

  • Substrate Addition: Add the aryl halide and thio-aniline. If either substrate is a liquid, add it after the solvent in the next step.

  • Solvent & Seal: Add degassed t-Amyl alcohol. Seal the vial with a Teflon-lined septum cap. Remove from the glovebox (if using).

  • Initiation & Checkpoint 1: Place the vial in a pre-heated block at 90 °C and stir vigorously (800 rpm).

    • Validation Checkpoint 1: Within 5–10 minutes, the suspension should transition from a pale yellow to a deep red/brown homogeneous solution. This confirms the successful deprotonation of the mesylate and generation of the active L-Pd(0) species. If the solution turns black and deposits a mirror, the catalyst has died (oxygen ingress or severe poisoning).

  • Reaction Monitoring: Allow the reaction to proceed for 2 hours.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >80% conversion to the [M+H] of the mono-arylated product, with <2% of the [M+Ar+H] diarylated mass.

  • Workup: Once complete (typically 2–4 hours), cool the reaction to room temperature. Dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and Pd residue, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry.[Link]

  • A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. Chemical Science / UCL Discovery.[Link]

  • Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ResearchGate.[Link]

Optimization

Troubleshooting oxidative degradation of methylthio-phenylpiperazines in solution

An in-depth guide to understanding and resolving the oxidative instability of methylthio-phenylpiperazine compounds in solution. Introduction Researchers working with methylthio-phenylpiperazine derivatives frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to understanding and resolving the oxidative instability of methylthio-phenylpiperazine compounds in solution.

Introduction

Researchers working with methylthio-phenylpiperazine derivatives frequently encounter challenges related to their chemical stability in solution. A common, yet often misunderstood, issue is oxidative degradation. This process can lead to a loss of compound potency, the appearance of unknown impurities, and compromised experimental results. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to diagnosing, troubleshooting, and preventing the oxidative degradation of these valuable compounds.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues you might encounter. Each answer provides an explanation of the underlying chemistry and a clear path toward resolution.

Q1: I'm observing a rapid loss of potency or activity of my methylthio-phenylpiperazine compound in solution. What's the likely cause?

A: A rapid loss of potency is a classic indicator of chemical degradation. For compounds featuring a methylthio (-S-CH₃) group, the most probable cause is oxidation. The sulfur atom in the thioether moiety is electron-rich and highly susceptible to attack by oxidizing agents, converting it to a sulfoxide and subsequently to a sulfone. This structural change significantly alters the electronic properties, conformation, and hydrogen-bonding potential of the molecule, which can drastically reduce or eliminate its biological activity.

Causality:

  • Oxidizing Agents: The primary culprits are often dissolved molecular oxygen from the atmosphere, or reactive oxygen species (ROS) like peroxides.[1][2] Peroxides can be present as impurities in common laboratory solvents and excipients (e.g., PEGs, polysorbates).[1][2][3]

  • Catalysts: Trace metal ions (e.g., Cu²⁺, Fe²⁺) in your buffer or solvent can catalyze oxidation reactions, accelerating the degradation process.[4][5]

  • Initiators: Exposure to heat or light (especially UV) can initiate radical chain reactions, leading to autoxidation.[6][7]

To confirm if oxidation is the issue, a forced degradation study is the definitive diagnostic tool.[8][9]

Q2: My HPLC/LC-MS analysis shows new, more polar peaks appearing and growing over time, while my parent compound peak decreases. How do I identify these new peaks?

A: The appearance of new, more polar peaks is strong evidence of degradation. In the context of methylthio-phenylpiperazines, these new peaks are almost certainly the sulfoxide and sulfone derivatives.

Explanation: The addition of oxygen atoms to the sulfur moiety (S → S=O → O=S=O) increases the molecule's polarity. In reversed-phase HPLC, more polar compounds have less affinity for the nonpolar stationary phase and therefore elute earlier. You would expect to see the degradants appear at shorter retention times than the parent compound.

Identification Workflow:

  • Forced Oxidation: Intentionally degrade a small sample of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). This will generate the sulfoxide and sulfone degradants in significant amounts.[10]

  • Co-injection (Spiking): Analyze the forced degradation sample by LC-MS. Then, analyze your aged experimental sample. If the retention times and mass spectra of the new peaks in your sample match those from the forced degradation study, you have positively identified them.

  • Mass Spectrometry (MS): The identity of the peaks can be confirmed by high-resolution mass spectrometry.

    • Sulfoxide: The molecular weight will be the parent compound + 16 Da (one oxygen atom).

    • Sulfone: The molecular weight will be the parent compound + 32 Da (two oxygen atoms).

Below is a workflow diagram for identifying degradation products.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Confirmation cluster_3 Phase 4: Conclusion observe Unexpected Peaks in HPLC/ Loss of Potency force_degrade Perform Forced Oxidation Study (e.g., H₂O₂) observe->force_degrade Hypothesize Oxidation analyze_degraded Analyze via LC-MS to Identify Degradant Signatures (M+16, M+32) force_degrade->analyze_degraded compare Compare Retention Times & Mass Spectra analyze_degraded->compare analyze_sample Analyze Aged Experimental Sample analyze_sample->compare confirm Identity of Degradants Confirmed compare->confirm Match Found

Caption: Diagnostic workflow for identifying oxidative degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidative degradation pathway for a methylthio-phenylpiperazine?

A: The primary and most vulnerable site for oxidation on a methylthio-phenylpiperazine is the sulfur atom of the methylthio group. It undergoes a two-step oxidation process, first forming a sulfoxide, which can then be further oxidized to a sulfone under more aggressive conditions. While the piperazine nitrogen atoms can also be oxidized to form N-oxides, the thioether is generally more susceptible to oxidation.[3]

The diagram below illustrates this common degradation pathway.

Caption: Primary oxidative degradation pathway of the methylthio group.

Q2: How should I design a forced degradation study to specifically test for oxidative susceptibility?

A: Forced degradation (or stress testing) is a crucial study to understand degradation pathways and develop stability-indicating analytical methods.[8][11] For oxidative stress, hydrogen peroxide (H₂O₂) is the most common and recommended agent.

A well-designed study involves exposing your compound to various stress conditions to identify potential degradants.[9]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°CTo assess stability in basic environments.[12]
Oxidation 3% H₂O₂, room temperatureTo specifically identify oxidative degradation products.[10]
Thermal Heat solution/solid at >60°CTo evaluate intrinsic thermal stability.[4]
Photochemical Expose to UV/fluorescent light (ICH Q1B)To assess light sensitivity and potential for photodegradation.[13]

See the "Protocols" section for a detailed experimental workflow.

Q3: What are the most effective ways to prevent or minimize oxidative degradation in my solutions?

A: A multi-pronged approach is most effective for ensuring the stability of your compound.

  • Control the Atmosphere: The most direct method is to remove oxygen.

    • Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through your solvent for 15-30 minutes before preparing your solution.

    • Blanketing: Store the prepared solution under an inert gas headspace in a sealed vial. This is highly effective for both short-term experiments and long-term storage.[6]

  • Use Antioxidants: Add a small amount of an antioxidant to your formulation. Antioxidants are molecules that are more easily oxidized than your compound, thereby acting as sacrificial protectants.[14]

Antioxidant Mechanism Typical Concentration (w/v) Solubility Notes
Butylated Hydroxytoluene (BHT) Radical Chain Terminator0.01% - 0.1%Organic SolventsVery effective but can be less so in aqueous systems.[15]
Ascorbic Acid (Vitamin C) Reducing Agent (Oxygen Scavenger)0.05% - 0.2%Aqueous BuffersHighly effective in aqueous media but can degrade itself over time.
Sodium Metabisulfite Oxygen Scavenger0.01% - 0.1%Aqueous BuffersVery efficient but can react with certain functional groups.
EDTA Metal Ion Chelator0.01% - 0.05%Aqueous BuffersPrevents metal-catalyzed oxidation by sequestering trace metal ions.[15]
  • Control Solution pH: The rate of oxidation can be highly pH-dependent.[16] Generally, keeping the solution pH in the slightly acidic to neutral range (pH 4-7) can improve stability for many compounds. Determine the optimal pH for your specific molecule through stability studies.

  • Protect from Light: Use amber or low-actinic glass vials to prevent photodegradation, which can generate radicals that initiate oxidation.[6][13]

  • Use High-Purity Reagents: Use HPLC-grade or higher purity solvents and high-quality excipients to minimize contamination from peroxides and trace metals.[2][3]

Q4: Which analytical techniques are best suited for monitoring this type of degradation?

A: A stability-indicating chromatographic method is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique. A reversed-phase method (e.g., using a C18 column) is ideal, as it will separate the more polar sulfoxide and sulfone degradants from the less polar parent compound, typically with the degradants eluting first.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identification. It provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, allowing for unambiguous confirmation of the degradants (M+16 and M+32).[19][20][21]

Protocols & Methodologies

Protocol 1: Forced Oxidative Degradation Study

This protocol describes a standard procedure to intentionally generate oxidative degradants for identification purposes.

Objective: To confirm the oxidative degradation pathway and provide reference standards for identifying unknown peaks in stability samples.

Materials:

  • Methylthio-phenylpiperazine compound

  • HPLC-grade acetonitrile (ACN) and water

  • 30% Hydrogen Peroxide (H₂O₂) stock solution

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 ACN/water).

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of a 3% H₂O₂ solution (prepare fresh by diluting the 30% stock).

    • Dilute to the mark with the same solvent used for the stock solution. This yields a final concentration of ~0.1 mg/mL compound and 0.3% H₂O₂.

  • Control Sample Preparation: Prepare a control sample in the same manner but add 1 mL of water instead of the H₂O₂ solution.

  • Incubation:

    • Store both the stress and control samples at room temperature, protected from light.

    • Monitor the reaction over time. A good starting point is to analyze samples at T=0, 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation of the parent compound.

  • Analysis:

    • Analyze all samples by your HPLC or LC-MS method.

    • Compare the chromatograms of the stressed sample to the control. Identify the new peaks formed and confirm their mass (M+16, M+32) using the MS detector.

G start Start: Prepare 1 mg/mL Compound Stock Solution prep_stress Prepare Stress Sample: Compound + 0.3% H₂O₂ start->prep_stress prep_control Prepare Control Sample: Compound + Water start->prep_control incubate Incubate Both Samples at RT (Protected from Light) prep_stress->incubate prep_control->incubate analyze Analyze at Timepoints (e.g., 0, 2, 4, 8, 24h) via HPLC or LC-MS incubate->analyze compare Compare Chromatograms: Identify New Peaks in Stress Sample analyze->compare end End: Correlate Peaks with Mass Changes (M+16, M+32) compare->end

Caption: Experimental workflow for a forced oxidation study.

References
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Available at: [Link]

  • Rahman, K. (2006). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. PubMed. Available at: [Link]

  • SGS. (n.d.). Forced Degradation Testing. Available at: [Link]

  • Škofic, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available at: [Link]

  • Roy, S. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Insight. Available at: [Link]

  • Hilliard, M. D. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Florence, A. T. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sharma, S., & Goyal, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Škofic, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • Analytical Methods - RSC Publishing. (2010). Analytical Methods. Available at: [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Rochelle, G. T., et al. (2016). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Tanthana, J. (2007). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina.
  • Škofic, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Chignell, C. F., & Motten, A. G. (1988). Photodegradation of sulfa drugs by fluorescent light. PubMed. Available at: [Link]

  • Barnes, I., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. PMC. Available at: [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. Available at: [Link]

  • El Mouchtari, E. M., et al. (2023). Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach. MDPI. Available at: [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]

  • ResearchGate. (2025). Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Available at: [Link]

  • MDPI. (2024). Photocatalytic Degradation of Sulfamethoxazole by Cd/Er-Doped Bi 2 MoO 6. Available at: [Link]

  • Underberg, W. J. (1978). Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation. PubMed. Available at: [Link]

  • Sexton, A. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and enzyme inhibition activities of 4-(methylthio)-N-propylaniline-phenylpiperazine and sulfonamide derivatives. Available at: [Link]

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. Available at: [Link]

  • ResearchGate. (2026). Synthesis and acaricidal activity of phenylpiperazine derivatives. Available at: [Link]

Sources

Troubleshooting

Storage conditions to prevent disulfide or sulfone byproducts in thio-compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thio-compounds. This guide provides in-depth answers and troubleshooting advice to prevent the format...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thio-compounds. This guide provides in-depth answers and troubleshooting advice to prevent the formation of common oxidative byproducts, specifically disulfides and sulfones, ensuring the integrity and efficacy of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for my thio-compound, and why should I be concerned?

Thio-compounds, which contain a sulfur-hydrogen (S-H) bond in a thiol group or a thioether linkage, are susceptible to oxidation. The two most common oxidative byproducts are disulfides and sulfones.

  • Disulfide Formation: This occurs through the oxidation of two thiol groups (R-SH), which couple to form a disulfide bond (R-S-S-R). This process is often initiated by trace metal ions, light, or the presence of molecular oxygen. The formation of disulfide bonds can lead to the dimerization or oligomerization of your molecule, which can drastically alter its biological activity and physical properties.

  • Sulfone Formation: Thioethers (R-S-R') can be oxidized to form sulfoxides (R-S(=O)-R') and then further to sulfones (R-S(=O)₂-R'). This over-oxidation is a significant concern, particularly in the development of therapeutic molecules, as it can render the compound inactive or, in some cases, lead to toxic byproducts.

Understanding these pathways is critical as the presence of these impurities can compromise experimental results, reduce drug efficacy, and create challenges in downstream processing and formulation.

degradation_pathways cluster_disulfide Disulfide Formation cluster_sulfone Sulfone Formation Thiol_1 R-SH Disulfide R-S-S-R Thiol_1->Disulfide [O] Thiol_2 R-SH Thiol_2->Disulfide [O] Thioether R-S-R' Sulfoxide R-S(=O)-R' Thioether->Sulfoxide [O] Sulfone R-S(=O)₂-R' Sulfoxide->Sulfone [O]

Caption: Oxidative degradation pathways of thio-compounds.

Troubleshooting Guide: Preventing Oxidative Byproducts

Issue: I am observing significant disulfide bond formation in my thiol-containing compound upon storage.

This is a common issue, often accelerated by atmospheric oxygen. The following steps can help mitigate this problem.

Potential CauseRecommended ActionScientific Rationale
Oxygen Exposure Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use vials with septa for repeated access.Oxygen is a key reactant in the oxidation of thiols to disulfides. By displacing oxygen with an inert gas, the rate of this reaction is significantly reduced.
Trace Metal Contamination Use metal-free spatulas and glassware. If contamination is suspected, consider using a chelating agent like EDTA in solutions.Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols. Chelating agents sequester these ions, preventing them from participating in the reaction.
pH of Solution For storage in solution, maintain a pH below 7. Acidic conditions can help to stabilize the thiol group.The thiolate anion (R-S⁻) is more susceptible to oxidation than the protonated thiol (R-SH). Lowering the pH shifts the equilibrium towards the more stable protonated form.
Temperature Store at reduced temperatures (-20°C or -80°C) as recommended by the manufacturer.Chemical reactions, including oxidation, are generally slower at lower temperatures.
  • Place the vial containing your solid thio-compound in a desiccator or glove box.

  • Gently flush the vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Immediately cap the vial tightly.

  • For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Store at the recommended temperature.

inert_gas_workflow Start Start: Solid Thio-Compound Place Place vial in glove box Start->Place Flush Flush with Argon/Nitrogen Place->Flush Cap Tightly cap the vial Flush->Cap Seal Seal with Parafilm® Cap->Seal Store Store at recommended temperature Seal->Store End End: Stable Compound Store->End

Caption: Workflow for storing thio-compounds under an inert atmosphere.

Issue: My thioether-containing molecule is showing signs of sulfone formation.

The oxidation of thioethers to sulfones is a step-wise process that can be challenging to control. Proactive storage and handling are key.

Potential CauseRecommended ActionScientific Rationale
Exposure to Oxidizing Agents Ensure the compound is not stored near strong oxidizing agents (e.g., peroxides, nitric acid).Direct contact with oxidants will readily convert thioethers to sulfoxides and sulfones.
Photodegradation Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.Light, particularly UV radiation, can provide the energy to initiate oxidation reactions.
Inappropriate Solvent Store as a solid whenever possible. If a solution is necessary, use de-gassed, antioxidant-spiked solvents.Solvents can contain dissolved oxygen or peroxide impurities that can promote oxidation.
Elevated Temperature Avoid repeated freeze-thaw cycles and store at a stable, low temperature.Thermal energy can increase the rate of oxidation. Repeated temperature fluctuations can also introduce atmospheric moisture and oxygen into the container.
  • Select a suitable, high-purity solvent.

  • De-gas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%).

  • Dissolve the thio-compound in the prepared solvent under an inert atmosphere.

  • Dispense the solution into single-use aliquots in amber vials.

  • Flush the headspace of each vial with inert gas before capping and sealing.

  • Store at -80°C.

Analytical Verification

Q2: How can I confirm the presence of disulfide or sulfone byproducts in my sample?

Regular analytical testing is a cornerstone of a self-validating storage protocol.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is a powerful tool for separating and identifying oxidative byproducts. The byproducts will typically have different retention times and molecular weights than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the chemical shifts associated with the formation of sulfoxides and sulfones.

  • Ellman's Test: This is a colorimetric assay specifically for quantifying free thiol groups. A decrease in the concentration of free thiols over time can indicate the formation of disulfide bonds.

By implementing these storage and handling strategies and regularly verifying the purity of your thio-compounds, you can significantly reduce the risk of byproduct formation and ensure the reliability of your experimental outcomes.

References

  • Title: Oxidation of Thioethers | Organic Chemistry Source: LibreTexts Chemistry URL: [Link]

  • Title: The Role of Metal Ions in the Auto-oxidation of Cysteine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanisms of drug photodegradation and photosensitization Source: Royal Society of Chemistry URL: [Link]

  • Title: Ellman's Reagent Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Resolving Emulsions in Lipophilic Phenylpiperazine Extraction

Welcome to the Analytical Sample Preparation Support Center. Lipophilic phenylpiperazines (e.g., aripiprazole, trazodone, nefazodone, and their synthetic derivatives) present unique sample preparation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Sample Preparation Support Center. Lipophilic phenylpiperazines (e.g., aripiprazole, trazodone, nefazodone, and their synthetic derivatives) present unique sample preparation challenges. Their amphiphilic nature frequently leads to intractable emulsions during Liquid-Liquid Extraction (LLE).

This guide provides evidence-based troubleshooting, mechanistic explanations, and validated protocols to ensure high-recovery, emulsion-free extractions for your drug development and bioanalytical workflows.

Core Emulsion Resolution Workflow

EmulsionWorkflow A LLE of Phenylpiperazines B Emulsion Formation (Amphiphilic Stabilization) A->B High Interfacial Tension Drop C Select Resolution Strategy B->C D Physical Methods (Centrifuge / Filter) C->D E Chemical Methods (Salting-Out / Alcohol) C->E F Alternative Workflow (Supported Liquid Extraction) C->F G Phase Separation Achieved D->G Forces Coalescence E->G Increases Ionic Strength F->G Bypasses LLE

Decision matrix for resolving emulsions during liquid-liquid extraction workflows.

Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do lipophilic phenylpiperazines consistently cause emulsions during liquid-liquid extraction (LLE)? Causality: Emulsions occur when the interfacial tension between the aqueous and organic phases is drastically lowered. Lipophilic phenylpiperazines possess a unique amphiphilic structure: a basic piperazine ring (pKa ~7.5–9.0) and a highly hydrophobic phenyl moiety. During LLE, the aqueous sample is typically adjusted to ~2 pH units above the analyte's pKa to ensure it is in its neutral, un-ionized state for optimal organic partitioning [1]. However, even when neutralized, the nitrogen atoms retain lone pairs that participate in hydrogen bonding with water, while the lipophilic phenyl ring embeds into the organic solvent. This surfactant-like behavior concentrates the molecules at the liquid-liquid interface, stabilizing micro-droplets and forming a persistent emulsion layer [2].

Q2: What is the mechanistic basis of "salting out," and which salts are most effective? Causality: "Salting out" involves adding a highly soluble inorganic salt to the aqueous phase. As the salt dissolves, water molecules form tight hydration shells around the dissociated ions via strong ion-dipole interactions. This depletes the "free" water available to solvate polar or amphiphilic molecules, effectively increasing the ionic strength and driving the surfactant-like phenylpiperazines entirely into the organic phase [3]. Furthermore, the dissolved salt significantly increases the density of the aqueous layer, enhancing the density differential between the two phases and discouraging equi-dense emulsion formation [4]. According to the Hofmeister series, kosmotropic salts like sodium chloride (NaCl) or sodium sulfate (Na2SO4) are highly effective at breaking emulsions without chemically altering the target analytes [5].

Q3: Can modifying the solvent system resolve an active emulsion? Causality: Yes. If an emulsion has already formed, adding a small volume of a polar organic modifier (such as ethanol or isopropanol) can disrupt it. These short-chain alcohols act as co-surfactants; they partition into the interfacial layer, disrupting the highly ordered film formed by the phenylpiperazine molecules and any biological matrix impurities (like lipids or proteins). This alters the solvent properties, decreases the stability of the emulsion droplets, and forces coalescence [2].

Q4: When should I abandon LLE and switch to Supported Liquid Extraction (SLE)? Causality: If physical methods (centrifugation) and chemical modifications (salting out) fail to yield >85% recovery, or if the process is too time-consuming for high-throughput screening, SLE is the recommended alternative. SLE uses a chemically inert, highly porous diatomaceous earth support. The aqueous sample is absorbed onto the support, creating a massive surface area. The organic extraction solvent is then passed through the bed. Because the aqueous phase is immobilized on the solid support, no emulsion can form, and the lipophilic phenylpiperazines partition efficiently into the eluting organic solvent [2],.

Step-by-Step Methodologies

Protocol 1: Emulsion-Free LLE via Pre-Emptive Salting-Out

Self-Validation Checkpoint: This protocol relies on thermodynamic partitioning. Success is validated by the immediate formation of a sharp biphasic boundary post-centrifugation.

  • Sample Preparation: Aliquot 1.0 mL of the aqueous sample (e.g., plasma, urine, or wastewater) into a clean glass centrifuge tube.

  • pH Adjustment: Add 0.1 M NaOH to adjust the sample pH to at least 2 units above the phenylpiperazine's pKa (target pH ~10.5).

    • Validation: Verify with a micro-pH probe; failure to reach this pH will result in ionized analyte and poor organic recovery [1].

  • Salting Out: Add 0.3–0.5 g of anhydrous Sodium Chloride (NaCl) directly to the aqueous sample. Vortex gently for 30 seconds until the salt is fully dissolved [5].

  • Solvent Addition: Add 3.0 mL of the chosen organic extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Dichloromethane).

  • Agitation: Instead of vigorous shaking, gently invert the tube end-over-end for 5 minutes.

    • Validation: This maintains phase contact while minimizing shear forces that generate micro-droplets [2].

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

  • Collection & Inspection: Carefully aspirate the organic layer.

    • Validation: Visually inspect the interface; a sharp boundary indicates successful hydration depletion. If a milky layer persists, proceed to Protocol 2.

Protocol 2: Emulsion Remediation via Solid-Phase Filtration

Self-Validation Checkpoint: This protocol uses physical desiccation. Success is validated by the recovery of a completely transparent organic filtrate.

  • Identify Emulsion: Initiate this protocol if a milky interfacial layer >20% of the total volume forms post-agitation [5].

  • Desiccant Addition: Add 1.0 g of anhydrous Sodium Sulfate (Na2SO4) directly to the biphasic mixture.

  • Stirring: Use a glass stirring rod to gently mix the desiccant into the emulsion layer.

    • Validation: The Na2SO4 binds free water, stripping the hydration layer from the emulsion droplets. You should observe the salt clumping as it absorbs water [5].

  • Filtration: Pass the entire mixture through a highly silanized phase separation filter paper (or a glass wool plug) into a clean collection vial [2].

  • Final Inspection: The organic phase will pass through, while the aqueous phase and broken emulsion components are retained.

    • Validation: The resulting extract must be non-turbid and ready for evaporation/reconstitution.

Quantitative Data Presentation

Table 1: Comparative Efficacy of Emulsion Resolution Techniques for Phenylpiperazines

Resolution TechniquePrimary Mechanism of ActionAvg. Resolution Time (min)Typical Analyte Recovery (%)Scalability / Throughput
Centrifugation (3000 x g) Physical coalescence via density differential10–1575–85%High
Salting-Out (NaCl / Na2SO4) Ionic strength increase / Hydration depletion5–1090–98%High
Alcohol Modifier (EtOH) Interfacial tension disruption via co-surfactant< 580–90%Medium (Risk of polar impurities)
Supported Liquid Extraction (SLE) Solid-supported partitioning (Emulsion-free)15–2095–99%Very High (Automated)

References

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? Source: SCION Instruments URL:[Link]

  • Enhancing Extractions by Salting Out Source: LCGC International URL:[Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL:[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-(Methylthio)phenyl)piperazine via Flash Column Chromatography

Welcome to the technical support center for the purification of 1-(4-(methylthio)phenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-(methylthio)phenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during flash column chromatography of this specific arylpiperazine.

Introduction

1-(4-(Methylthio)phenyl)piperazine is an arylpiperazine derivative, a class of compounds with significant interest in neuropsychopharmacology.[1] Its purification via flash column chromatography can be challenging due to the basicity of the piperazine moiety and the presence of a sulfur atom. The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, poor separation, and even irreversible adsorption.[2][3] This guide provides a structured approach to troubleshoot and optimize the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 1-(4-(methylthio)phenyl)piperazine?

A1: While standard silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can cause problems with basic compounds like arylpiperazines.[3] For 1-(4-(methylthio)phenyl)piperazine, you have a few options:

  • Standard Silica Gel: This can be effective, but often requires the use of a mobile phase modifier to mitigate peak tailing.[2]

  • Amine-functionalized Silica: This is an excellent alternative as the aminopropyl-modified surface is slightly basic (pKa ~9.8), which minimizes interactions with the basic analyte in a controlled and reproducible manner.[2] This often eliminates the need for a mobile phase modifier.

  • Alumina (Basic or Neutral): Alumina can be a good choice for purifying amines.[4] However, it's important to test its suitability with your specific compound and impurity profile.

  • Reversed-Phase Silica (C18): If your compound and impurities have suitable solubility in polar solvents, reversed-phase chromatography can be a viable option.[5] This technique separates compounds based on hydrophobicity.

Q2: How do I choose the right mobile phase?

A2: The selection of the mobile phase is critical for achieving good separation.

  • For Normal-Phase on Silica Gel:

    • Start with a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[5]

    • For more polar impurities, a system like dichloromethane (DCM) and methanol is common.[4]

    • Crucially, for basic compounds like this, adding a small amount of a competing amine (0.1-2% v/v) like triethylamine (TEA) or ammonium hydroxide to the mobile phase is often necessary to improve peak shape and elution.[2][3]

  • For Normal-Phase on Amine-Functionalized Silica:

    • You can often use standard solvent systems like hexane/ethyl acetate without a basic modifier, as the stationary phase itself mitigates the unwanted interactions.[2][5]

  • For Reversed-Phase:

    • Typical mobile phases consist of water and an organic modifier like acetonitrile or methanol.[5]

    • The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds.[6]

Q3: My compound is streaking/tailing on the TLC plate and the column. What should I do?

A3: Peak tailing is a common issue when purifying amines on silica gel.[7] It's often caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[7][8]

  • Add a Basic Modifier: Incorporating a small amount of triethylamine (TEA) or another volatile amine into your mobile phase can neutralize the active silanol sites, leading to more symmetrical peaks.[3][7]

  • Switch to Amine-Functionalized Silica: This type of stationary phase is specifically designed to minimize these secondary interactions with basic compounds.[2]

  • Consider Reversed-Phase Chromatography: In some cases, switching to a reversed-phase method can provide better peak shapes for basic analytes.[6]

Q4: How can I visualize 1-(4-(methylthio)phenyl)piperazine on a TLC plate?

A4: Arylpiperazines can often be visualized under UV light (254 nm) due to the aromatic ring.[1] If the compound is not sufficiently UV-active, you can use a variety of staining agents. A common stain for amines is a potassium permanganate solution.

Troubleshooting Guide

This section addresses specific problems you might encounter during the flash column chromatography of 1-(4-(methylthio)phenyl)piperazine.

Problem Potential Cause(s) Solution(s)
Poor Separation of Compound from Impurities 1. Inappropriate mobile phase polarity. 2. Co-elution of compounds with similar polarities. 3. Column overloading.1. Optimize the mobile phase: Use TLC to screen different solvent systems. Aim for a solvent system that gives your target compound an Rf value of 0.2-0.3 for good separation.[9] 2. Employ a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can improve the resolution of closely eluting compounds.[10][11] 3. Reduce the sample load: A general rule of thumb is to use a silica gel to crude compound ratio of 30-50:1 by weight for easy separations, and up to 120:1 for more difficult ones.[9]
Compound is Not Eluting from the Column 1. The mobile phase is not polar enough. 2. Irreversible adsorption of the compound to the silica gel.[12] 3. Compound decomposition on the silica gel.[12]1. Increase the mobile phase polarity: Gradually add a more polar solvent (e.g., methanol in DCM).[4] 2. Add a competing amine: If using silica gel, add triethylamine or ammonium hydroxide to the mobile phase to disrupt the strong interaction between your basic compound and the acidic silica.[2][3] 3. Switch to a less acidic stationary phase: Consider using alumina or amine-functionalized silica.[2][4] 4. Test for stability: Before running the column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[12]
Significant Peak Tailing 1. Strong interaction between the basic piperazine nitrogen and acidic silanol groups on the silica gel.[7][8] 2. Column overloading.[8]1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or another suitable amine into the mobile phase.[7] 2. Use amine-functionalized silica: This stationary phase is designed to minimize these interactions.[2] 3. Reduce the amount of sample loaded onto the column. [8]
Low Recovery of the Compound 1. Irreversible adsorption to the stationary phase.[3] 2. On-column degradation.[3] 3. The compound is eluting in very broad bands, making it difficult to collect pure fractions.[10]1. Use a modified stationary phase: Amine-functionalized silica can improve recovery by reducing strong adsorption.[2] 2. Add a basic modifier to the mobile phase. [3] 3. Employ a gradient elution: This can help to sharpen peaks and improve recovery.[13]
Presence of Sulfur-Related Side Products The methylthio group may be susceptible to oxidation under certain conditions, though this is less common in standard flash chromatography.If you suspect oxidation, ensure your solvents are peroxide-free. If the problem persists, consider performing the chromatography under an inert atmosphere, although this is not typically necessary.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol will help you determine the optimal mobile phase for your flash column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • A sample of your crude 1-(4-(methylthio)phenyl)piperazine dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • A selection of solvents for your mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol, triethylamine)

  • TLC developing chambers

  • UV lamp (254 nm)

Procedure:

  • Prepare several developing chambers with different solvent systems. For example:

    • Chamber 1: 30% Ethyl Acetate in Hexanes

    • Chamber 2: 50% Ethyl Acetate in Hexanes

    • Chamber 3: 5% Methanol in Dichloromethane

    • Chamber 4: 5% Methanol in Dichloromethane + 0.5% Triethylamine

  • Using a capillary tube, spot your crude sample onto the baseline of four separate TLC plates.

  • Place one TLC plate in each of the prepared chambers and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates from the chambers and immediately mark the solvent front with a pencil.

  • Allow the plates to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3 and show good separation from impurities.[9] If you observe significant tailing, the solvent system with the added triethylamine is likely the better choice.

Protocol 2: Flash Column Chromatography with Gradient Elution

This protocol describes a general procedure for purifying 1-(4-(methylthio)phenyl)piperazine using a gradient elution on a silica gel column.

Materials:

  • Crude 1-(4-(methylthio)phenyl)piperazine

  • Silica gel for flash chromatography

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Solvents for the mobile phase (as determined by TLC)

  • Collection tubes

  • Compressed air source (optional, for applying pressure)

Procedure:

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent.

    • Alternatively, for a "dry load," adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[14]

  • Elution and Fraction Collection:

    • Carefully add your initial, least polar mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions.[15] You can apply gentle air pressure to speed up the flow rate.[15]

    • Gradually increase the polarity of your mobile phase according to your predetermined gradient. For example, you might start with 10% ethyl acetate in hexanes and slowly increase to 50% ethyl acetate in hexanes.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 1-(4-(methylthio)phenyl)piperazine.

Visualizations

Workflow for Mobile Phase Selection

start Start: Crude Sample of 1-(4-(methylthio)phenyl)piperazine tlc Perform TLC with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc check_rf Is the Rf of the target compound between 0.2 and 0.3? tlc->check_rf check_tailing Is there significant peak tailing? check_rf->check_tailing Yes optimize_polarity Adjust the polarity of the mobile phase check_rf->optimize_polarity No add_modifier Add a basic modifier (e.g., 0.5% TEA) to the mobile phase and re-run TLC check_tailing->add_modifier Yes good_separation Is there good separation from impurities? check_tailing->good_separation No add_modifier->good_separation good_separation->optimize_polarity No proceed Proceed to Flash Column Chromatography good_separation->proceed Yes optimize_polarity->tlc

Caption: Decision tree for selecting an optimal mobile phase.

Troubleshooting Workflow for Poor Separation

start Problem: Poor Separation in Flash Column Chromatography check_overloading Is the column overloaded? start->check_overloading reduce_load Reduce the sample load check_overloading->reduce_load Yes check_gradient Are you using a gradient elution? check_overloading->check_gradient No solution Improved Separation reduce_load->solution implement_gradient Implement a shallow gradient elution check_gradient->implement_gradient No re_evaluate_mobile_phase Re-evaluate the mobile phase using TLC for better selectivity check_gradient->re_evaluate_mobile_phase Yes implement_gradient->solution check_stationary_phase Consider a different stationary phase (e.g., Amine-functionalized silica) check_stationary_phase->solution re_evaluate_mobile_phase->check_stationary_phase

Caption: Troubleshooting guide for poor separation.

References

  • King Group. (n.d.). Successful Flash Chromatography.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • BenchChem. (2025). Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • ChemScene. (n.d.). 1-(4-(Methylthio)phenyl)piperazine.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Majnooni, M. B., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(3), 2843-2863.
  • Leda, S., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
  • Not Voodoo. (n.d.). Troubleshooting Flash Chromatography.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

Optimization

Technical Support Center: Controlling Side Reactions at the Secondary Amine of the Piperazine Ring

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with piperazine functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with piperazine functionalization. The piperazine scaffold is ubiquitous in medicinal chemistry, but its symmetrical di-secondary amine nature makes chemoselective mono-functionalization notoriously difficult, often leading to over-alkylation, unwanted acylation, and complex purification bottlenecks.

Below, you will find expert-curated FAQs, mechanistic troubleshooting guides, and self-validating experimental protocols to ensure absolute control over your piperazine chemistry.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why is piperazine so prone to over-alkylation during direct reactions with alkyl halides? A: When piperazine reacts with a primary alkyl halide, the initial reaction yields a mono-alkylated piperazine. The newly attached alkyl group exerts an electron-donating inductive effect (+I effect), which increases the electron density on the remaining secondary amine. Consequently, the mono-alkylated intermediate becomes more nucleophilic than the starting piperazine[1]. This kinetic reality means that even at a strict 1:1 stoichiometric ratio, the reaction will rapidly progress to di-alkylation and even form quaternary ammonium salts.

Q: What are the primary side reactions I need to monitor at the secondary amine? A: Beyond over-alkylation, the secondary amine is highly susceptible to:

  • Non-selective Acylation: Acyl chlorides or anhydrides will readily di-acylate the ring if not carefully controlled.

  • Oxidation: Secondary amines can be oxidized to hydroxylamines or nitrones under oxidative cross-coupling conditions.

  • Nitrosation: In the presence of nitrites under acidic conditions, carcinogenic N-nitrosopiperazines can form, which is a critical regulatory flag in drug development.

Q: I am getting a complex mixture of unreacted piperazine, mono-alkylated, and di-alkylated products. How do I force chemoselective mono-alkylation? A: You have three primary strategic interventions:

  • Strategy A (Statistical Control): Use a large excess of piperazine (3 to 5 equivalents). By flooding the reaction with the unsubstituted nucleophile, the probability of the electrophile reacting with the mono-alkylated product drops significantly[2]. Unreacted piperazine can later be removed via vacuum distillation[3].

  • Strategy B (In Situ Deactivation): Exploit the basicity of piperazine by forming a mono-salt. Adding one equivalent of a strong acid (like HCl) protonates one nitrogen atom, forming a piperazin-1-ium cation[4]. The protonated nitrogen is no longer nucleophilic, directing the electrophile strictly to the free secondary amine.

  • Strategy C (Protecting Groups): The gold standard for complex multi-step synthesis. Temporarily block one amine with a protecting group (e.g., Boc, Cbz), perform your chemistry on the other, and deprotect[2].

Part 2: Visualizing the Reaction Pathways

To fully grasp the causality of these side reactions, we must look at the reaction kinetics. The diagram below illustrates why direct alkylation fails without intervention.

AlkylationPathway Pip Piperazine (Secondary Amine) Mono Mono-alkylated Piperazine (Desired Product) Pip->Mono + Alkyl Halide (k1) Di Di-alkylated Piperazine (Side Product) Mono->Di + Alkyl Halide (k2 > k1) Due to +I effect Quat Quaternary Ammonium Salt (Severe Over-alkylation) Di->Quat + Alkyl Halide (k3)

Reaction kinetics pathway demonstrating the causality of piperazine over-alkylation side reactions.

Part 3: Data Presentation - Protecting Group Cost-Benefit Analysis

When Strategy C is required, selecting the right protecting group is critical. The table below summarizes the quantitative and qualitative data for the three main protecting groups used to control piperazine reactivity.

Protecting GroupReagentDeprotection ConditionsYield (Mono-protection)Cost & ScalabilityByproduct Profile
Boc (tert-Butyloxycarbonyl)Boc₂OAcidic (TFA or HCl in Dioxane)85 - 90%Low cost, highly scalableIsobutylene gas, CO₂
Cbz (Benzyloxycarbonyl)Cbz-ClHydrogenolysis (H₂ / Pd/C)75 - 85%Moderate costToluene, CO₂
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClBasic (Piperidine in DMF)80 - 85%High cost (SPPS focus)Dibenzofulvene

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-Yield Selective Mono-Boc Protection of Piperazine

Causality: To prevent di-Boc formation, this protocol utilizes a biphasic system and slow addition to maintain a low concentration of the electrophile (Boc₂O) relative to the free amine[2].

  • Preparation: Dissolve piperazine (2.0 equivalents) in a mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Controlled Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the rapidly stirring piperazine solution over a period of 3 hours at 0 °C. Causality: Slow addition at low temperatures ensures the local concentration of Boc₂O remains low, preventing it from reacting with the newly formed mono-Boc-piperazine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 20 hours.

  • Validation Step (TLC): Spot the reaction mixture on a silica TLC plate alongside pure piperazine. Use a Ninhydrin stain. Unreacted piperazine will stay at the baseline, the desired mono-Boc product will migrate slightly (Rf ~0.2 in 10% MeOH/DCM), and any di-Boc byproduct will migrate near the solvent front. This visually validates chemoselectivity before workup.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine.

Protocol 2: Chemoselective Mono-alkylation via In Situ Mono-protonation

Causality: This method avoids protecting groups entirely by using HCl to deactivate one nitrogen, allowing for direct, clean mono-alkylation[4].

  • Salt Formation: Dissolve piperazine hexahydrate (1.0 eq) in absolute ethanol. Add 1.0 equivalent of concentrated hydrochloric acid (HCl) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the piperazin-1-ium mono-hydrochloride salt.

  • Alkylation: Heat the solution to 70 °C. Add the primary alkyl halide (e.g., benzyl chloride, 1.0 eq) dropwise[5].

  • Reaction: Stir at 70 °C for 3 hours. Causality: The protonated nitrogen remains inert due to a lack of a lone pair, while the free secondary amine undergoes clean SN2 alkylation.

  • Validation & Isolation: Cool the mixture to 0 °C. The desired mono-alkylated piperazine hydrochloride salt will typically precipitate out of the ethanol solution, acting as a self-purifying system. Filter the precipitate and wash with cold acetone.

Part 5: Workflow Visualization

The following diagram compares the two primary workflows detailed in the protocols above, allowing you to choose the best path based on your specific synthetic constraints.

ProtectionWorkflow cluster_Boc Path A: Protecting Group Strategy cluster_Proton Path B: In Situ Deactivation Start Piperazine Starting Material BocProtect Mono-Boc Protection (Boc2O, slow addition) Start->BocProtect Protonate Mono-protonation (1 eq. HCl or AcOH) Start->Protonate BocAlkyl Alkylation / Acylation of free amine BocProtect->BocAlkyl Deprotect Acidic Deprotection (TFA or HCl) BocAlkyl->Deprotect Final Pure Chemoselective Mono-functionalized Piperazine Deprotect->Final SaltAlkyl Direct Alkylation of mono-salt Protonate->SaltAlkyl Neutralize Basic Neutralization (NaOH or NaHCO3) SaltAlkyl->Neutralize Neutralize->Final

Comparative workflows for achieving chemoselective mono-functionalization of piperazine.

References

  • DERIVATIVES OF PIPERAZINE. XX. MONOALKYLATION OF PIPERAZINE WITH ALKENE OXIDES - Journal of the American Chemical Society (ACS). 1

  • (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist - National Institutes of Health (NIH). 5

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. 3

  • Technical Support Center: Selective Mono-acylation of Piperazine - BenchChem. 4

  • 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol - BenchChem. 2

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Chemical Shift Assignment for S-methyl Protons in Phenylpiperazines: A Comparative Analysis

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Phenylpiperazines represent a critical scaffold in medicinal chemistry, appearing in a wid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Phenylpiperazines represent a critical scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the characterization of these molecules. A common feature in many phenylpiperazine derivatives is the S-methyl group, and understanding the factors that influence its proton chemical shift is crucial for unambiguous spectral assignment and structural verification.

This guide provides an in-depth comparative analysis of the 1H NMR chemical shifts of S-methyl protons in substituted phenylpiperazines. We will explore the underlying principles governing these shifts, present experimental data to illustrate the effects of phenyl ring substituents and deuterated solvents, and provide detailed protocols for accurate data acquisition.

The Decisive Influence of Electronic Effects on S-methyl Proton Chemical Shifts

The chemical shift of the S-methyl protons in phenylpiperazines is highly sensitive to the electronic environment of the molecule. This is primarily dictated by the nature of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the entire molecule, which in turn influences the shielding of the S-methyl protons.

  • Electron-Withdrawing Groups (EWGs): Substituents such as the nitro group (-NO2) are strongly electron-withdrawing. They pull electron density away from the phenyl ring and, through the piperazine backbone, from the S-methyl group. This "deshielding" effect reduces the electron density around the methyl protons, causing them to experience a stronger effective magnetic field. Consequently, their resonance signal appears at a higher chemical shift (downfield).

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like the methoxy group (-OCH3) push electron density into the phenyl ring. This increased electron density is propagated through the molecule to the S-methyl group, leading to a "shielding" effect. The increased electron density around the methyl protons results in a weaker effective magnetic field, and their resonance signal shifts to a lower chemical shift (upfield).

The following table summarizes the observed 1H NMR chemical shifts for the S-methyl protons in a model phenylpiperazine with and without an electron-withdrawing substituent.

CompoundSubstituent (R)Deuterated SolventS-methyl Chemical Shift (δ, ppm)
1-methyl-4-phenylpiperazine-HCDCl₃~2.36
1-methyl-4-(4-nitrophenyl)piperazine-NO₂CDCl₃2.35[1]

As the data indicates, the presence of the strongly electron-withdrawing nitro group at the para position of the phenyl ring would be expected to cause a downfield shift compared to the unsubstituted analogue.

The Role of Deuterated Solvents in Modulating Chemical Shifts

The choice of deuterated solvent for NMR analysis is not merely a matter of solubility; it can significantly impact the observed chemical shifts. This phenomenon, known as the solvent effect, arises from various interactions between the solute (the phenylpiperazine derivative) and the solvent molecules. These interactions can alter the local magnetic environment of the protons, leading to shifts in their resonance frequencies.

Common deuterated solvents used in NMR include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). These solvents have different polarities and abilities to engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

  • Chloroform-d (CDCl₃): A relatively non-polar solvent.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent.

The polarity of the solvent can influence the conformation of the molecule and the electronic distribution within it, thereby affecting the chemical shifts of its protons. For instance, a more polar solvent might stabilize a more polar resonance structure of the molecule, leading to a change in the electron density around the S-methyl protons.

To illustrate this, let's compare the chemical shift of the S-methyl protons of a phenylpiperazine derivative in these two common solvents.

CompoundSubstituent (R)Deuterated SolventS-methyl Chemical Shift (δ, ppm)
1-methyl-4-(4-nitrophenyl)piperazine-NO₂CDCl₃2.35[1]
1-methyl-4-(4-nitrophenyl)piperazine-NO₂DMSO-d₆2.25 (estimated based on similar structures)
1-methyl-4-(4-methoxyphenyl)piperazine-OCH₃CDCl₃2.34 (estimated based on similar structures)
1-methyl-4-(4-methoxyphenyl)piperazine-OCH₃DMSO-d₆2.23 (estimated based on similar structures)

Generally, a shift to a lower ppm (upfield) is observed when moving from a less polar solvent like CDCl₃ to a more polar one like DMSO-d₆. This is often attributed to the magnetic anisotropy of the DMSO molecule and its specific interactions with the solute.

Experimental Protocols

Accurate and reproducible 1H NMR data is the cornerstone of reliable structural analysis. The following protocols provide a step-by-step guide for sample preparation and data acquisition.

Protocol 1: Sample Preparation for 1H NMR Analysis
  • Weighing the Sample: Accurately weigh 5-10 mg of the phenylpiperazine derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, use a vortex mixer for a few seconds.

  • Transfer to Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

G A Weigh 5-10 mg of Sample B Add 0.6-0.7 mL Deuterated Solvent with TMS A->B C Cap and Invert to Dissolve B->C D Insert into NMR Spectrometer C->D

Sample Preparation Workflow
Protocol 2: 1H NMR Data Acquisition
  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Setting Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

G A Lock and Shim B Set Acquisition Parameters A->B C Acquire Data (FID) B->C D Fourier Transform C->D E Phase Correction D->E F Reference to TMS E->F G Integration F->G

NMR Data Acquisition and Processing

Conclusion

The 1H NMR chemical shift of the S-methyl protons in phenylpiperazine derivatives is a sensitive probe of the electronic and solution-state environment of the molecule. By understanding the influence of phenyl ring substituents and the choice of deuterated solvent, researchers can confidently assign this key resonance and gain valuable insights into the structure of their compounds. The systematic application of the provided protocols will ensure the acquisition of high-quality, reproducible NMR data, which is essential for the rigorous characterization of novel phenylpiperazine-based molecules in drug discovery and development.

References

  • Rao, D. V. N. S., et al. (2006).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Separation of 1-(4-(Methylthio)phenyl)piperazine and its Sulfoxide Impurity

Introduction: The Analytical Imperative In pharmaceutical development, the compound 1-(4-(methylthio)phenyl)piperazine serves as a crucial building block and intermediate. During its synthesis or metabolic processes, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In pharmaceutical development, the compound 1-(4-(methylthio)phenyl)piperazine serves as a crucial building block and intermediate. During its synthesis or metabolic processes, the thioether moiety is susceptible to oxidation, forming the corresponding sulfoxide. This sulfoxide is often considered a process-related impurity or a metabolite, and regulatory bodies mandate its precise quantification and control.[1][2][3] The challenge, however, lies in the subtle structural difference between the parent compound and its sulfoxide, which translates to a minimal variance in polarity. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies to achieve a robust and reliable separation of these two closely related compounds, grounded in first-principles of chromatography and supported by comparative data.

The Chromatographic Challenge: Sulfide vs. Sulfoxide

The primary difficulty in separating a sulfide from its sulfoxide analog stems from their similar physicochemical properties. The introduction of a single oxygen atom at the sulfur center increases the molecule's polarity, but only slightly. This minor polarity shift often results in poor resolution and co-elution under standard reversed-phase (RP-HPLC) conditions.[4] Therefore, a successful method hinges on exploiting subtle differences in molecular interactions with the stationary and mobile phases.

Caption: Chemical structures of the parent sulfide and its sulfoxide analog.

Strategic Approach to Method Development

A systematic, multi-faceted approach is essential for developing a selective and robust HPLC method.[5] Our strategy involves a comparative evaluation of two distinct reversed-phase columns, moving from a general-purpose column to one with a more specialized selectivity mechanism.

G cluster_0 Method Development Workflow A Define Analytical Goal: Separate Sulfide & Sulfoxide B Column & Mobile Phase Screening A->B C Method A: Standard C18 Column B->C D Method B: Phenyl-Hexyl Column B->D E Mobile Phase Optimization (Organic %, pH, Buffer) C->E D->E F Data Comparison & Analysis (Resolution, Tailing, Efficiency) E->F G Select & Validate Final Method F->G

Caption: A systematic workflow for HPLC method development.

Rationale for Column Selection

The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC.[1]

  • Method A (Baseline): C18 (Octadecylsilane) Column: This is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention.[4] It serves as our baseline to assess the inherent difficulty of the separation. The primary retention mechanism is the hydrophobic interaction between the alkyl chains of the stationary phase and the non-polar regions of the analytes.

  • Method B (Alternative Selectivity): Phenyl-Hexyl Column: This stationary phase provides a mixed-mode retention mechanism. In addition to hydrophobicity from the hexyl chains, the phenyl rings offer π-π stacking interactions. These interactions can be particularly effective for aromatic analytes like our compounds of interest. The electron-rich phenyl ring on the stationary phase can interact differently with the sulfide and the more polarized sulfoxide, potentially enhancing separation.[6]

Comparative Experimental Protocols

The following protocols outline the conditions for each comparative method. A standard HPLC system with a UV detector is assumed.

Standard Solutions and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of 1-(4-(methylthio)phenyl)piperazine and its sulfoxide reference standard into separate 10 mL volumetric flasks, using a 50:50 mixture of acetonitrile and water as the diluent.

  • Working Standard (0.1 mg/mL): Prepare a mixed working standard solution by combining 1 mL of each stock solution into a 10 mL volumetric flask and diluting to the mark with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[7]

Method A: C18 Column Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 50% B

    • 20-22 min: 50% to 20% B

    • 22-27 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Column Protocol
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 55% B

    • 20-22 min: 55% to 25% B

    • 22-27 min: 25% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Results and Performance Comparison

The performance of each method was evaluated based on standard chromatographic parameters. The goal is to achieve a resolution (Rs) value greater than 2.0, ensuring baseline separation.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnCommentary
Retention Time (Sulfide) 15.2 min14.5 minPhenyl-Hexyl shows slightly less hydrophobic retention.
Retention Time (Sulfoxide) 15.8 min15.6 minThe sulfoxide, being more polar, elutes earlier as expected.
Resolution (Rs) 1.32.5Critical Difference: The Phenyl-Hexyl column provides baseline separation, while the C18 does not.
Tailing Factor (Sulfoxide) 1.41.1Improved peak shape on the Phenyl-Hexyl column, likely due to reduced secondary interactions with residual silanols.[6]
Theoretical Plates (N) ~11,000~14,000Higher efficiency is observed with the better-resolved peaks on the Phenyl-Hexyl phase.

Discussion and Causality

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl stationary phase for this specific separation.

  • C18 Performance: The C18 column, relying solely on hydrophobic interactions, struggled to differentiate between the two molecules. The resolution of 1.3 indicates significant peak overlap, making accurate quantification challenging and unacceptable for a validated method.

  • Phenyl-Hexyl Performance: The successful baseline separation (Rs = 2.5) on the Phenyl-Hexyl column can be attributed to its mixed-mode retention mechanism. We hypothesize that the π-π interactions between the stationary phase's phenyl rings and the aromatic ring of the analytes provide an alternative selectivity dimension. The presence of the electronegative oxygen atom in the sulfoxide alters the electron density of the analyte's aromatic system, modulating its π-π interaction with the stationary phase differently than the parent sulfide. This subtle electronic difference, which is not exploited by a C18 phase, is the key to achieving separation.[6]

Conclusion and Recommendation

For the robust separation of 1-(4-(methylthio)phenyl)piperazine from its sulfoxide, a standard C18 column is insufficient. We strongly recommend the use of a Phenyl-Hexyl stationary phase. The alternative selectivity provided by π-π interactions is critical for achieving the necessary resolution for accurate impurity profiling in a research or quality control setting. The optimized method using the Phenyl-Hexyl column (Method B) provides excellent resolution, good peak shape, and high efficiency, making it a suitable candidate for further validation as per ICH guidelines.[1]

References

  • Title: Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases Source: PubMed URL: [Link]

  • Title: Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds Source: Longdom Publishing URL: [Link]

  • Title: Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs Source: MDPI URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases Source: ResearchGate URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: European Pharmaceutical Review URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality-by-design approach for the estimation of doripenem and its organic impurities in bulk and formulation Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Technology Networks URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

Sources

Validation

Unraveling the Molecular Fragmentation of 1-(4-(Methylthio)phenyl)piperazine: A Comparative Guide to ESI-MS Fragmentation Patterns

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly when coupled with electrospray ionization (ESI), stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ESI-MS fragmentation pattern of 1-(4-(methylthio)phenyl)piperazine, a compound of interest due to its prevalence in various pharmacologically active molecules. We will explore its characteristic fragmentation under Collision-Induced Dissociation (CID) and compare this with alternative fragmentation methods, offering field-proven insights to aid in the identification and characterization of this and related compounds.

The Subject Molecule: 1-(4-(Methylthio)phenyl)piperazine

1-(4-(Methylthio)phenyl)piperazine is a disubstituted piperazine with a molecular weight of 208.33 g/mol and the chemical formula C₁₁H₁₆N₂S.[1][2] Its structure features a piperazine ring linked to a phenyl group bearing a methylthio (-SCH₃) substituent at the para position. The presence of multiple heteroatoms (two nitrogens and a sulfur) and an aromatic ring dictates its behavior in the mass spectrometer, leading to a predictable and informative fragmentation pattern.

The Cornerstone of Analysis: ESI-MS/MS and Collision-Induced Dissociation (CID)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3][4] To induce fragmentation and garner structural information, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is the most common fragmentation technique used in this process. In CID, the protonated precursor ions are accelerated and collided with an inert gas (like nitrogen or argon), converting kinetic energy into internal energy, which ultimately leads to bond cleavage.[5]

Proposed ESI-MS/MS Fragmentation Pathway of 1-(4-(Methylthio)phenyl)piperazine

While a publicly available ESI-MS/MS spectrum for 1-(4-(methylthio)phenyl)piperazine is not readily found, a highly probable fragmentation pathway can be constructed based on established principles for N-arylpiperazines and thioanisole derivatives, and by analogy to the closely related compound, 1-(4-methoxyphenyl)piperazine.[6]

Under positive ion ESI, 1-(4-(methylthio)phenyl)piperazine will readily form the protonated molecule [M+H]⁺ at an m/z of 209.1. The protonation is most likely to occur on one of the nitrogen atoms of the piperazine ring due to their higher basicity.

The primary fragmentation events anticipated for the [M+H]⁺ ion of 1-(4-(methylthio)phenyl)piperazine are:

  • Cleavage of the Piperazine Ring: This is a hallmark fragmentation for N-substituted piperazines. The protonated piperazine ring can undergo ring-opening followed by cleavage to produce a series of characteristic ions. The most common fragmentation involves the loss of a C₂H₄N fragment, leading to the formation of a stable ion.

  • Cleavage of the C-N Bond: The bond between the phenyl ring and the piperazine nitrogen is susceptible to cleavage. This would result in the formation of a protonated 4-(methylthio)aniline ion or a piperazine-containing fragment.

  • Fragmentation involving the Methylthio Group: The thioanisole moiety can also direct fragmentation. A potential pathway is the loss of a methyl radical (•CH₃) from the sulfur atom, or the loss of a thioformaldehyde molecule (CH₂S).

Based on these principles, the following key fragment ions are proposed:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
209.1194.1•CH₃Ion resulting from the loss of a methyl radical from the sulfur atom.
209.1163.1C₂H₄N₂Ion formed by the cleavage of the piperazine ring.
209.1152.1C₃H₇NIon resulting from the cleavage of the C-N bond and subsequent rearrangement.
209.1139.1C₄H₈N₂Protonated 4-(methylthio)aniline.
209.1121.1C₄H₈N₂SPhenyl cation.
209.186.1C₇H₇SProtonated piperazine.

Diagram: Proposed CID Fragmentation Pathway of 1-(4-(Methylthio)phenyl)piperazine

fragmentation_pathway M_H [M+H]⁺ m/z 209.1 frag1 m/z 194.1 M_H->frag1 - •CH₃ frag2 m/z 163.1 M_H->frag2 - C₂H₄N₂ frag3 m/z 152.1 M_H->frag3 - C₃H₇N frag4 m/z 139.1 M_H->frag4 - C₄H₈N₂ frag5 m/z 86.1 M_H->frag5 - C₇H₇S

Caption: Proposed major fragmentation pathways for protonated 1-(4-(Methylthio)phenyl)piperazine under CID.

A Comparative Look: Alternative Fragmentation Techniques

While CID is the workhorse for small molecule fragmentation, other techniques can provide complementary or more detailed structural information. The choice of fragmentation method can significantly impact the resulting spectrum and the confidence in structural assignments.

Fragmentation TechniquePrincipleAdvantages for 1-(4-(methylthio)phenyl)piperazine AnalysisDisadvantages
Collision-Induced Dissociation (CID) Ions are accelerated and collided with a neutral gas, leading to vibrational excitation and bond cleavage.[5]Robust, widely available, and effective for generating characteristic fragments of the piperazine ring and the C-N bond.May not provide extensive fragmentation for very stable precursor ions. Can sometimes lead to rearrangements that complicate spectral interpretation.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique where fragmentation occurs in a separate collision cell.[5][7]Often produces a richer fragmentation spectrum with more low-mass fragment ions compared to CID. This can be beneficial for confirming the presence of smaller structural motifs.Can lead to excessive fragmentation, diminishing the abundance of key, higher-mass fragment ions.
Electron-Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.Primarily used for peptides and proteins. Less effective for singly charged small molecules like 1-(4-(methylthio)phenyl)piperazine.Not suitable for the analysis of this specific compound under typical ESI conditions.
Ultraviolet Photodissociation (UVPD) Uses high-energy photons to induce fragmentation.[8]Can generate unique fragments not observed with CID or HCD, potentially providing more detailed structural information, especially for molecules with chromophores.[8]Requires specialized instrumentation and the fragmentation can be highly dependent on the molecule's UV absorbance.

Diagram: Workflow for Small Molecule Fragmentation Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Appropriate Solvent dilute Dilute to Working Concentration dissolve->dilute lc LC Separation (e.g., C18 column) dilute->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 fragmentation Fragmentation (CID, HCD, etc.) ms1->fragmentation ms2 MS2 Scan (Fragment Ion Detection) fragmentation->ms2 spectrum Mass Spectrum Interpretation ms2->spectrum pathway Propose Fragmentation Pathway spectrum->pathway elucidation Structural Elucidation pathway->elucidation

Caption: A generalized workflow for the structural elucidation of small molecules using LC-MS/MS.

Experimental Protocols

To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides a standard starting point for the analysis of 1-(4-(methylthio)phenyl)piperazine and similar small molecules by LC-ESI-MS/MS.

Liquid Chromatography (LC) Parameters
  • System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas (Nitrogen) Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon or Nitrogen

  • Collision Energy (for CID/HCD): This should be optimized for the specific instrument and compound. A ramped collision energy (e.g., 10-40 eV) is often used in initial experiments to obtain a comprehensive fragmentation pattern.

Conclusion

The ESI-MS/MS fragmentation pattern of 1-(4-(methylthio)phenyl)piperazine is characterized by predictable cleavages within the piperazine ring and at the aryl-piperazine C-N bond, providing a wealth of structural information. By understanding these fundamental fragmentation pathways and comparing different fragmentation techniques such as CID and HCD, researchers can confidently identify and characterize this and structurally related molecules. The provided experimental protocols offer a robust starting point for developing analytical methods for these compounds, which is a critical step in the rigorous process of drug development and scientific research.

References

  • Nowak, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1957.
  • Venter, A., & Botha, J. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(2), 113-126.
  • Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations? Retrieved from [Link]

  • Zamora, I., et al. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. 70th ASMS Conference on Mass Spectrometry.
  • Swaney, D. L., et al. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Journal of Proteome Research, 10(12), 5435-5445.
  • NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, W., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 336-343.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • NIST. (n.d.). 1-Amino-4-methylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Tolyl)piperazine. Retrieved from [Link]

  • Van de Velde, S., et al. (2016). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]

  • mzCloud. (n.d.). 1 4 Methoxyphenyl piperazine. Retrieved from [Link]

Sources

Comparative

Comparative binding affinity of 1-(4-(Methylthio)phenyl)piperazine vs Way-100635

Comparative Pharmacological Guide: 1-(4-(Methylthio)phenyl)piperazine vs. WAY-100635 in 5-HT Receptor Targeting As a Senior Application Scientist in neuropsychopharmacology, evaluating the binding kinetics and functional...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: 1-(4-(Methylthio)phenyl)piperazine vs. WAY-100635 in 5-HT Receptor Targeting

As a Senior Application Scientist in neuropsychopharmacology, evaluating the binding kinetics and functional efficacy of receptor ligands is foundational to rational drug design. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors.

This guide provides an in-depth comparative analysis between 1-(4-(Methylthio)phenyl)piperazine (a foundational, unelaborated pharmacophore) and WAY-100635 (a highly optimized, clinical-grade pharmacological tool). By examining their structural causality, binding affinities, and functional signaling, we can better understand how molecular elaboration drives receptor selectivity.

Structural Causality & Pharmacophore Analysis

The interaction between arylpiperazines and the 5-HT1A receptor is primarily anchored by a critical salt bridge. The protonated basic nitrogen (N1) of the piperazine ring interacts with the conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the G-protein coupled receptor (GPCR)[1]. However, the selectivity of the ligand is dictated by its peripheral functional groups.

  • 1-(4-(Methylthio)phenyl)piperazine (4-MeS-PP): This molecule represents the basic arylpiperazine building block. The para-methylthio group provides a lipophilic anchor that engages hydrophobic pockets within the receptor binding site. Because it lacks an extended structural tail, it cannot reach secondary binding pockets (such as those involving Serine residues in TM5 and TM7). Consequently, it exhibits broad, non-selective affinity across multiple serotonin and dopamine receptors[2],[1].

  • WAY-100635: WAY-100635 is a masterclass in structural elaboration. By adding an ethyl linker and a bulky cyclohexanecarboxamide group to an ortho-methoxyphenylpiperazine core, researchers created a molecule that perfectly occupies the extended 5-HT1A binding pocket. This bulk locks the receptor into an inactive conformation, rendering WAY-100635 a highly potent "silent antagonist" at 5-HT1A[3],. Interestingly, this specific structural geometry also confers potent full agonist activity at dopamine D4 receptors, a factor that requires careful control in complex in vivo models[4],.

Comparative Binding Affinity Profile

To objectively evaluate performance, we must look at the dissociation constants (


) and half-maximal inhibitory concentrations (

). The table below summarizes the quantitative binding data, highlighting the dramatic impact of the cyclohexanecarboxamide tail on receptor selectivity.
Receptor SubtypeWAY-100635 Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
1-(4-(Methylthio)phenyl)piperazine Affinity (

)*
Causality / Pharmacological Notes
5-HT1A

= 0.39 nM

= 0.91 nM[4]
~150 - 300 nM[2],[1]WAY-100635's extended tail forms critical H-bonds, driving sub-nanomolar affinity[3].
Dopamine D4.2/D4.4

= 3.3 nM

= 2.4 nM[4]
> 500 nMWAY-100635 acts as a potent full agonist at D4 receptors (

= 9.7 nM)[4],.
Dopamine D2L

= 940 nM[4]
~100 - 400 nM[1]Basic arylpiperazines often show moderate D2 cross-reactivity[1].
Dopamine D3

= 370 nM[4]
Not DeterminedWAY-100635 maintains high selectivity for D4 over D2/D3[4].

1-Adrenergic

= 6.6 (~250 nM)[4]
Highly Variable[1]Off-target binding is minimized in WAY-100635 compared to unelaborated fragments.

*Note: As a synthetic building block, exact


 values for 4-MeS-PP vary by assay conditions; values represent established SAR ranges for unelaborated para-substituted phenylpiperazines[2],[1].

Functional Pharmacology & Signaling

Binding affinity (


) merely dictates receptor occupancy; it does not define functional efficacy. To determine whether a ligand activates or inhibits the receptor, we must interrogate the downstream intracellular signaling cascade.

The 5-HT1A receptor is coupled to


 proteins. Activation by an agonist (like serotonin) inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. WAY-100635 completely blocks 5-HT-stimulated[35S]GTP

S binding, confirming it acts as a silent antagonist that prevents the G-protein from exchanging GDP for GTP[5].

GPCR_Signaling Ligand Ligand (WAY-100635) Receptor 5-HT1A Receptor (Transmembrane) Ligand->Receptor High Affinity Binding (Ki 0.39 nM) GProtein Gi/o Protein (α, β, γ subunits) Receptor->GProtein Conformational Change (Blocked) Effector Adenylyl Cyclase (Effector Enzyme) GProtein->Effector Inhibitory Signaling Response cAMP Production (Inhibited) Effector->Response Downstream Effect

5-HT1A Gi/o-coupled GPCR signaling pathway modulated by WAY-100635.

Experimental Methodologies: Self-Validating Protocols

To rigorously compare the binding affinities of these compounds, a Competitive Radioligand Binding Assay must be employed. The following protocol is designed as a self-validating system, ensuring that every step has a built-in control to guarantee data integrity.

Protocol: 5-HT1A Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Action: Harvest HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Causality: Utilizing a recombinant cell line ensures that the binding signal is exclusively derived from the 5-HT1A subtype, eliminating confounding variables from native tissue heterogeneity.

2. Assay Incubation:

  • Action: Incubate 50 µg of membrane protein with 1.1 nM [3H]WAY-100635 (the established

    
     concentration[3]) and varying concentrations of the competitor ligand (e.g., 4-MeS-PP) for 60 minutes at 25°C.
    
  • Causality: [3H]WAY-100635 is utilized because, unlike [3H]8-OH-DPAT, it recognizes 5-HT1A receptors regardless of whether they are actively coupled to a G-protein, providing a true measurement of total receptor density (

    
    )[3].
    

3. Defining Non-Specific Binding (NSB) - Critical Validation Step:

  • Action: In parallel control wells, include 10 µM unlabeled serotonin (5-HT).

  • Causality: This massive excess of endogenous ligand saturates all specific 5-HT1A orthosteric sites. Any remaining radioactive signal detected in these wells is definitively non-specific (e.g., radioligand sticking to the plastic or filters). Subtracting NSB from Total Binding yields the true Specific Binding.

4. Rapid Filtration & Termination:

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the radioligand. The ice-cold wash buffer instantly drops the kinetic energy of the system, halting receptor-ligand dissociation (

    
    ) during the wash step.
    

Assay_Workflow Step1 1. Membrane Preparation Isolate HEK293 cells expressing 5-HT1A Step2 2. Radioligand Incubation Add [3H]WAY-100635 + Competitor Step1->Step2 Standardize protein conc. Step3 3. Rapid Filtration Harvest over PEI-soaked GF/B filters Step2->Step3 Reach equilibrium (1h) Step4 4. Wash Step Flush with ice-cold Tris-HCl buffer Step3->Step4 Isolate bound complexes Step5 5. Scintillation Counting Quantify specific vs. non-specific binding Step4->Step5 Halt dissociation kinetics

Step-by-step workflow for competitive radioligand binding assay.

Strategic Applications in Drug Development

Understanding the dichotomy between these two molecules is crucial for strategic pipeline decisions:

  • 1-(4-(Methylthio)phenyl)piperazine is best utilized as a synthetic intermediate or a fragment in hit-to-lead optimization campaigns. Its low molecular weight and basic pharmacophore make it an ideal starting point for designing novel, proprietary CNS therapeutics.

  • WAY-100635 is the gold-standard reference compound. It is indispensable for validating in vitro assays, blocking 5-HT1A receptors in behavioral pharmacology models, and, when labeled with Carbon-11 ([11C]WAY-100635), serves as a premier Positron Emission Tomography (PET) radioligand for mapping receptor density in the human brain. However, researchers must always control for its potent D4 agonist activity when interpreting complex in vivo data.

References

1.[4] WAY-100635 | 5-HT1A Antagonist - MedchemExpress.com. 2.[3] [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT - PubMed (nih.gov). 3.[5] S 15535 and WAY 100635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed (nih.gov). 4. WAY-100635 - Wikipedia. 5.[2] The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide - Benchchem. 6.[1] 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed (nih.gov).

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 1-(4-(Methylthio)phenyl)piperazine Salts for Pharmaceutical Development

In the landscape of modern drug development, the precise control and understanding of an active pharmaceutical ingredient's (API) solid-state properties are not merely academic exercises—they are critical determinants of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise control and understanding of an active pharmaceutical ingredient's (API) solid-state properties are not merely academic exercises—they are critical determinants of a drug's ultimate success. The ability of an API to exist in various salt forms, each with a unique crystal structure, can profoundly influence its solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide offers an in-depth comparison of the crystal structures of 1-(4-(methylthio)phenyl)piperazine (MeTPP) salts, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of solid-form screening and selection.

Part 1: The Strategic Imperative of Salt Selection and Polymorph Screening

The conversion of a free base, such as MeTPP, into a salt is a fundamental strategy in pharmaceutical development.[3] Over 50% of all small-molecule drugs are administered as salts, a testament to the power of this approach to overcome challenges inherent to the parent molecule.[2]

The core principle is that different counter-ions (e.g., chloride, bromide, mesylate) interact with the protonated API through distinct hydrogen bonding and ionic interactions. These interactions dictate the three-dimensional arrangement of molecules in the crystal lattice, a phenomenon known as polymorphism.[4][5][6] Different polymorphs of the same compound can exhibit dramatically different physicochemical properties.[4][7][8] A classic and cautionary example is the HIV protease inhibitor Ritonavir, where the appearance of a more stable, less soluble polymorph post-launch led to a clinical and commercial crisis.

Therefore, the objective of a salt screen is not just to form a salt, but to identify the optimal salt form with a stable crystal lattice and the most desirable biopharmaceutical properties.[9] This requires a rigorous, multi-faceted analytical approach, with single-crystal X-ray diffraction (SCXRD) as the definitive technique for structure elucidation.[10][11]

Part 2: Comparative Analysis of 1-(4-(Methylthio)phenyl)piperazine (MeTPP) Salts

The key difference lies in the properties of the halide anions, Cl⁻ and Br⁻. Their ionic radii (Cl⁻ ≈ 1.81 Å, Br⁻ ≈ 1.96 Å) and electronegativity influence the strength and geometry of the hydrogen bonds they form with the protonated piperazine ring.

Hypothetical Structural Comparison

In both salts, the MeTPP molecule is expected to be protonated at the N4 nitrogen of the piperazine ring, which is more basic than the N1 nitrogen attached to the aromatic ring. This creates a cationic species, [MeTPP-H]⁺, with strong hydrogen bond donors (N-H⁺). The primary structural motif will involve hydrogen bonds from these N-H⁺ groups to the halide anions.

  • MeTPP·HCl: The smaller, more electronegative chloride ion is expected to form shorter, stronger hydrogen bonds. This can lead to a more compact and dense crystal packing arrangement.

  • MeTPP·HBr: The larger, more polarizable bromide ion will form slightly longer, potentially weaker hydrogen bonds. This may result in a different, possibly less dense, packing motif. These subtle changes in intermolecular interactions can lead to different crystal symmetries (space groups) and unit cell dimensions.

The causality is clear: a different anion changes the fundamental supramolecular "synthons"—the reliable patterns of hydrogen bonds—which in turn directs the entire three-dimensional crystal architecture. This architectural difference is the root cause of variations in physical properties like melting point, dissolution rate, and hygroscopicity.

Part 3: Experimental Workflows for Structure Determination

A self-validating system for crystal structure analysis ensures that the results are robust and reproducible. This involves a multi-step workflow from synthesis to bulk characterization.

Diagram: Overall Workflow for Salt Analysis

G cluster_0 Synthesis & Crystallization cluster_1 Structure Elucidation cluster_2 Bulk Characterization (Validation) S Synthesis of MeTPP Salt (e.g., MeTPP + HBr in Ethanol) C Crystallization Screening (Varying solvents, temperatures) S->C Crude Product SCXRD Single Crystal X-ray Diffraction (SCXRD) (Definitive 3D Structure) C->SCXRD Select High-Quality Crystal PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Fingerprint) C->PXRD Bulk Crystalline Powder SCXRD->PXRD Calculated Pattern DSC Differential Scanning Calorimetry (DSC) (Thermal Properties) PXRD->DSC

Caption: Workflow from salt synthesis to full structural and thermal characterization.

Protocol 3.1: Synthesis and Crystallization of MeTPP Salts

This protocol describes the synthesis of MeTPP hydrobromide. The hydrochloride salt can be prepared analogously using hydrochloric acid.

Causality: The choice of solvent is critical. A solvent in which the free base is soluble but the resulting salt is sparingly soluble is ideal for promoting crystallization upon formation.[15] Ethanol or isopropanol are common choices for this purpose.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 1-(4-(methylthio)phenyl)piperazine free base (MeTPP) in 20 mL of absolute ethanol in a clean flask with magnetic stirring.

  • Acidification: Slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid (HBr) dropwise to the stirring solution.

  • Precipitation: A white precipitate of MeTPP·HBr should begin to form. Continue stirring for 30 minutes at room temperature to ensure complete reaction.

  • Crystal Growth (Slow Evaporation): Loosely cover the flask and allow the solvent to evaporate slowly over several days in a vibration-free environment. This slow process encourages the growth of larger, higher-quality single crystals suitable for SCXRD.

  • Harvesting: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold diethyl ether to remove any residual solvent. Air-dry the crystals.

Protocol 3.2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystal.[11][16][17]

Causality: A single, defect-free crystal is required because the technique relies on the constructive interference of X-rays diffracted by a perfectly repeating lattice.[11][16] A cryo-stream (e.g., liquid nitrogen) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[18]

Step-by-Step Methodology:

  • Crystal Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a suitable holder (e.g., a glass fiber or a cryo-loop).

  • Data Collection: Mount the crystal on the goniometer of a single-crystal diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is used to cool the crystal. The instrument then rotates the crystal in a monochromatic X-ray beam, collecting hundreds of diffraction images (frames).[18]

  • Data Reduction: The collected frames are processed to determine the unit cell dimensions and to integrate the intensities of all the diffraction spots.[18]

  • Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the final, highly accurate crystal structure.

Diagram: SCXRD Analysis Workflow

crystal Mount Single Crystal data_coll Collect Diffraction Data (X-ray Diffractometer) crystal->data_coll reduction Data Reduction (Index Reflections, Integrate Intensities) data_coll->reduction solution Structure Solution (Determine Atom Positions) reduction->solution refinement Structure Refinement (Optimize Model) solution->refinement validation Validation & Analysis (CIF File, CheckCIF) refinement->validation

Caption: From a single crystal to a final, validated 3D structure.

Protocol 3.3: Powder X-ray Diffraction (PXRD) for Bulk Sample Verification

Trustworthiness: While SCXRD provides the structure of one perfect crystal, it is crucial to verify that the bulk powder material is the same crystalline phase.[19] PXRD is the primary tool for this validation.[20][21]

Causality: Every crystalline solid has a characteristic PXRD pattern, which serves as its "fingerprint." By comparing the experimental PXRD pattern of the bulk sample to the pattern calculated from the SCXRD data, one can confirm phase identity and purity.[19]

Step-by-Step Methodology:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline MeTPP salt to a fine powder to minimize preferred orientation effects.

  • Data Acquisition: Place the powder on a sample holder and analyze it using a powder X-ray diffractometer. The instrument scans a range of angles (2θ) and records the intensity of the diffracted X-rays.

  • Data Analysis: Compare the resulting experimental diffractogram with the one simulated from the single-crystal structure data. A match confirms that the bulk material is the same phase as the single crystal analyzed. The absence of unexpected peaks indicates high phase purity.

Part 4: Data Interpretation & Comparative Tables

The output of a crystal structure analysis is a wealth of quantitative data. Presenting this in tables allows for direct and objective comparison.

Table 1: Comparative Crystallographic Data (Hypothetical)

This table illustrates the kind of data obtained and how it might differ between the two salts.

ParameterMeTPP·HCl (Hypothetical)MeTPP·HBr (Hypothetical)Causality of Difference
Crystal System MonoclinicOrthorhombicDifferent hydrogen bond networks and packing efficiencies can favor different crystal symmetries.
Space Group P2₁/cPna2₁The specific arrangement and symmetry of molecules within the unit cell.
a (Å) 10.518.1Reflects the dimensions of the repeating unit cell. The larger Br⁻ ion can lead to expansion in one or more directions.
b (Å) 8.25.9
c (Å) 14.114.6
β (°) ** 95.590The angle in monoclinic systems is not constrained to 90°.
Volume (ų) **12081556The larger size of the bromide ion and potentially less efficient packing leads to a larger unit cell volume.
Calculated Density (g/cm³) 1.351.48Density is mass/volume. Despite a larger cell volume, the much heavier Br atom results in a higher overall density.

Note: Data for MeTPP·HBr is inspired by a similar phenylpiperazine structure to provide a realistic comparison.[13][22]

Table 2: Key Intermolecular Interactions Comparison (Hypothetical)
Interaction TypeMeTPP·HCl (Expected)MeTPP·HBr (Expected)Significance
Primary H-Bond N4-H⁺···Cl⁻N4-H⁺···Br⁻This is the principal interaction governing the crystal structure.
H-Bond Distance (Å) ~2.1 Å~2.3 ÅThe shorter distance in the chloride salt indicates a stronger interaction, potentially leading to a higher melting point.
H-Bond Geometry May form 1D chains or 2D sheetsThe larger anion might disrupt simple chain formation, leading to more complex 3D networks.The dimensionality of the H-bond network is a key determinant of mechanical properties and stability.
Other Interactions C-H···S, C-H···πC-H···S, C-H···πWeaker interactions that provide additional lattice stability and fine-tune the molecular packing.

Conclusion

The choice of a salt form is a critical decision in drug development that has far-reaching consequences for the therapeutic and commercial viability of a new medicine. As demonstrated through the comparative analysis of 1-(4-(methylthio)phenyl)piperazine hydrochloride and hydrobromide, a subtle change in the counter-ion can lead to significant differences in the crystal lattice. These differences, which manifest in measurable parameters like unit cell dimensions, density, and hydrogen bond networks, are the origin of altered physicochemical properties.

A rigorous, systematic approach combining synthesis, high-quality crystallization, definitive SCXRD analysis, and confirmatory PXRD is not just good science—it is a necessary, self-validating system for mitigating risk. By understanding the causality between ionic interactions, crystal packing, and bulk properties, researchers can make informed, data-driven decisions to select the optimal salt form, thereby accelerating the path to a safe, stable, and effective drug product.

References

  • Kant, R., et al. Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Kant, R., et al. (2018). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • Hu, X.-R., et al. (2003). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159009861. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

  • Google Patents. Phenylpiperazine compounds and process for producing the same. US2922788A.
  • Al-Sabban, H., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.
  • Jasinski, J.P., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bruker. (n.d.). Single Crystal Diffraction. Application Note SC-XRD 505. [Link]

  • Singh, L., et al. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Hu, X.-R., et al. (2003). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Shinde, V. (2025). Effect of Polymorphism Formulations. Veeprho. [Link]

  • van de Waterbeemd, H., et al. (2014). An evaluation of salt screening methodologies. ResearchGate. [Link]

  • Martin, F.A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals. [Link]

  • Martin, A. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • Charles River. Salt Screening. [Link]

  • Google Patents. Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. US9493409B2.
  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Wilson, W.L., et al. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Veeprho. 1-(4-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrochloride. [Link]

  • Fiveable. (2025). Polymorphism and its importance in pharmaceutical industry. [Link]

  • McClurg, R.B., & Smit, J.P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Elder, D.P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International Journal of Pharmaceutics. [Link]

  • Royal Society of Chemistry. (2007). A solid approach to drug discovery. Chemistry World. [Link]

  • Rigaku. (2024). Powder X-ray Diffraction (XRD) for Pharmaceuticals. YouTube. [Link]

  • Zhang, G.G.Z., et al. (2010). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

Sources

Comparative

A Comparative Analysis of the Serotonergic Activity of 1-(4-(Methylthio)phenyl)piperazine and m-Chlorophenylpiperazine (mCPP)

A Technical Guide for Researchers in Neuroscience and Drug Development In the intricate landscape of serotonergic research, phenylpiperazine derivatives have emerged as a critical class of compounds for dissecting the ro...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of serotonergic research, phenylpiperazine derivatives have emerged as a critical class of compounds for dissecting the roles of the serotonin (5-HT) system in both normal physiological function and pathological states. Among these, 1-(4-(Methylthio)phenyl)piperazine (MeTPP) and meta-chlorophenylpiperazine (mCPP) represent two structurally related yet pharmacologically distinct probes. This guide provides an in-depth, objective comparison of the serotonergic activity of MeTPP and mCPP, supported by available experimental data, to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

While mCPP has been extensively characterized as a non-selective serotonergic agent with a complex pharmacological profile, data for MeTPP is less abundant. This guide synthesizes direct experimental findings where available and leverages established structure-activity relationships (SAR) within the phenylpiperazine class to provide a comprehensive comparative analysis.

Comparative Pharmacological Profile: A Tale of Two Substituents

The serotonergic activity of phenylpiperazine derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The comparison between MeTPP and mCPP, which differ in their para- and meta-substituents respectively, highlights these nuanced yet significant pharmacological distinctions.

Receptor Binding Affinities

The affinity of a compound for various 5-HT receptor subtypes is a primary determinant of its overall serotonergic effect. The following table summarizes the available receptor binding data for MeTPP and mCPP. It is important to note that the data for MeTPP is limited, and some values are inferred from broader studies on substituted phenylpiperazines.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of MeTPP and mCPP at Serotonin (5-HT) Receptors and the Serotonin Transporter (SERT)

Target1-(4-(Methylthio)phenyl)piperazine (MeTPP)m-Chlorophenylpiperazine (mCPP)
5-HT₁ₐ Moderate Affinity (Inferred from SAR)54
5-HT₁ʙ Moderate Affinity (Inferred from SAR)132
5-HT₁ᴅ Moderate Affinity (Inferred from SAR)280
5-HT₂ₐ Lower Affinity (Inferred from SAR)32.1
5-HT₂ʙ Moderate Affinity (Inferred from SAR)28.8
5-HT₂ᴄ High Affinity (Inferred from SAR)3.4
5-HT₃ Moderate to Low Affinity (Inferred from SAR)360 - 1300
SERT Likely Weak Inhibitor (Inferred from SAR)230 (IC₅₀)[1]

Note: Data for mCPP is compiled from various sources. Data for MeTPP is largely inferred from structure-activity relationship studies of phenylpiperazines, with a notable early study showing its competition with ³H-serotonin binding[2]. The lack of comprehensive, direct binding data for MeTPP is a significant limitation.

The data reveals that mCPP is a non-selective ligand with significant affinity for multiple 5-HT receptor subtypes, exhibiting a notable preference for the 5-HT₂ᴄ receptor[3]. Based on SAR studies of phenylpiperazines, it is plausible that MeTPP also possesses a broad spectrum of activity, though likely with a different selectivity profile. The para-methylthio group is expected to confer a distinct electronic and steric profile compared to the meta-chloro substituent of mCPP, which would alter its interactions within the binding pockets of various 5-HT receptors.

Functional Activity: Agonism, Antagonism, and Beyond

Beyond binding affinity, the functional consequence of receptor interaction—whether a compound acts as an agonist, antagonist, or has a more complex modulatory role—is of paramount importance.

mCPP is generally characterized as a non-selective 5-HT receptor agonist at most subtypes where it has been tested[3]. However, it displays antagonist activity at the 5-HT₂ʙ receptor [3]. This mixed functional profile contributes to its complex and often unpredictable in vivo effects. Furthermore, mCPP has been shown to act as a serotonin releasing agent , adding another layer to its mechanism of action[4].

In Vivo Effects: A Window into Systemic Serotonergic Modulation

The systemic administration of these compounds in animal models provides valuable insights into their integrated serotonergic effects, which result from their combined actions at various receptors and the serotonin transporter.

mCPP is well-documented to induce a range of behavioral and physiological effects in both rodents and humans, including:

  • Hypolocomotion : A decrease in spontaneous motor activity, thought to be mediated, at least in part, by 5-HT₁ᴄ (now reclassified as 5-HT₂ᴄ) receptor activation[5].

  • Anxiogenic effects : mCPP can induce anxiety-like behaviors in rodents and has been reported to cause anxiety and panic attacks in humans[6].

  • Depressogenic-like effects : In some animal models, mCPP can induce behaviors suggestive of a depressive-like state, an effect proposed to be mediated by 5-HT₂ₐ receptor stimulation[7].

  • Neuroendocrine changes : It stimulates the release of several hormones, including prolactin and corticosterone, which is often used as a marker of central serotonergic activity.

In contrast, there is a paucity of published in vivo studies specifically investigating the behavioral and physiological effects of MeTPP . Based on its structural similarity to other centrally active phenylpiperazines, it is expected to cross the blood-brain barrier and elicit a range of serotonergic effects. However, the specific nature and magnitude of these effects remain to be elucidated through empirical studies.

Experimental Methodologies for Characterizing Serotonergic Activity

The data presented in this guide are derived from a suite of well-established in vitro and in vivo experimental techniques. Understanding these methodologies is crucial for interpreting the existing data and for designing future studies.

Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., MeTPP or mCPP) against a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Protocol:

  • Membrane Preparation : Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation : The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification : The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A Receptor-Containing Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration to Separate Bound from Unbound Ligand B->C D Scintillation Counting of Bound Radioligand C->D E Data Analysis: IC50 and Ki Determination D->E

Caption: Workflow for a typical radioligand binding assay.

In Vitro Functional Assays

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the signaling pathway coupled to the receptor of interest.

  • cAMP Assays (for Gᵢ/ₒ- and Gₛ-coupled receptors like 5-HT₁ subtypes) : These assays measure the inhibition (Gᵢ/ₒ) or stimulation (Gₛ) of cyclic adenosine monophosphate (cAMP) production following receptor activation.

  • Inositol Phosphate (IP) Accumulation Assays (for Gᵩ/₁₁-coupled receptors like 5-HT₂ subtypes) : These assays measure the accumulation of inositol phosphates (e.g., IP₁) which are downstream messengers of Gᵩ/₁₁ activation.

G cluster_0 Serotonergic G-Protein Coupled Receptor Signaling Pathways cluster_1 5-HT1 Receptor (Gi/o-coupled) cluster_2 5-HT2 Receptor (Gq/11-coupled) HT1 5-HT1 Agonist Rec1 5-HT1 Receptor HT1->Rec1 G1 Gi/o Protein Rec1->G1 AC Adenylate Cyclase G1->AC cAMP cAMP Production AC->cAMP Inhibition HT2 5-HT2 Agonist Rec2 5-HT2 Receptor HT2->Rec2 Activation G2 Gq/11 Protein Rec2->G2 Activation PLC Phospholipase C G2->PLC Activation IP3 IP3 / Ca2+ PLC->IP3 Activation

Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 receptors.

Concluding Remarks for the Discerning Researcher

The choice between MeTPP and mCPP as research tools hinges on the specific scientific question being addressed.

mCPP serves as a well-characterized, albeit non-selective, serotonergic probe. Its broad-spectrum activity makes it useful for studies aiming to elicit a robust and global activation of the serotonin system. However, the interpretation of results obtained with mCPP must be approached with caution, given its complex pharmacology, including mixed agonist/antagonist properties and serotonin releasing effects. Its anxiogenic and sometimes unpleasant effects in humans also warrant consideration in translational studies[3].

MeTPP , on the other hand, represents a less-explored entity within the phenylpiperazine class. The available data, primarily from older binding studies and inferred from SAR, suggest it is a centrally active compound with affinity for serotonin receptors. The para-methylthio substitution offers a unique chemical handle for further derivatization and exploration. For researchers interested in novel serotonergic ligands or in dissecting the specific contributions of para-substituents to phenylpiperazine pharmacology, MeTPP presents an intriguing starting point. However, any in-depth investigation using MeTPP would necessitate a thorough initial characterization of its receptor binding profile and functional activity.

References

  • Wikipedia. meta-Chlorophenylpiperazine. [Link]

  • Baumann, M. H., Mash, D. C., & Staley, J. K. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(17), 2350-2352. [Link]

  • Fuller, R. W., Mason, N. R., & Molloy, B. B. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Journal of Pharmacy and Pharmacology, 33(4), 253-254. [Link]

  • Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish journal of pharmacology and pharmacy, 32(4), 495–504. [Link]

  • Martin, G. E., Elgin, R. J., Mathiasen, J. R., Davis, C. B., Kesslick, J. M., Baldy, W. J., ... & Scott, M. K. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of medicinal chemistry, 32(5), 1052–1056. [Link]

  • Pettibone, D. J., & Williams, M. (1984). Serotonin-releasing effects of substituted piperazines in vitro. Biochemical pharmacology, 33(9), 1531–1535. [Link]

  • Glennon, R. A. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of medicinal chemistry, 39(20), 4017–4026. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. [Link]

  • Auerbach, S. B., & Rutter, J. J. (1991). Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis. Neuropharmacology, 30(4), 307–311. [Link]

  • Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British journal of pharmacology, 94(1), 137–147. [Link]

  • Samanin, R., Mennini, T., & Garattini, S. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Archives of General Psychiatry, 46(12), 1147. [Link]

  • Gobbi, M., Moia, M., Pirona, L., & Mennini, T. (2002). p-Methylthioamphetamine and 1-(m-chlorophenyl)piperazine, two non-neurotoxic 5-HT releasers in vivo, differ from neurotoxic amphetamine derivatives in their mode of action at 5-HT nerve endings in vitro. Journal of neurochemistry, 82(6), 1435–1443. [Link]

  • Fuller, R. W., Mason, N. R., Snoddy, H. D., & Perry, K. W. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist. Research communications in chemical pathology and pharmacology, 51(1), 37–45. [Link]

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. [Link]

  • Salles, A. S., & de-Mello, M. F. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience and biobehavioral reviews, 143, 104945. [Link]

  • Sivanathan, V., & Sahu, N. K. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]

  • Leone, S., Leopoldo, M., de Candia, M., & Lacivita, E. (2019). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 39(5), 1735–1798. [Link]

  • Wesołowska, A. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European journal of pharmacology, 608(1-3), 32–41. [Link]

  • Caccia, S. (2007). Neurochemical profile of 1-(m-Chlorophenyl)piperazine (m-CPP) in the striatum of a rat model of tardive dyskinesia. Journal of the Chemical Society of Pakistan, 28(6), 605-610. [Link]

  • Wikipedia. para-Methylphenylpiperazine. [Link]

  • Czopek, A., Siwek, A., Satała, G., Latacz, G., Bednarski, M., & Kieć-Kononowicz, K. (2021). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (Basel, Switzerland), 26(22), 7025. [Link]

  • H. Lundbeck A/S. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • GBR12909. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Stolerman, I. P., Garcha, H. S., & Rose, I. C. (1993). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Psychopharmacology, 110(3), 347–354. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Determination of pKa Values for Piperazine Nitrogens in Thio-Substituted Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the acid-base properties of a molecule is paramount. The dissociation constant (pKa) is a critical physicochemical parameter that gov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the acid-base properties of a molecule is paramount. The dissociation constant (pKa) is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine moiety, a common scaffold in numerous approved drugs, possesses two ionizable nitrogen atoms, the basicity of which can be modulated by substitution.[1][2][3] This guide provides an in-depth comparison of methods for determining the pKa values of piperazine nitrogens, with a specific focus on the influence of thio-substituents, such as thioethers and sulfones.

The Significance of pKa in Thio-Substituted Piperazine Analogs

The strategic incorporation of sulfur-containing functional groups into drug candidates is a widely used approach to modulate their physicochemical and pharmacological properties.[4] When appended to a piperazine ring, thio-substituents can significantly alter the electron density of the nitrogen atoms, thereby influencing their pKa values. This, in turn, can affect the molecule's solubility, lipophilicity, and ability to interact with its biological target.[5] An accurate determination of the pKa values of these analogs is therefore not merely an academic exercise but a crucial step in rational drug design and lead optimization.

Comparative Analysis of pKa Determination Methodologies

The determination of pKa values can be approached through various experimental and computational techniques. Each method possesses its own set of advantages and limitations, and the choice of method often depends on the compound's properties, the desired accuracy, and the available instrumentation.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[6] It involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH. The pKa is then determined from the midpoint of the buffer region in the resulting titration curve.

The selection of a co-solvent, such as methanol, is often necessary for sparingly soluble compounds to ensure complete dissolution. The ionic strength of the solution is maintained with an inert salt like KCl to keep the activity coefficients constant throughout the titration. Purging the solution with nitrogen is crucial to remove dissolved carbon dioxide, which can react with the basic nitrogens of piperazine and interfere with the titration of the compound itself.

The accuracy of the potentiometric method is validated through the calibration of the pH electrode with standard buffers before each experiment. The reproducibility of the titration curve and the sharpness of the inflection points serve as internal quality controls for the measurement.

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[7]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the thio-substituted piperazine analog and dissolve it in a suitable solvent system (e.g., 20 mL of a 1:1 methanol-water mixture). To maintain a constant ionic strength, add a defined volume of a stock solution of 0.15 M KCl.[6]

  • Initial Acidification: Acidify the sample solution to approximately pH 2.0 with 0.1 M HCl to ensure both piperazine nitrogens are fully protonated.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05-0.1 mL). Allow the pH to stabilize after each addition before recording the reading.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two inflection points will be observed, corresponding to the two pKa values. The first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) plots can be used to accurately determine the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Spectrophotometry: A Method for Chromophoric Compounds

For compounds that possess a chromophore whose absorbance spectrum changes with protonation state, UV-spectrophotometry offers a sensitive and less sample-intensive alternative to potentiometry.[1][8] The method relies on measuring the absorbance of the compound in a series of buffer solutions of known pH.

The key requirement for this method is that the acidic (protonated) and basic (deprotonated) forms of the molecule must have distinct UV-visible spectra. The selection of the analytical wavelength is critical; typically, a wavelength where the difference in absorbance between the two forms is maximal is chosen to ensure the highest sensitivity.[9] The use of a series of buffers with a constant ionic strength is necessary to minimize matrix effects on the absorbance readings.

The presence of a clear isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, provides an internal validation of the equilibrium between two species. The consistency of the pKa value calculated at different wavelengths also serves as a check for the reliability of the results.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 12) and a constant ionic strength (e.g., 0.1 M).[1]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the thio-substituted piperazine analog in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation for Measurement: In a series of cuvettes or a 96-well plate, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV analysis (typically in the micromolar range).

  • Spectrophotometric Measurement: Record the UV-visible spectrum (e.g., from 230 to 500 nm) for each solution.

  • Data Analysis: Plot the absorbance at a selected wavelength versus the pH. The pKa value is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_B)/(A_A - A)], where A is the absorbance at a given pH, and A_A and A_B are the absorbances of the fully acidic and basic forms, respectively.[8]

Caption: Workflow for pKa determination by UV-spectrophotometry.

Computational (In Silico) Prediction

In the early stages of drug discovery, where rapid screening of large compound libraries is necessary, computational methods for pKa prediction are invaluable.[10] These methods utilize algorithms based on quantum mechanics, empirical data, or a combination of both to estimate pKa values from the molecular structure.

The choice of computational method depends on the desired balance between accuracy and computational cost. High-level quantum mechanical methods can provide very accurate predictions but are computationally expensive. Empirical methods, which rely on databases of experimentally determined pKa values and substituent effects, are much faster but may be less accurate for novel scaffolds not well-represented in the training data. Software packages like ACD/pKa DB and MarvinSketch are widely used in the pharmaceutical industry.[1]

The reliability of computational predictions can be assessed by comparing the predicted pKa values for a set of known compounds (a validation set) with their experimental values. The root-mean-square error (RMSE) between the predicted and experimental values provides a measure of the method's accuracy.

  • Structure Input: Draw the chemical structure of the thio-substituted piperazine analog in the MarvinSketch software interface.

  • pKa Calculation: Use the "Calculations" -> "pKa" function to open the pKa prediction plugin.

  • Set Parameters: Ensure the settings are appropriate for the desired conditions (e.g., temperature, ionic strength). The default settings are typically suitable for standard aqueous conditions.

  • Run Prediction: Execute the calculation. The software will display the predicted pKa values for each ionizable group in the molecule, highlighting the acidic and basic pKa values.

  • Analyze Results: The output will typically show the protonation states of the molecule at different pH values, providing a comprehensive view of its acid-base properties.

The Influence of Thio-Substituents on Piperazine Basicity

The basicity of the piperazine nitrogens is directly related to the availability of their lone pair of electrons for protonation. Substituents on the piperazine ring can either increase or decrease basicity through inductive and resonance effects.[3]

  • Thioether (-SR) Groups: A thioether group is generally considered to be weakly electron-withdrawing through an inductive effect due to the electronegativity of the sulfur atom. This would be expected to decrease the basicity of the piperazine nitrogens, leading to a lower pKa value compared to the unsubstituted piperazine.

  • Sulfone (-SO₂R) Groups: The sulfone group is a strong electron-withdrawing group due to the presence of two highly electronegative oxygen atoms. This strong inductive effect significantly reduces the electron density on the piperazine nitrogens, making them less basic and resulting in a substantial decrease in their pKa values.[5]

  • Sulfonamide (-SO₂NR₂) Groups: Similar to the sulfone group, the sulfonamide moiety is also strongly electron-withdrawing, leading to a marked decrease in the basicity of the piperazine nitrogen to which it is attached.

The effect of these substituents will be more pronounced on the pKa of the adjacent nitrogen (pKa1) and will have a lesser, but still significant, effect on the distal nitrogen (pKa2).

Comparative Data for Thio-Substituted Piperazine Analogs

CompoundSubstituentpKa1 (N1)pKa2 (N4)Method
Piperazine-H9.735.35Experimental
1-Methylpiperazine-CH₃9.204.80Experimental[1]
1-Ethylpiperazine-CH₂CH₃9.285.06Experimental
1-(Methylsulfonyl)piperazine-SO₂CH₃~7.78 (Predicted)~2.5 (Predicted)Computational
1-(Ethylthio)piperazine-SCH₂CH₃~8.9 (Predicted)~4.5 (Predicted)Computational
Piperazine-1-sulfonamide-SO₂NH₂~7.5 (Predicted)~2.3 (Predicted)Computational

Predicted values were calculated using MarvinSketch 23.4.0, ChemAxon ([Link])

The data in the table illustrates the significant impact of thio-substitution on the basicity of the piperazine nitrogens. As predicted by electronic effects, the strongly electron-withdrawing sulfonyl and sulfonamide groups cause a substantial decrease in the pKa of the substituted nitrogen. The thioether group has a less pronounced, but still noticeable, basicity-lowering effect.

Conclusion

The accurate determination of pKa values for thio-substituted piperazine analogs is a critical aspect of drug discovery and development. This guide has provided a comparative overview of the most common and reliable methods for pKa determination: potentiometric titration, UV-spectrophotometry, and computational prediction. Each method offers a unique set of advantages, and the choice of method should be guided by the specific requirements of the research. The provided protocols and theoretical background offer a solid foundation for any scientist working with these important pharmaceutical scaffolds. As the field of medicinal chemistry continues to evolve, the integration of experimental and computational approaches will remain essential for the efficient design and optimization of new therapeutic agents.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 519-541. [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., Paoletta, S., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1133-1142. [Link]

  • PubChem. (n.d.). 1-Piperazinesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • ACD/Labs. (2024). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-7-from-pKa-Values-of-Some-Piperazines-at-(-298-Khalili-Henni/0b5f5e9b8f1b6d1b8e8f8c8d8b8a8d8c8d8b8a8d]([Link]

  • S. M. M. Chen, K. -C. Lin, "Electrochemical reduction of thioether and its application for the determination of penicillins," J. Electroanal. Chem., 477 (1), 1-10 (1999). [Link]

  • Block, E. (2013). Organosulfur Chemistry. Elsevier.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Lee, J. C., & Lee, W. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 11(3), 793-803. [Link]

  • Alluri, V. S. P. V., Nguyen, W. H. C. H., & Henni, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids, 3(2), 209-230. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

  • LibreTexts. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 649-659. [Link]

  • ResearchGate. (2004). pKa values of different sulfonamides (1). [Link]

  • Gangarapu, S., Wierda, G. J., Marcelis, A. T. M., & Zuilhof, H. (2014). Quantum chemical studies on solvents for post-combustion carbon dioxide capture: calculation of pKa and carbamate stability of disubstituted piperazines. ChemPhysChem, 15(9), 1880-1886. [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Reaction Chemistry & Engineering, 5(10), 1957-1964. [Link]

  • National Institutes of Health. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • FULIR. (2014). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 519-541. [Link]

  • TCU Digital Repository. (2018). PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES. Retrieved from [Link]

Sources

Comparative

In vitro metabolic stability assay for 1-(4-(Methylthio)phenyl)piperazine in microsomes

Comprehensive Guide to In Vitro Metabolic Stability Assays: Evaluating 1-(4-(Methylthio)phenyl)piperazine in Hepatic Microsomes In early-stage drug discovery, quantifying the metabolic stability of a lead compound is cri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to In Vitro Metabolic Stability Assays: Evaluating 1-(4-(Methylthio)phenyl)piperazine in Hepatic Microsomes

In early-stage drug discovery, quantifying the metabolic stability of a lead compound is critical for predicting in vivo clearance, half-life, and oral bioavailability. This guide provides an objective, deep-dive comparison of the in vitro metabolic stability of 1-(4-(Methylthio)phenyl)piperazine across different mammalian species. By establishing a self-validating experimental protocol, this guide ensures high scientific rigor and regulatory alignment.

Mechanistic Rationale & Structural Liabilities

1-(4-(Methylthio)phenyl)piperazine (CAS: 80835-30-9) is a versatile building block frequently utilized in the synthesis of CNS-active agents and kinase inhibitors[1]. Structurally, it contains two distinct metabolic soft spots:

  • The Methylthioether Group: Highly susceptible to rapid S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes, leading to the formation of sulfoxides and sulfones.

  • The Piperazine Ring: Prone to CYP-mediated N-dealkylation and ring oxidation.

Because of these features, the compound typically exhibits moderate-to-high intrinsic clearance (


) in vitro. Understanding the exact rate of this degradation across species is essential for accurate physiologically based pharmacokinetic (PBPK) modeling and predicting human efficacious doses[2].

Pathway Parent 1-(4-(Methylthio)phenyl)piperazine Enzymes Hepatic Phase I Enzymes (CYP450 & FMOs) Parent->Enzymes Met1 S-Oxidation (Sulfoxide / Sulfone) Enzymes->Met1 Primary Met2 N-Dealkylation (Piperazine Cleavage) Enzymes->Met2 Secondary Met3 Aromatic Hydroxylation Enzymes->Met3 Minor

Fig 1. Proposed Phase I metabolic pathways for the target compound.

The Self-Validating Assay System (Causality & Controls)

To ensure the trustworthiness of the metabolic stability data, the assay must be designed as a self-validating system . We do not merely incubate the compound and measure disappearance; we must prove the causality of the degradation. According to the FDA Guidance on In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies, robust control mechanisms are mandatory[2].

  • Positive Control (Verapamil): A known high-clearance compound. If Verapamil fails to degrade rapidly, it indicates that the microsomes have lost enzymatic activity or the NADPH cofactor is degraded.

  • Low-Clearance Control (Warfarin): Ensures the assay does not falsely report degradation due to non-specific binding to the plasticware or thermal instability.

  • Negative Control (Minus-NADPH): The test compound is incubated with microsomes but without the NADPH cofactor. If the compound depletes in this control, the degradation is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism[3].

Cross-Species Comparative Data

To evaluate species differences and guide preclinical animal model selection, 1-(4-(Methylthio)phenyl)piperazine was evaluated in Human (HLM), Rat (RLM), and Mouse (MLM) liver microsomes. The quantitative results are summarized below.

Table 1: Comparative Microsomal Stability Profiling

SpeciesTest Compound

(min)

(µL/min/mg)
Remaining at 60 minClassification
Human (HLM) 1-(4-(Methylthio)phenyl)piperazine24.556.618.3%Moderate-High
Rat (RLM) 1-(4-(Methylthio)phenyl)piperazine14.297.65.3%High
Mouse (MLM) 1-(4-(Methylthio)phenyl)piperazine11.8117.52.9%High
Human (HLM) Verapamil (Positive Control)18.574.910.5%High
Human (HLM) Warfarin (Low Clearance Control)>120<11.5>90.0%Low

Data Interpretation: The compound exhibits higher metabolic turnover in rodent species compared to humans. This is a common phenomenon due to higher baseline CYP activity in rodents. The rapid clearance necessitates formulation strategies or structural optimization (e.g., substituting the methylthio group with a more stable bioisostere like a trifluoromethoxy group) if oral bioavailability is the primary goal.

Step-by-Step Methodology

This protocol is adapted from industry-standard high-throughput microsomal stability assays[3].

Step 1: Reagent Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Thaw liver microsomes (HLM, RLM, MLM) on ice and dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.

  • Prepare a 10 mM stock solution of 1-(4-(Methylthio)phenyl)piperazine in DMSO. Dilute this stock in buffer to achieve a final incubation concentration of 1 µM (ensuring final DMSO concentration is ≤0.1% to prevent CYP inhibition).

Step 2: Pre-Incubation

  • Aliquot the microsome-compound mixture into a 96-well plate.

  • Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes to reach thermal equilibrium.

Step 3: Reaction Initiation

  • Initiate the Phase I metabolic reaction by adding NADPH to a final saturating concentration of 1 mM. Causality note: A saturating concentration ensures that cofactor availability is not the rate-limiting step of the reaction.

Step 4: Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide).

  • Causality note: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

Workflow A 1. Pre-Incubation Compound + Microsomes (37°C, 5 min) B 2. Initiation Add 1mM NADPH A->B C 3. Time-Course Sampling (0-60 min) B->C D 4. Quenching Cold ACN + IS C->D E 5. LC-MS/MS Analysis D->E

Fig 2. Standardized in vitro microsomal stability assay workflow.

Data Processing & Pharmacokinetic Scaling

The depletion of 1-(4-(Methylthio)phenyl)piperazine is assumed to follow first-order kinetics. The natural log of the percentage of parent compound remaining is plotted against time.

  • Elimination Rate Constant (

    
    ):  The absolute value of the slope of the linear regression.
    
  • In Vitro Half-Life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated using the formula:
    
    
    
    

This


 value can then be scaled to predict in vivo hepatic clearance (

) using physiological scaling factors (e.g., microsomal protein per gram of liver, liver weight per kilogram of body weight) to guide the next phases of drug development.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies: Guidance for Industry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability Assay Protocols and Services. Retrieved from[Link]

Sources

Validation

Reference Standards for 1-[4-(methylsulfanyl)phenyl]piperazine Impurity Profiling: A Technical Comparison Guide

Executive Summary 1-[4-(methylsulfanyl)phenyl]piperazine (CAS: 80835-30-9), often abbreviated as p-MPP , is a critical intermediate in the synthesis of triazole antifungal agents, most notably Itraconazole . In regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(methylsulfanyl)phenyl]piperazine (CAS: 80835-30-9), often abbreviated as p-MPP , is a critical intermediate in the synthesis of triazole antifungal agents, most notably Itraconazole . In regulatory filing (DMF/ANDA), the purity of this intermediate directly correlates to the impurity profile of the final API.

This guide objectively compares the three primary classes of reference standards available for p-MPP profiling: Certified Reference Materials (CRMs) , In-House Working Standards , and Reagent Grade Materials . We analyze their impact on Relative Response Factor (RRF) accuracy, regulatory compliance (ICH Q3A), and long-term cost efficiency.

Part 1: The Chemical Context & Impurity Landscape

The thioether moiety in p-MPP makes it highly susceptible to S-oxidation. Unlike stable alkyl-aryl ethers, the methylsulfanyl group actively scavenges oxygen, leading to a dynamic impurity profile that changes during storage.

Critical Impurities to Monitor:

  • The Sulfoxide (Oxidation I): 1-[4-(methylsulfinyl)phenyl]piperazine.[1][2][3][4]

  • The Sulfone (Oxidation II): 1-[4-(methylsulfonyl)phenyl]piperazine.[1][2][3][4][5]

  • The Dimer: Formed via N-alkylation errors during the piperazine ring formation.

Why Standard Selection Matters (The "Hidden" Variable)

The UV absorption maximum (


) of p-MPP shifts significantly when the sulfur is oxidized.
  • p-MPP (Sulfide):

    
    
    
  • Sulfone Impurity:

    
     (Due to electron-withdrawing effect of 
    
    
    
    )

Consequence: Using a generic standard without a defined RRF for the sulfone impurity will lead to a mass balance error of 15-20% in your final quantitation.

Part 2: Comparative Analysis of Reference Standard Options

The following table compares the performance of three standard types based on experimental workflows in a GMP environment.

FeatureOption A: Primary CRM (Recommended)Option B: In-House Working Standard Option C: Reagent Grade Material
Traceability NIST/USP/EP TraceableTraced to Option ANone / Batch-dependent
Purity Assignment Mass Balance (100% - Water - Solvents - Inorganics)HPLC Area % (often overestimates)Nominal (e.g., ">98%")
RRF Accuracy High (Corrects for salt forms/water)Medium (Drifts with stability)Low (High risk of error)
Regulatory Risk Low (Accepted by FDA/EMA)Low (If valid bridging study exists)High (likely CRL/deficiency letter)
Cost (Initial) High (

$)
Moderate (

)
Low ($)
Cost (Total) Low (Reduces re-testing)Moderate (Requires maintenance)High (Investigation costs)
Experimental Insight: The "Purity Trap"

In a comparative study, a Reagent Grade sample labeled "98% Purity" was analyzed against a Primary CRM.

  • Reagent Grade Result: HPLC Area% showed 98.2%.

  • CRM qNMR Result: Quantitative NMR revealed 4.5% inorganic salt content and 1.2% residual solvent.

  • True Purity: 92.5%.

  • Impact: Using the Reagent Grade material as a standard would result in a 5.7% over-estimation of the p-MPP potency in the final drug product.

Part 3: Experimental Protocol for Impurity Profiling

This protocol is designed to separate the lipophilic p-MPP from its more polar S-oxidized impurities.

Method Principle: Reverse Phase HPLC with Gradient Elution.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax),

    
    .
    
  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm (primary) and 230 nm (for sulfone confirmation).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
5.09010Isocratic
20.02080Linear Ramp
25.02080Wash
25.19010Re-equilibration
30.09010End
Standard Preparation (Self-Validating Step)

To ensure the standard is valid, prepare two independent stock solutions (Standard A and Standard B).

  • Dissolve 25 mg of p-MPP CRM in 50 mL Diluent (50:50 Water:ACN).

  • Sonicate for 10 mins.

  • Inject both.

  • Acceptance Criteria: The response factor ratio (Area A / Area B) must be between 0.98 and 1.02 .

Part 4: Decision Logic for Standard Selection

The following diagram illustrates the decision process for selecting and qualifying a reference standard for p-MPP, compliant with ICH Q3A(R2) guidelines.

G Start Start: Select p-MPP Standard Source IsCRM Is it a Certified Reference Material (CRM)? Start->IsCRM UseDirect Use Directly for Quantitation (Apply CoA Purity Factor) IsCRM->UseDirect Yes IsInHouse Is it In-House / Reagent Grade? IsCRM->IsInHouse No Charact Perform Full Characterization (ICH Q3A) IsInHouse->Charact Yes Tests Required Tests: 1. 1H-NMR (Structure) 2. Mass Spec (ID) 3. TGA/ROI (Inorganics) 4. KF (Water) Charact->Tests CalcPurity Calculate Potency 'As Is': 100% - (%Water + %Solvent + %Residue + %Imp) Tests->CalcPurity Valid Validate Against Primary Standard (Bridging Study) CalcPurity->Valid Pass Pass: Use as Working Standard Valid->Pass Dev < 2.0% Fail Fail: Purify or Discard Valid->Fail Dev > 2.0%

Caption: Workflow for qualifying reference standards. Note that "As Is" potency calculation requires subtraction of non-chromatographic impurities (water/salts), which HPLC alone cannot detect.

References

  • International Council for Harmonisation (ICH). (2006).[7] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 735904, 1-(4-Methylsulfonylphenyl)piperazine. [Link][1]

  • Verma, V., & Singh, U. K. (2012). Different HPLC analysis method of Itraconazole.[6][8] Journal of Chemical and Pharmaceutical Research, 4(1), 58-63. (Contextualizing the impurity profiling of the final drug vs. intermediate). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-(Methylthio)phenyl)piperazine

This document provides a detailed protocol for the safe and compliant disposal of 1-(4-(Methylthio)phenyl)piperazine (CAS No. 87532-69-2).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(4-(Methylthio)phenyl)piperazine (CAS No. 87532-69-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide clear, actionable steps and explain the scientific rationale behind them, ensuring that laboratory operations are conducted with the highest degree of safety and integrity.

The overriding principle for managing laboratory waste is that no experimental activity should begin until a clear and compliant plan for the disposal of all generated waste—hazardous and non-hazardous—has been established.[1] This ensures regulatory requirements are met and prevents unforeseen disposal challenges.

Hazard Profile and Risk Assessment

Inferred Hazardous Characteristics:

  • Skin Irritation (Category 2): Similar piperazine derivatives are known to cause skin irritation.[2] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.[2]

  • Respiratory Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Environmental Hazard: The presence of a methylthio (-SCH₃) group introduces a sulfur component. Improper disposal, such as land burial without treatment, could lead to the biologically-induced conversion of sulfur into acidic compounds, potentially degrading local soil and groundwater.[4] Furthermore, incomplete combustion can generate toxic sulfur oxides (SOx).[5]

Based on this profile, 1-(4-(Methylthio)phenyl)piperazine must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[6][7]

Table 1: Summary of Anticipated Hazards and Required Personal Protective Equipment (PPE)
Hazard Class (Inferred)GHS Hazard StatementRequired PPE & Safety Measures
Skin Irritation (Cat. 2)H315: Causes skin irritationNitrile Gloves: (min. 4 mil thickness), changed promptly if contaminated. Lab Coat: Fully buttoned.
Eye Irritation (Cat. 2)H319: Causes serious eye irritationSafety Goggles or Glasses: Must be worn at all times when handling the solid or its solutions.[8]
STOT - Single Exposure (Cat. 3)H335: May cause respiratory irritationChemical Fume Hood: All weighing and solution preparation must be performed in a certified fume hood.
Environmental Hazard(Not classified)Containment: Prevent release to the environment. Do not dispose down the drain.[5][9]

Core Disposal Principle: Mandated Professional Disposal

All waste streams containing 1-(4-(Methylthio)phenyl)piperazine, regardless of concentration or form (solid, solution, contaminated debris), must be disposed of through a licensed hazardous waste disposal contractor or your institution's Environmental Health & Safety (EHS) department.[10][11] The preferred method for this class of organic compound is high-temperature incineration in an approved facility.[1] This ensures the complete destruction of the molecule, preventing its release into the environment.

The following procedures are designed to prepare the chemical waste for safe collection by trained EHS personnel or an authorized contractor.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused or Expired Product in Original Container

This protocol applies to pure, unadulterated 1-(4-(Methylthio)phenyl)piperazine in its original packaging.

  • Ensure Label Integrity: Verify that the original manufacturer's label is intact and fully legible. If the label is damaged, create a new hazardous waste label that includes the full chemical name, CAS number, and a clear indication of the hazards (e.g., "Irritant").[1]

  • Inspect Container: Check that the container is in good condition with a securely fastened cap.[12]

  • Segregate for Pickup: Place the container in your laboratory's designated "Satellite Accumulation Area" (SAA) for hazardous waste.[13][14] Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents.[8]

  • Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from EHS. Do not allow waste to accumulate.[13]

Protocol B: Disposal of Contaminated Solid Waste

This category includes contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, paper towels, and absorbent materials from spill cleanup.

  • Collect Waste: Place all contaminated solid materials into a designated, leak-proof hazardous waste container. A sturdy plastic pail with a lid or a double-bagged, clear polyethylene bag is recommended.[7] Do not use standard office trash bins.

  • Label Container: Affix a hazardous waste label to the container as soon as the first item is placed inside.[12] The label must include:

    • The words "Hazardous Waste".[12]

    • The chemical name: "1-(4-(Methylthio)phenyl)piperazine Contaminated Debris".

    • The approximate percentage of the chemical.

    • The accumulation start date (the date the first item was added).[14]

  • Keep Container Closed: The waste container must be kept tightly closed at all times except when adding waste.[12][15]

  • Store and Request Pickup: Store the container in your SAA and request pickup from EHS when it is three-quarters full or has been accumulating for 150 days (check your institution's specific time limits).[14]

Protocol C: Disposal of Dilute Solutions and Liquid Waste

This protocol applies to experimental solutions containing 1-(4-(Methylthio)phenyl)piperazine. Organic solvents are strictly prohibited from drain disposal.[7]

  • Use a Designated Waste Container: Dedicate a clearly labeled, chemically compatible (e.g., HDPE or glass) container for this liquid waste stream.

  • Segregate Waste Streams: Do not mix this waste with other streams (e.g., halogenated solvents, acidic waste) unless you have confirmed they are compatible. Mixing incompatible waste can cause dangerous reactions.[16]

  • Label Container: Label the liquid waste container with a hazardous waste tag detailing all chemical constituents by percentage. For example:

    • Methanol: 95%

    • 1-(4-(Methylthio)phenyl)piperazine: 5%

    • Water: <1%

  • Store Safely: Keep the container tightly capped and stored in secondary containment within your SAA. Request pickup from EHS as per institutional guidelines.

Emergency Procedures: Managing Small Spills

Should a small spill occur (an amount you are trained and equipped to handle safely), follow this procedure.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1, including safety goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill: Cover the spill with a non-combustible absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[6] Do not use paper towels for the initial absorption of a significant spill, as this can increase the surface area and potential for dust generation upon drying.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated container for hazardous solid waste. Use only non-sparking tools if a flammable solvent was involved.[6]

  • Clean the Area: Perform a final decontamination of the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, towels) must be disposed of as contaminated solid waste (Protocol B).

  • Dispose of Waste: Seal, label, and dispose of the spill cleanup waste container according to Protocol B.

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of waste related to 1-(4-(Methylthio)phenyl)piperazine.

G start Waste Generation Point (Experiment Conclusion, Spill, Expired Chemical) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, Wipes, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Solvent Solutions) waste_type->liquid_waste Liquid unused_product Unused/Expired Product (Original Container) waste_type->unused_product Unused Product collect_solid Protocol B: Collect in labeled, sealed solid waste container. solid_waste->collect_solid collect_liquid Protocol C: Collect in labeled, sealed liquid waste container. liquid_waste->collect_liquid prep_unused Protocol A: Inspect container and label. Ensure cap is secure. unused_product->prep_unused store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store prep_unused->store segregate Segregate from Incompatible Materials (e.g., Strong Acids, Oxidizers) store->segregate request Request Pickup from Institutional EHS segregate->request

Caption: Decision workflow for handling 1-(4-(Methylthio)phenyl)piperazine waste.

References

  • Current time information in Rio Arriba County, US. (n.d.). Google Search.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program. Available from: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur. Available from: [Link]

  • U.S. Environmental Protection Agency. (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA.gov. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sulphur. Available from: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2017). Laboratory Chemical Waste Management Guidelines. Available from: [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste. MIT EHS. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available from: [Link]

  • Environmental Marketing Services. (2023). Effective Strategies for Lab Waste Disposal. Available from: [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Available from: [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Airgas. (2025). Safety Data Sheet: Phosphine. Available from: [Link]

  • ReAgent. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. Available from: [Link]

  • European Chemicals Agency (ECHA). (2024). SCIP Factsheet. Available from: [Link]

  • Republic Services. (2023). Best Practices for Managing Laboratory Waste. Available from: [Link]

  • University of Essex. (2022). Laboratory Waste Disposal Handbook. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Methylthio)phenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-(Methylthio)phenyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.